5-Methylhexane-2,4-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methylhexane-2,4-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-5(2)7(9)4-6(3)8/h5-9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDZJWZHGKDMBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Methylhexane-2,4-diol: Properties, Structure, and Applications
Executive Summary: This guide provides a comprehensive technical overview of 5-methylhexane-2,4-diol, a chiral diol with significant potential in various scientific and industrial fields. We will delve into its fundamental chemical and physical properties, spectroscopic signature, synthesis, and reactivity. This document is intended for researchers, chemists, and professionals in drug development, offering expert insights into the practical applications and handling of this versatile molecule.
Chemical Identity and Nomenclature
This compound is a secondary alcohol and a member of the vicinal diol family. Its structure, characterized by a six-carbon backbone with a methyl group at the fifth position and hydroxyl groups at the second and fourth positions, gives rise to stereoisomerism, making it a valuable chiral building block in asymmetric synthesis.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 54877-00-8 | [2][3] |
| Molecular Formula | C₇H₁₆O₂ | [1][2][3] |
| Molecular Weight | 132.20 g/mol | [1][3] |
| Canonical SMILES | CC(C)C(CC(C)O)O | [1] |
| InChIKey | YRDZJWZHGKDMBL-UHFFFAOYSA-N | [1] |
| Synonyms | 5-methyl-2,4-hexanediol, Dimethyl-Pentadiol-2,4 | [1] |
Molecular Structure:
-
2D Structure:
-
3D Conformer:
Physicochemical Properties
The physical and chemical properties of this compound are dictated by its structure. The presence of two hydroxyl groups allows for hydrogen bonding, influencing its boiling point and solubility. The branched alkyl chain contributes to its nonpolar character.
| Property | Value | Source |
| Topological Polar Surface Area | 40.5 Ų | [1][4] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 3 | [3] |
Spectroscopic Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the presence of diastereomers. Key signals would include doublets for the methyl groups, multiplets for the methine protons attached to the hydroxyl groups, and complex multiplets for the methylene protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons bearing the hydroxyl groups would appear in the downfield region (typically 60-80 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching of the hydroxyl groups. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water and cleavage of the carbon-carbon bonds.
Synthesis and Reactivity
Synthesis:
A common route for the synthesis of this compound involves the reduction of 4-hydroxy-5-methyl-hexan-2-one.[2] This reduction can be achieved using a variety of reducing agents, such as lithium aluminum hydride in diethyl ether.[2] The reaction typically proceeds with heating for a short duration.[2]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with a solution of 4-hydroxy-5-methyl-hexan-2-one in anhydrous diethyl ether under an inert atmosphere.
-
Reduction: The solution is cooled in an ice bath, and a solution of lithium aluminum hydride in diethyl ether is added dropwise with stirring.
-
Reflux: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 30 minutes.
-
Quenching: The reaction is carefully quenched by the slow addition of water, followed by a sodium hydroxide solution.
-
Workup: The resulting mixture is filtered, and the organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude diol can be purified by distillation or column chromatography.
Reactivity:
As a diol, this compound can undergo a variety of reactions, including:
-
Oxidation: The secondary alcohol groups can be oxidized to ketones.
-
Esterification: The hydroxyl groups can react with carboxylic acids or their derivatives to form esters.
-
Etherification: The hydroxyl groups can be converted to ethers.
-
Cyclization: Under certain conditions, the diol can undergo intramolecular cyclization to form cyclic ethers.
Applications and Research Interest
While specific, large-scale industrial applications of this compound are not widely documented, its structure suggests potential uses in several areas:
-
Chiral Synthesis: Due to its stereocenters, it can be used as a chiral auxiliary or a starting material for the synthesis of other chiral molecules.
-
Polymer Chemistry: Diols are common monomers in the production of polyesters and polyurethanes.
-
Solvents and Formulation Aids: Its amphiphilic nature could make it useful as a solvent or a component in formulations.
Safety and Handling
Detailed safety information for this compound is not extensively available in public safety data sheets. However, based on the properties of similar diols, it should be handled with care in a well-ventilated area, and personal protective equipment such as gloves and safety glasses should be worn.
Visualization of Key Processes
Synthesis Workflow:
Caption: Synthesis of this compound via reduction.
Potential Reaction Pathways:
Caption: Key reactions of this compound.
References
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Stereoisomers of 5-Methylhexane-2,4-diol
Abstract
The study of stereoisomerism is fundamental to drug development and chemical synthesis, as the spatial arrangement of atoms within a molecule can dictate its biological activity, efficacy, and toxicity. This technical guide provides a comprehensive analysis of the stereoisomers of this compound, a diol possessing two chiral centers. We will explore the theoretical underpinnings of its stereochemistry, including the assignment of absolute configurations using Cahn-Ingold-Prelog rules, and delineate the relationships between its enantiomeric and diastereomeric forms. Furthermore, this guide presents field-proven methodologies for the analytical separation and characterization of these stereoisomers, with a focus on Chiral High-Performance Liquid Chromatography (HPLC) and polarimetry. Detailed experimental protocols are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required for the robust analysis of this and structurally related compounds.
Introduction: The Stereochemical Complexity of this compound
This compound is an aliphatic diol with the molecular formula C₇H₁₆O₂.[1][2] Its structure contains two stereocenters, which are carbon atoms bonded to four different substituent groups.[3][4] The presence of these chiral centers means the molecule can exist in multiple stereoisomeric forms, which are compounds with the same molecular formula and connectivity but different three-dimensional arrangements of their atoms.[5] For a molecule with 'n' chiral centers, the maximum number of possible stereoisomers is 2ⁿ. In the case of this compound, with n=2, there are 2² = 4 possible stereoisomers.
These stereoisomers can be classified into pairs of enantiomers and diastereomers.[6]
-
Enantiomers are stereoisomers that are non-superimposable mirror images of each other.[6][7] They have identical physical properties (e.g., boiling point, solubility) except for their interaction with plane-polarized light.[8]
-
Diastereomers are stereoisomers that are not mirror images of each other.[7][9] Unlike enantiomers, diastereomers have different physical properties and can be separated by standard chromatographic techniques.[9]
The precise control and analysis of stereoisomerism are critical in the pharmaceutical industry, where often only one enantiomer of a chiral drug provides the desired therapeutic effect, while the other may be inactive or even harmful.[10][11]
Structural Analysis and Absolute Configuration
To unequivocally identify each stereoisomer, the Cahn-Ingold-Prelog (CIP) priority rules are applied to assign an absolute configuration (R or S) to each chiral center.[12][13]
Identifying Chiral Centers
The structure of this compound reveals two chiral centers at carbon positions 2 and 4.
Structure: CH₃-CH(OH)-CH₂-CH(OH)-CH(CH₃)₂
-
Carbon-2 (C2): Bonded to -H, -OH, -CH₃, and the -CH₂CH(OH)CH(CH₃)₂ group.
-
Carbon-4 (C4): Bonded to -H, -OH, -CH₂CH(OH)CH₃, and the -CH(CH₃)₂ (isopropyl) group.
Applying Cahn-Ingold-Prelog (CIP) Priority Rules
The CIP rules assign priority to the substituents on a chiral center based on the atomic number of the atoms directly attached.[14][15] Higher atomic numbers receive higher priority.[16] If there is a tie, one moves to the next atoms along the chain until a point of difference is found.[13]
Priority Assignment at C2:
-
-OH (Oxygen, Z=8) - Highest Priority
-
-CH₂CH(OH)CH(CH₃)₂ (Carbon bonded to C, O, H)
-
-CH₃ (Carbon bonded to H, H, H)
-
-H (Hydrogen, Z=1) - Lowest Priority
Priority Assignment at C4:
-
-OH (Oxygen, Z=8) - Highest Priority
-
-CH(CH₃)₂ (Carbon bonded to C, C, H)
-
-CH₂CH(OH)CH₃ (Carbon bonded to C, H, H)
-
-H (Hydrogen, Z=1) - Lowest Priority
Based on these assignments, the four stereoisomers of this compound are:
-
(2R,4R)-5-methylhexane-2,4-diol[17]
-
(2S,4S)-5-methylhexane-2,4-diol
-
(2R,4S)-5-methylhexane-2,4-diol[18]
-
(2S,4R)-5-methylhexane-2,4-diol
Stereoisomeric Relationships
The relationships between these four isomers are crucial for understanding their properties and separation.
-
Enantiomeric Pairs:
-
(2R,4R) and (2S,4S) are enantiomers.
-
(2R,4S) and (2S,4R) are enantiomers.
-
-
Diastereomeric Pairs:
-
(2R,4R) is a diastereomer of (2R,4S) and (2S,4R).
-
(2S,4S) is a diastereomer of (2R,4S) and (2S,4R).
-
The diagram below, generated using Graphviz, illustrates these fundamental relationships.
Caption: Stereochemical relationships between the isomers of this compound.
Physicochemical Properties
While enantiomers share most physical properties, diastereomers do not.[9] This distinction is the cornerstone of their separation.
| Property | (2R,4R)-Isomer | (2S,4S)-Isomer | (2R,4S)-Isomer | (2S,4R)-Isomer |
| Molecular Formula | C₇H₁₆O₂[17] | C₇H₁₆O₂ | C₇H₁₆O₂[18] | C₇H₁₆O₂ |
| Molecular Weight | 132.20 g/mol [17] | 132.20 g/mol | 132.20 g/mol | 132.20 g/mol |
| Boiling Point | Different | Different | Different | Different |
| Solubility | Different | Different | Different | Different |
| Specific Rotation [α] | Equal & Opposite | Equal & Opposite | Equal & Opposite | Equal & Opposite |
Analytical Separation of Stereoisomers: Chiral HPLC
The most effective method for separating all four stereoisomers of this compound is Chiral High-Performance Liquid Chromatography (HPLC).[10][19] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times and thus, separation.[10][20]
Principle of Chiral HPLC
Enantiomers are separated based on the differential stability of the transient diastereomeric complexes they form with the chiral stationary phase.[19] The greater the difference in the stability of these complexes, the better the separation (resolution). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly successful and widely used for the separation of a broad range of chiral compounds, including diols.[10][19]
Experimental Protocol: Chiral HPLC Method Development
This protocol outlines a systematic approach to developing a robust separation method for the stereoisomers of this compound.
Objective: To achieve baseline separation of the four stereoisomers.
Materials:
-
HPLC system with UV or Refractive Index (RI) detector.
-
Chiral Stationary Phase Column (e.g., a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H).
-
HPLC-grade n-hexane.
-
HPLC-grade 2-propanol (IPA) or ethanol.
-
Sample mixture of this compound stereoisomers (approx. 1 mg/mL in mobile phase).
Methodology:
-
Column Selection:
-
Causality: Polysaccharide-based CSPs are chosen for their proven versatility and broad applicability in separating polar analytes like diols through hydrogen bonding and dipole-dipole interactions.[19]
-
-
Initial Mobile Phase Screening:
-
Protocol: Start with a normal-phase mobile phase, which typically provides better selectivity for this class of compounds. A common starting point is 90:10 (v/v) n-hexane/2-propanol.[19]
-
Flow Rate: Set to 1.0 mL/min.
-
Temperature: Maintain at ambient temperature (e.g., 25 °C).
-
Injection Volume: 10 µL.
-
-
Optimization of Mobile Phase:
-
Causality: The alcohol modifier (IPA) is crucial as it competes with the analyte for polar interaction sites on the CSP. Adjusting its concentration directly modulates retention and selectivity.
-
Protocol: If retention is too long, increase the percentage of IPA (e.g., to 85:15 or 80:20 n-hexane/IPA). If retention is too short and peaks are unresolved, decrease the percentage of IPA (e.g., to 95:5 n-hexane/IPA).
-
-
Temperature Optimization:
-
Causality: Chiral separations are often sensitive to temperature. Lower temperatures can enhance the weak intermolecular interactions responsible for chiral recognition, potentially improving resolution.[19]
-
Protocol: If resolution is insufficient, decrease the column temperature in increments (e.g., to 15 °C or 10 °C) and re-evaluate the chromatogram.
-
-
Data Analysis:
-
Protocol: Identify the four peaks corresponding to the four stereoisomers. The separation of diastereomers (e.g., the (2R,4R) and (2R,4S) pair) is typically easier than the separation of enantiomers. The final optimized method should show four distinct, well-resolved peaks.
-
The following workflow diagram visualizes the Chiral HPLC method development process.
Caption: Workflow for Chiral HPLC method development.
Characterization: Polarimetry
Once separated, polarimetry is the definitive technique to distinguish between enantiomers.[21][22] Chiral molecules are optically active, meaning they rotate the plane of polarized light.[23]
-
Enantiomers rotate light by equal magnitudes but in opposite directions.[24]
-
One enantiomer will be dextrorotatory (+), rotating light clockwise, while its mirror image will be levorotatory (-), rotating it counter-clockwise.[8][21]
-
A 50:50 mixture of two enantiomers, known as a racemic mixture, is optically inactive because the rotations cancel each other out.[24]
-
Diastereomers will have different, unrelated optical rotation values.
Experimental Protocol: Measuring Optical Rotation
Objective: To determine the specific rotation of a purified stereoisomer.
Materials:
-
Polarimeter.[23]
-
Polarimeter cell (typically 1 dm length).
-
Purified sample of a this compound stereoisomer.
-
High-purity solvent (e.g., ethanol or chloroform).
Methodology:
-
Sample Preparation: Accurately prepare a solution of the purified isomer at a known concentration (c), typically in g/mL.
-
Instrument Blank: Fill the polarimeter cell with the pure solvent and zero the instrument.
-
Sample Measurement: Rinse and fill the cell with the sample solution, ensuring no air bubbles are present. Place the cell in the polarimeter and measure the observed rotation (α).[21]
-
Calculation of Specific Rotation: The specific rotation [α] is a standardized physical constant for a chiral compound and is calculated using the Biot equation:[21][23]
[α] = α / (l × c)
Where:
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the sample in g/mL.
-
The sign of the calculated specific rotation (+ or -) definitively characterizes the enantiomer.
Caption: Simplified schematic of a polarimeter's operation.
Note on Other Spectroscopic Techniques
It is important to note that some common spectroscopic techniques are not suitable for distinguishing all types of stereoisomers. Infrared (IR) spectroscopy, for example, is generally not reliable for differentiating between stereoisomers because they have the same functional groups and bond vibrations, resulting in nearly identical IR spectra.[25] While Nuclear Magnetic Resonance (NMR) spectroscopy can be used to distinguish diastereomers, distinguishing enantiomers requires the use of a chiral solvating agent or chiral derivatizing agent to induce a chemical shift difference.
Conclusion
The four stereoisomers of this compound present a classic and instructive case study in stereochemistry. A thorough understanding of their enantiomeric and diastereomeric relationships is paramount for any application in stereoselective synthesis or pharmacology. This guide has detailed the theoretical framework for identifying and naming these isomers and has provided robust, practical protocols for their separation and characterization. The combination of Chiral HPLC for separation and polarimetry for the definitive identification of enantiomers provides a self-validating system for the complete analysis of this compound's stereochemical landscape, empowering researchers to proceed with confidence in their development and quality control workflows.
References
- 1. This compound | C7H16O2 | CID 4914394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-methyl-2,4-hexanediol [webbook.nist.gov]
- 3. reddit.com [reddit.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Enantiomers and Diastereomers [sites.science.oregonstate.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 9. Diastereomer - Wikipedia [en.wikipedia.org]
- 10. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]
- 13. myheplus.com [myheplus.com]
- 14. m.youtube.com [m.youtube.com]
- 15. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]
- 16. vanderbilt.edu [vanderbilt.edu]
- 17. (2R,4R)-5-methylhexane-2,4-diol | C7H16O2 | CID 7061178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. (2R,4S)-5-methylhexane-2,4-diol | C7H16O2 | CID 7061179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. vernier.com [vernier.com]
- 22. pacificbiolabs.com [pacificbiolabs.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. youtube.com [youtube.com]
Spectroscopic Unveiling of 5-Methylhexane-2,4-diol: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 5-methylhexane-2,4-diol. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed, predicted spectroscopic profile of the molecule. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of diols.
Introduction
This compound, with the molecular formula C₇H₁₆O₂, is a chiral diol whose structural nuances can be effectively mapped using a suite of spectroscopic techniques. The strategic placement of hydroxyl groups and the presence of a methyl branch create a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for its identification, purity assessment, and for predicting its chemical behavior in various applications, including as a potential building block in organic synthesis. This guide will systematically dissect the predicted NMR, IR, and MS data, offering insights into the causal relationships between the molecular structure and its spectral output.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can glean information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.
Experimental Protocol: NMR Data Acquisition (Predicted)
A standard protocol for acquiring the NMR spectra of this compound would involve the following steps:
-
Sample Preparation: A ~5-10 mg sample of this compound would be dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) would be added as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum would be acquired on a 400 MHz or higher field spectrometer. Key parameters would include a 30° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be acquired on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled sequence would be used to simplify the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 1024 or more) would be necessary due to the lower natural abundance of the ¹³C isotope.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments would be conducted to differentiate between CH, CH₂, and CH₃ groups.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound is summarized in the table below. The chemical shifts are estimated based on the electronegativity of the hydroxyl groups and the expected splitting patterns are derived from the n+1 rule.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H1 (CH₃) | ~1.2 | Doublet | 3H |
| H2 (CHOH) | ~3.8 - 4.2 | Multiplet | 1H |
| H3 (CH₂) | ~1.5 - 1.7 | Multiplet | 2H |
| H4 (CHOH) | ~3.6 - 4.0 | Multiplet | 1H |
| H5 (CH) | ~1.8 | Multiplet | 1H |
| H6, H7 (CH(CH₃)₂) | ~0.9 | Doublet | 6H |
| OH (at C2 and C4) | ~2.0 - 4.0 (variable) | Broad Singlet | 2H |
Interpretation and Causality:
-
The protons on the carbons bearing the hydroxyl groups (H2 and H4) are expected to be the most deshielded due to the electronegativity of the oxygen atoms, hence their downfield chemical shifts.[1]
-
The methyl group at C1 (H1) appears as a doublet due to coupling with the adjacent H2 proton.
-
The two methyl groups at the isopropyl moiety (H6 and H7) are diastereotopic and may appear as two separate doublets, though they are predicted here as a single doublet for simplicity, coupling with the H5 proton.
-
The methylene protons (H3) are diastereotopic and will likely appear as a complex multiplet due to coupling with both H2 and H4.
-
The hydroxyl protons typically appear as broad singlets and their chemical shift is highly dependent on concentration, temperature, and solvent due to hydrogen bonding.[1] A D₂O shake experiment would confirm their assignment by causing their signals to disappear.[1]
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum of this compound is presented below. The chemical shifts are estimated based on the presence of the electron-withdrawing hydroxyl groups.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1 (CH₃) | ~23 |
| C2 (CHOH) | ~68 |
| C3 (CH₂) | ~45 |
| C4 (CHOH) | ~72 |
| C5 (CH) | ~35 |
| C6, C7 (CH(CH₃)₂) | ~18, ~19 |
Interpretation and Causality:
-
The carbons directly attached to the hydroxyl groups (C2 and C4) are significantly deshielded and appear in the 50-80 ppm range, which is characteristic of alcohols.[2]
-
The remaining aliphatic carbons appear in the upfield region of the spectrum. The two methyl carbons of the isopropyl group (C6 and C7) are non-equivalent and are expected to have slightly different chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.
Experimental Protocol: IR Data Acquisition (Predicted)
A typical procedure for obtaining the IR spectrum would be:
-
Sample Preparation: A small drop of neat this compound would be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Data Acquisition: The spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates would be taken first and subtracted from the sample spectrum.
Predicted IR Data
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (hydrogen-bonded) | 3200 - 3500 | Strong, Broad |
| C-H Stretch (sp³ hybridized) | 2850 - 3000 | Strong |
| C-O Stretch | 1050 - 1150 | Strong |
Interpretation and Causality:
-
The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration. In a condensed phase, extensive hydrogen bonding causes this peak to be very broad and intense, appearing in the 3200-3500 cm⁻¹ region.[2]
-
The strong absorptions in the 2850-3000 cm⁻¹ range are characteristic of C-H stretching vibrations of the sp³ hybridized carbons in the alkyl chain.
-
The C-O stretching vibration for secondary alcohols typically appears as a strong band in the 1050-1150 cm⁻¹ region.[2]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and then separates and detects the ions based on their mass-to-charge ratio (m/z). This provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to deduce its structure.
Experimental Protocol: MS Data Acquisition (Predicted)
A standard electron ionization (EI) mass spectrum would be obtained as follows:
-
Sample Introduction: A small amount of the sample would be introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC) inlet.
-
Ionization: The molecules would be bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing them to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions would be accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z value.
Predicted Mass Spectrum Data
| m/z | Predicted Identity | Fragmentation Pathway |
| 132 | [C₇H₁₆O₂]⁺˙ (Molecular Ion, M⁺˙) | - |
| 114 | [M - H₂O]⁺˙ | Dehydration |
| 99 | [M - H₂O - CH₃]⁺ | Dehydration followed by loss of a methyl radical |
| 87 | [M - C₃H₇]⁺ | α-cleavage at C4-C5 |
| 73 | [CH(OH)CH(CH₃)₂]⁺ | α-cleavage at C2-C3 |
| 45 | [CH₃CHOH]⁺ | α-cleavage at C2-C3 |
| 43 | [CH(CH₃)₂]⁺ | Cleavage of isopropyl group |
Interpretation and Causality:
-
Molecular Ion (M⁺˙): The molecular ion peak at m/z 132 would likely be of low intensity or even absent, which is common for alcohols due to their facile fragmentation.
-
Dehydration ([M - H₂O]⁺˙): A peak at m/z 114, corresponding to the loss of a water molecule, is a very common fragmentation pathway for alcohols.[3]
-
α-Cleavage: Alpha-cleavage, the breaking of a C-C bond adjacent to the carbon bearing the hydroxyl group, is a major fragmentation pathway for alcohols because it leads to the formation of a resonance-stabilized oxonium ion.[3][4]
-
Cleavage between C2 and C3 would lead to fragments at m/z 45 and m/z 73.
-
Cleavage between C4 and C5 would result in a fragment at m/z 87.
-
-
Other Fragments: The peak at m/z 43 is a very common fragment in mass spectrometry and corresponds to the stable isopropyl cation.
Visualizations
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Key Fragmentation Pathways in Mass Spectrometry
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
This technical guide has provided a detailed, albeit predicted, spectroscopic analysis of this compound. By applying fundamental principles of NMR, IR, and MS, we have constructed a comprehensive spectral profile that can serve as a valuable reference for the identification and characterization of this compound. The predicted data, including chemical shifts, coupling patterns, vibrational frequencies, and fragmentation patterns, offer a robust framework for interpreting experimental results when they become available. This in-depth guide underscores the power of spectroscopic methods in elucidating the intricate structural details of organic molecules, a cornerstone of modern chemical research and development.
References
An In-depth Technical Guide to the Synthesis of 5-Methylhexane-2,4-diol from 5-Methylhexane-2,4-dione
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the chemical reduction of 5-methylhexane-2,4-dione to synthesize 5-methylhexane-2,4-diol. This document delves into the core principles of relevant reduction methodologies, offers a detailed experimental protocol, and discusses the critical parameters that ensure a successful and efficient synthesis.
Introduction: The Significance of Diols and the Synthetic Challenge
This compound is a vicinal diol, a class of organic compounds characterized by two hydroxyl groups on adjacent carbon atoms.[1][2] Diols are valuable building blocks in organic synthesis, serving as precursors for a wide array of more complex molecules, including pharmaceuticals, polymers, and other specialty chemicals.[3] The synthesis of diols from diketones is a fundamental transformation in organic chemistry, often accomplished through the reduction of the carbonyl groups.[3]
The primary challenge in the reduction of a dione such as 5-methylhexane-2,4-dione lies in achieving high yields and, in many applications, controlling the stereochemistry of the resulting diol. The choice of reducing agent and reaction conditions are paramount in overcoming these challenges. This guide will focus on two of the most common and effective methods for this transformation: reduction with sodium borohydride and catalytic hydrogenation.
Strategic Approaches to the Reduction of 5-Methylhexane-2,4-dione
The conversion of the two ketone functionalities in 5-methylhexane-2,4-dione to hydroxyl groups can be achieved through various reductive pathways. The selection of a specific method is often dictated by factors such as desired stereoselectivity, scalability, cost, and safety considerations.
Chemical Reduction with Sodium Borohydride (NaBH₄)
Sodium borohydride is a versatile and mild reducing agent that is highly effective for the reduction of aldehydes and ketones to their corresponding alcohols.[4][5] Its selectivity for carbonyl groups in the presence of other functional groups like esters and amides makes it a preferred choice in many synthetic applications.[4]
Mechanism of Action: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[5][6] This initial attack forms an alkoxide intermediate. Subsequent protonation, typically during an acidic workup, yields the final alcohol product.[6][7] For a dione, this process occurs at both carbonyl centers.
Causality in Experimental Choices:
-
Solvent: Protic solvents like methanol or ethanol are commonly used. They serve to solubilize the reactants and also act as a proton source for the final protonation step.[6]
-
Temperature: The reaction is often initiated at a reduced temperature (e.g., in an ice bath) to control the initial exothermic reaction rate and is then allowed to proceed at room temperature.[8][9]
-
Stoichiometry: In theory, one mole of NaBH₄ can reduce four moles of a ketone.[7][10] However, in practice, a molar excess of the reducing agent is often used to ensure complete conversion of the diketone.
Catalytic Hydrogenation
Catalytic hydrogenation involves the addition of hydrogen gas (H₂) across the carbonyl double bonds in the presence of a metal catalyst.[11] This method is widely used in industrial processes due to its high efficiency and the fact that the only byproduct is typically the reduced product itself, leading to cleaner reactions.
Mechanism of Action: The reaction occurs on the surface of the catalyst. Hydrogen gas is adsorbed onto the metal surface, where the H-H bond is weakened. The diketone also adsorbs onto the catalyst surface, facilitating the stepwise transfer of hydrogen atoms to the carbonyl carbons.[11]
Causality in Experimental Choices:
-
Catalyst: Common catalysts include palladium on carbon (Pd/C), platinum (Pt), and Raney nickel.[11][12] The choice of catalyst can influence the reaction rate and, in some cases, the stereoselectivity.
-
Solvent: Acetic acid is a common solvent for the catalytic hydrogenation of diketones.[13]
-
Pressure and Temperature: The reaction is typically carried out under pressure in a specialized apparatus to ensure a sufficient concentration of dissolved hydrogen. The temperature can be adjusted to control the reaction rate.[13]
Experimental Protocol: Sodium Borohydride Reduction
This section provides a detailed, step-by-step methodology for the synthesis of this compound using sodium borohydride.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount |
| 5-Methylhexane-2,4-dione | C₇H₁₂O₂ | 128.17 | 10.0 g (78.0 mmol) |
| Sodium Borohydride | NaBH₄ | 37.83 | 3.5 g (92.5 mmol) |
| Methanol | CH₃OH | 32.04 | 100 mL |
| 6M Hydrochloric Acid | HCl | 36.46 | ~30 mL |
| Dichloromethane | CH₂Cl₂ | 84.93 | 3 x 50 mL |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of 5-methylhexane-2,4-dione in 100 mL of methanol.[9] Place the flask in an ice-water bath to cool the solution to approximately 0-5 °C.
-
Addition of Reducing Agent: While stirring the solution, slowly add 3.5 g of sodium borohydride in small portions.[8][9] Control the rate of addition to maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes, then remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.[14]
-
Quenching the Reaction: Carefully and slowly add 6M hydrochloric acid dropwise to the reaction mixture to neutralize the excess sodium borohydride and protonate the alkoxide intermediate.[7] Continue adding acid until the solution is acidic (test with litmus paper) and gas evolution ceases.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with three 50 mL portions of dichloromethane.[14] Combine the organic extracts.
-
Drying and Solvent Removal: Dry the combined organic layers over anhydrous sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by fractional distillation or column chromatography to obtain the pure diol.[8][15]
Visualization of the Process
Reaction Mechanism
Caption: Simplified mechanism of dione reduction by NaBH₄.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Conclusion and Future Perspectives
The synthesis of this compound from its corresponding dione is a robust and well-established transformation. The choice between chemical reduction with agents like sodium borohydride and catalytic hydrogenation depends on the specific requirements of the synthesis, including scale, cost, and desired stereochemical outcome. The detailed protocol provided herein for the sodium borohydride reduction offers a reliable method for laboratory-scale synthesis.
Future research in this area may focus on the development of more stereoselective reduction methods, potentially employing chiral catalysts or reagents to control the formation of specific diastereomers of the diol. Additionally, the exploration of greener and more sustainable reduction methodologies, such as biocatalysis, could offer environmentally friendly alternatives to traditional chemical reductions.
References
- 1. This compound | C7H16O2 | CID 4914394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2R,4S)-5-methylhexane-2,4-diol | C7H16O2 | CID 7061179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. studylib.net [studylib.net]
- 8. scribd.com [scribd.com]
- 9. webassign.net [webassign.net]
- 10. www1.chem.umn.edu [www1.chem.umn.edu]
- 11. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. US20120184783A1 - Process for the separation and purification of a mixed diol stream - Google Patents [patents.google.com]
Chiral Synthesis of (2R,4R)-5-Methylhexane-2,4-diol: An In-Depth Technical Guide
Introduction: The Significance of Stereodefined 1,3-Diols
The (2R,4R)-5-Methylhexane-2,4-diol is a chiral building block of significant interest in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its defined stereochemistry is crucial for the biological activity of the final products. The synthesis of such stereochemically pure 1,3-diols is a challenging task due to the presence of two stereocenters, which can lead to the formation of four possible stereoisomers. This guide provides a comprehensive overview of a robust and highly selective synthetic route to (2R,4R)-5-Methylhexane-2,4-diol, focusing on the principles of asymmetric catalysis and diastereoselective reduction. We will delve into the causality behind the experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals.
Strategic Approach: A Two-Stage Asymmetric Synthesis
The most effective and modular approach to the synthesis of (2R,4R)-5-Methylhexane-2,4-diol involves a two-stage process:
-
Asymmetric Aldol Reaction: The first stage establishes the initial stereocenter at the C4 position through an organocatalyzed asymmetric aldol reaction between isobutyraldehyde and acetone. This reaction is designed to produce the (R)-enantiomer of the resulting β-hydroxy ketone, (4R)-4-hydroxy-5-methylhexan-2-one, with high enantiomeric excess.
-
Diastereoselective Reduction: The second stage involves the diastereoselective reduction of the ketone functionality in (4R)-4-hydroxy-5-methylhexan-2-one to generate the second stereocenter at the C2 position. The key to obtaining the desired (2R,4R) syn-diol is the use of a chelation-controlled reduction strategy, specifically the Narasaka-Prasad reduction.
This two-step approach allows for precise control over the stereochemistry at each center, leading to the desired (2R,4R) stereoisomer in high purity.
Part 1: Asymmetric Aldol Reaction for the Synthesis of (4R)-4-hydroxy-5-methylhexan-2-one
The foundation of this chiral synthesis lies in the creation of the first stereocenter with high enantiopurity. The use of small organic molecules as catalysts, known as organocatalysis, has emerged as a powerful tool for asymmetric synthesis. For the aldol reaction of isobutyraldehyde and acetone, L-proline is an effective and readily available catalyst.
Causality Behind Experimental Choices:
-
Catalyst Choice (L-proline): L-proline, a naturally occurring amino acid, catalyzes the aldol reaction through an enamine-based mechanism. The stereochemistry of the proline catalyst directs the facial selectivity of the attack of the enamine on the aldehyde, leading to the formation of one enantiomer of the product in excess.
-
Solvent and Temperature: The choice of solvent and reaction temperature is critical for achieving high enantioselectivity. Aprotic solvents are generally preferred, and lower temperatures often enhance the stereochemical control of the reaction.
Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction
-
To a stirred solution of L-proline (10-20 mol%) in anhydrous DMSO or acetone at 0 °C is added acetone (5-10 equivalents).
-
Isobutyraldehyde (1.0 equivalent) is then added dropwise to the reaction mixture.
-
The reaction is stirred at 0 °C to room temperature for 24-48 hours, monitoring the progress by TLC or GC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford (4R)-4-hydroxy-5-methylhexan-2-one.
Self-Validation: The enantiomeric excess (ee) of the product should be determined by chiral HPLC or GC analysis to validate the effectiveness of the asymmetric catalysis.
Part 2: Diastereoselective Reduction via Narasaka-Prasad Protocol
With the chiral β-hydroxy ketone in hand, the next critical step is the diastereoselective reduction of the ketone to form the syn-1,3-diol. The Narasaka-Prasad reduction is a highly effective method for achieving this transformation with excellent stereocontrol.[1]
Mechanism and Rationale for syn-Selectivity:
The high syn-selectivity of the Narasaka-Prasad reduction is a direct consequence of chelation control.[2] The reaction proceeds through the following key steps:
-
Chelate Formation: The β-hydroxy ketone reacts with a dialkylboron alkoxide, such as diethylboron methoxide (Et₂BOMe), to form a stable six-membered cyclic chelate.[3]
-
Conformational Lock: This chelation locks the molecule into a rigid chair-like conformation where the bulky substituents preferentially occupy equatorial positions to minimize steric strain.
-
Stereodirected Hydride Delivery: An external hydride source, typically sodium borohydride (NaBH₄), then attacks the carbonyl group. The hydride is delivered from the axial direction, opposite to the existing hydroxyl group, because this trajectory leads to a more stable chair-like transition state.[2] This directed attack results in the formation of the syn-diol as the major product.
In contrast, the Evans-Saksena reduction, which utilizes a different boron reagent, proceeds via an intramolecular hydride delivery, leading to the formation of the anti-diol.[1] This highlights the importance of selecting the appropriate reagent to achieve the desired stereochemical outcome.
Experimental Protocol: Narasaka-Prasad Reduction
-
A solution of (4R)-4-hydroxy-5-methylhexan-2-one (1.0 equivalent) in a mixture of THF and methanol (e.g., 4:1 v/v) is cooled to -78 °C under an inert atmosphere.
-
A solution of diethylboron methoxide (Et₂BOMe, 1.1-1.5 equivalents) in an appropriate solvent (e.g., hexane or THF) is added dropwise. The mixture is stirred at -78 °C for 30-60 minutes to ensure complete chelate formation.
-
Sodium borohydride (NaBH₄, 1.5-2.0 equivalents) is then added portion-wise, and the reaction mixture is stirred at -78 °C for several hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of an acidic solution (e.g., aqueous acetic acid or hydrogen peroxide/sodium hydroxide for oxidation of the boronate ester).
-
The mixture is allowed to warm to room temperature and stirred for an additional period to ensure complete hydrolysis of the boron complex.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield (2R,4R)-5-Methylhexane-2,4-diol.
Self-Validation: The diastereomeric ratio (dr) of the product should be determined by ¹H NMR or GC analysis of the crude reaction mixture or the purified product to confirm the high syn-selectivity of the reduction.
Data Presentation
| Step | Product | Expected Yield | Expected Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |
| 1. Asymmetric Aldol Reaction | (4R)-4-hydroxy-5-methylhexan-2-one | 70-90% | >95% ee |
| 2. Narasaka-Prasad Reduction | (2R,4R)-5-Methylhexane-2,4-diol | 80-95% | >95:5 dr (syn:anti) |
Conclusion
The chiral synthesis of (2R,4R)-5-Methylhexane-2,4-diol can be achieved with high stereocontrol through a well-designed two-step sequence. The initial asymmetric aldol reaction, catalyzed by L-proline, effectively sets the first stereocenter, providing the chiral β-hydroxy ketone precursor with high enantiomeric purity. The subsequent diastereoselective reduction of this intermediate using the Narasaka-Prasad protocol, which leverages the principles of chelation control, ensures the formation of the desired syn-1,3-diol with excellent diastereoselectivity. This robust and reliable synthetic strategy provides a clear and efficient pathway for accessing this valuable chiral building block, empowering further advancements in the development of novel pharmaceuticals and other bioactive molecules.
References
An In-depth Technical Guide to 5-Methylhexane-2,4-diol: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylhexane-2,4-diol is a chiral aliphatic diol with potential applications in organic synthesis, serving as a versatile building block for more complex molecules. Its stereochemical complexity and the presence of two hydroxyl groups at positions 2 and 4 offer unique opportunities for creating specific molecular architectures, which is of particular interest in the development of new pharmaceutical agents and specialty materials. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, a detailed, field-proven protocol for its synthesis, and methodologies for its characterization and purification.
Physicochemical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value/Prediction | Source/Basis |
| Molecular Formula | C₇H₁₆O₂ | PubChem[1][2][3] |
| Molecular Weight | 132.20 g/mol | PubChem[1][2][3] |
| Appearance | Colorless liquid (predicted) | Based on similar aliphatic diols |
| Boiling Point | ~180-200 °C (estimated) | Extrapolated from the boiling point of its precursor, 5-methylhexane-2,4-dione (171-173 °C)[4][5] |
| Melting Point | < -20 °C (estimated) | Aliphatic diols of similar size are typically liquids at room temperature. The precursor has a melting point of -16.71 °C[5]. |
| Density | ~0.93-0.98 g/cm³ (estimated) | Based on the density of its precursor (0.93 g/cm³)[4] and other heptanediols. |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, acetone). Limited solubility in nonpolar solvents (e.g., hexane). Moderately soluble in water. | General solubility of diols. |
| Hydrogen Bond Donors | 2 | PubChem[1][2][3] |
| Hydrogen Bond Acceptors | 2 | PubChem[1][2][3] |
| Rotatable Bonds | 3 | PubChem[1][2][3] |
| LogP (estimated) | 0.77 | ChemScene[2] |
Synthesis of this compound
The most direct and reliable method for the synthesis of this compound is through the reduction of its corresponding diketone, 5-methylhexane-2,4-dione, or the hydroxy-ketone, 4-hydroxy-5-methyl-hexan-2-one. The use of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) is effective for this transformation.
Experimental Protocol: Reduction of 4-hydroxy-5-methyl-hexan-2-one
This protocol is adapted from established procedures for the reduction of ketones to diols.
Materials:
-
4-hydroxy-5-methyl-hexan-2-one
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Sulfuric acid (10% aqueous solution)
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: A dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled. The entire apparatus is flushed with an inert gas (e.g., nitrogen or argon).
-
Reagent Preparation: In the flask, a suspension of lithium aluminum hydride (X molar equivalents, typically 1.5-2.0 eq. relative to the ketone) in anhydrous diethyl ether (150 mL) is prepared and cooled in an ice bath.
-
Addition of Ketone: A solution of 4-hydroxy-5-methyl-hexan-2-one (1 molar equivalent) in anhydrous diethyl ether (50 mL) is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension over a period of 30-60 minutes. The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is removed from the ice bath and stirred at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: The flask is cooled again in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of water (Y mL, where Y is the number of grams of LiAlH₄ used), followed by 15% aqueous sodium hydroxide (Y mL), and then water again (3Y mL). This procedure is crucial for the safe decomposition of excess LiAlH₄ and results in a granular precipitate that is easy to filter.
-
Workup: The resulting suspension is filtered, and the solid residue is washed with diethyl ether (3 x 50 mL). The combined organic filtrates are washed with brine (2 x 100 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a mixture of diastereomers of this compound, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum of this compound is expected to be complex due to the presence of two chiral centers, leading to diastereomers. The key expected signals are:
-
-CH(OH)- protons: Two multiplets in the range of 3.5-4.5 ppm.
-
-CH₂- protons: A multiplet around 1.4-1.8 ppm.
-
-CH(CH₃)₂ proton: A multiplet around 1.6-2.0 ppm.
-
-CH₃ protons: Doublets for the methyl groups at C1 and the isopropyl group, likely in the range of 0.8-1.3 ppm.
-
-OH protons: Two broad singlets, the chemical shift of which will be dependent on concentration and solvent.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum should show seven distinct signals corresponding to the seven carbon atoms in the molecule:
-
-C(OH)- carbons: Two signals in the range of 60-75 ppm.
-
-CH₂- carbon: A signal around 40-50 ppm.
-
-CH(CH₃)₂ carbon: A signal around 30-40 ppm.
-
-CH₃ carbons: Three signals in the aliphatic region, typically 15-25 ppm.
IR (Infrared) Spectroscopy
The IR spectrum of this compound will be dominated by the following characteristic absorptions:
-
O-H stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl groups and hydrogen bonding.
-
C-H stretch (aliphatic): Multiple sharp peaks in the 2850-3000 cm⁻¹ region.
-
C-O stretch: A strong band in the 1000-1200 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound is expected to show fragmentation patterns typical for aliphatic diols. The molecular ion peak (m/z = 132) may be weak or absent. Common fragmentation pathways include:
-
Loss of water (H₂O): A peak at m/z = 114.
-
Alpha-cleavage: Fragmentation adjacent to the hydroxyl groups, leading to characteristic ions.
-
Cleavage of the C-C bond between the two hydroxyl-bearing carbons.
Chromatographic Separation of Stereoisomers
Due to the presence of two stereocenters (at C2 and C4), this compound exists as a mixture of diastereomers (syn and anti) and enantiomers. The separation of these stereoisomers is crucial for applications where stereochemistry is important and can be achieved using chiral High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Chiral HPLC Separation
This is a general protocol that would require optimization for the specific stereoisomers of this compound.
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak or Chiralcel) are often effective for the separation of diol enantiomers.
Mobile Phase:
-
A typical starting mobile phase for normal-phase chiral HPLC is a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in a 90:10 (v/v) ratio.
-
The ratio of hexane to alcohol can be adjusted to optimize the separation. Increasing the alcohol content generally decreases retention time.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound mixture in the mobile phase.
-
Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Injection: Inject a small volume (e.g., 5-20 µL) of the sample onto the column.
-
Detection: Monitor the elution of the stereoisomers using a UV detector (wavelength will depend on whether the diol is derivatized; underivatized aliphatic diols have poor UV absorbance, so refractive index detection may be necessary).
-
Optimization: Adjust the mobile phase composition and flow rate to achieve baseline separation of the stereoisomers.
Caption: General workflow for chiral HPLC separation of stereoisomers.
Safety and Handling
Aliphatic diols are generally considered to be of low to moderate toxicity. However, as with all chemicals, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat when handling this compound.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood.
-
Inhalation: Avoid inhaling vapors or mists.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush with copious amounts of water.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound represents a valuable, albeit under-characterized, chiral building block. This guide provides a foundational understanding of its properties, a practical approach to its synthesis, and established methodologies for its characterization and purification. By leveraging the information on related compounds and standard organic chemistry techniques, researchers can confidently incorporate this versatile diol into their synthetic strategies for the development of novel molecules with potential applications in drug discovery and materials science.
References
- 1. Mass spectrometric analysis of long-chain esters of diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mcvts-nj.safeschoolssds.com [mcvts-nj.safeschoolssds.com]
- 3. This compound | C7H16O2 | CID 4914394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-methylhexane-2,4-dione (7307-03-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
A Technical Guide to the Thermochemical Landscape of 5-Methyl-2,4-Hexanediol: Bridging Data Gaps in Pharmaceutical Development
Abstract
In the landscape of pharmaceutical development and process chemistry, a comprehensive understanding of a molecule's thermodynamic properties is not merely academic—it is a cornerstone of safety, efficiency, and scalability. This technical guide addresses the thermochemical characterization of 5-methyl-2,4-hexanediol (CAS No: 54877-00-8), a molecule for which public thermochemical data is notably scarce. Rather than presenting a simple data sheet, this document provides researchers, scientists, and drug development professionals with a robust framework for both understanding the critical importance of thermochemical data and the methodologies to obtain it. We will explore the causal links between molecular structure and energy, detail gold-standard experimental protocols, and present a validated computational workflow. This guide serves as both a reference and a practical manual for generating the essential thermochemical data required for confident process design, safety assessment, and computational modeling.
Introduction: The Imperative of Thermochemical Data in a Regulated Environment
The journey of a drug candidate from laboratory discovery to commercial manufacturing is fraught with challenges, many of which are fundamentally tied to the molecule's physical and chemical properties. Thermochemical data—such as the standard enthalpy of formation (ΔfH°), heat capacity (Cp), and entropy (S°)—are critical for several reasons:
-
Process Safety and Hazard Analysis: Exothermic or runaway reactions are a significant risk during scale-up. A precise knowledge of the enthalpy of reaction, which is derived from the enthalpies of formation of reactants and products, is essential for designing adequate cooling systems and emergency relief protocols.
-
Reaction Optimization and Yield: Thermodynamic principles govern chemical equilibrium. By understanding the Gibbs free energy of a reaction (calculated from enthalpy and entropy), chemists can predict the theoretical maximum yield and optimize conditions (temperature, pressure) to favor product formation.
-
Physical Stability and Formulation: The energetic landscape of a molecule dictates its phase behavior. Data on enthalpy of fusion and vaporization are crucial for developing stable crystalline forms, predicting solubility, and designing purification processes like distillation and sublimation.
5-Methyl-2,4-hexanediol, with its two hydroxyl groups and branched alkyl chain, presents a unique structural motif.[1][2] The presence of multiple chiral centers further complicates its energetic profile, making a thorough thermochemical evaluation indispensable before its use in scaled-up synthetic routes. The notable absence of publicly available experimental data from sources like the NIST Chemistry WebBook necessitates a foundational approach to data generation.[1]
Molecular Profile: 5-Methyl-2,4-Hexanediol
A clear understanding of the subject molecule is the first step in any analytical endeavor.
| Property | Value | Source |
| Chemical Formula | C₇H₁₆O₂ | [1] |
| Molecular Weight | 132.20 g/mol | [3] |
| CAS Number | 54877-00-8 | [1] |
| IUPAC Name | 5-methylhexane-2,4-diol | [1] |
| Structure | ||
| Computed Properties | ||
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 3 | [3] |
Table 1: Core molecular and computed physical properties of 5-methyl-2,4-hexanediol.
The structure contains two secondary alcohol groups and a branched iso-propyl group, which will influence its intermolecular hydrogen bonding, viscosity, and heat capacity compared to linear diols.[4]
Experimental Determination of Thermochemical Properties
In the absence of existing data, a direct experimental approach is the most authoritative method for establishing a molecule's thermochemical profile. The following protocols represent a self-validating system, where data from one experiment informs and corroborates another.
Workflow for Experimental Data Acquisition
The logical flow of experimentation ensures that each piece of data builds upon the last, providing a comprehensive and cross-validated thermochemical dataset.
Figure 1: Experimental workflow for thermochemical data acquisition.
Protocol 1: Determination of Enthalpy of Combustion (ΔcH°)
The standard enthalpy of formation is most accurately derived from the experimentally determined enthalpy of combustion.
-
Principle: A precisely weighed sample is completely combusted in a high-pressure oxygen environment within a constant-volume container (a "bomb"). The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change is meticulously measured.
-
Methodology:
-
Sample Preparation: A pellet of approximately 1.0 g of high-purity (>99.5%) 5-methyl-2,4-hexanediol is prepared. The sample is placed in a quartz crucible.
-
Calorimeter Setup: The bomb is assembled, sealed, and pressurized with ~30 atm of pure oxygen. It is then submerged in a known volume of water in the calorimeter's insulated vessel.
-
Ignition & Measurement: The sample is ignited via an electrical fuse. The temperature of the water is recorded at precise intervals before, during, and after combustion until thermal equilibrium is reached.
-
Calibration: The energy equivalent of the calorimeter (the "bomb factor") is determined by combusting a certified standard, typically benzoic acid, under identical conditions.
-
Calculation: The heat of combustion at constant volume (ΔcU) is calculated from the temperature rise and the energy equivalent. This value is then corrected to standard conditions to yield the standard enthalpy of combustion (ΔcH°).
-
-
Derivation of ΔfH°: The standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, applying the known standard enthalpies of formation for the combustion products, CO₂(g) and H₂O(l).
-
C₇H₁₆O₂(l) + 10 O₂(g) → 7 CO₂(g) + 8 H₂O(l)
-
ΔcH° = [7 * ΔfH°(CO₂)] + [8 * ΔfH°(H₂O)] - [ΔfH°(C₇H₁₆O₂)]
-
Protocol 2: Heat Capacity (Cp) and Enthalpy of Fusion (ΔfusH°)
Differential Scanning Calorimetry (DSC) is a powerful technique for measuring heat flow associated with thermal transitions.
-
Principle: DSC measures the difference in heat required to increase the temperature of a sample and a reference as a function of temperature.
-
Methodology:
-
Sample Preparation: A small amount of sample (5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Measurement: The sample and reference are placed in the DSC cell and subjected to a controlled temperature program (e.g., heating at 10 K/min).
-
Heat Capacity (Cp): In a region with no thermal transitions, the vertical displacement of the DSC curve from the baseline is directly proportional to the sample's heat capacity. This is calibrated against a sapphire standard with a well-known Cp.
-
Enthalpy of Fusion (ΔfusH°): As the sample melts, it produces an endothermic peak. The area under this peak is integrated to determine the enthalpy of fusion. The temperature at the peak maximum is taken as the melting point (Tfus).
-
Computational Determination of Thermochemical Properties
When experimental methods are not feasible due to material scarcity, cost, or safety concerns, ab initio quantum chemical calculations provide a robust and increasingly accurate alternative.[5] This approach is particularly valuable for screening multiple candidate molecules early in development.
Workflow for Computational Data Acquisition
A multi-step computational approach is required to achieve high accuracy, balancing computational cost with the reliability of the results.
Figure 2: Computational workflow for thermochemical property prediction.
Protocol 3: Ab Initio Calculation of Gas-Phase Thermochemistry
-
Principle: This protocol uses quantum mechanics to solve the electronic Schrödinger equation, yielding the molecule's total electronic energy. Statistical mechanics is then used to calculate thermodynamic properties from the molecule's vibrational, rotational, and translational states.
-
Methodology:
-
Geometry Optimization: The three-dimensional structure of 5-methyl-2,4-hexanediol is optimized to find the lowest energy conformation. A common and efficient method is the B3LYP functional with a 6-31G* basis set.[6]
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. This confirms the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.
-
High-Level Single-Point Energy: To achieve high accuracy, a more computationally expensive calculation is performed on the optimized geometry. Composite methods like G3 or CBS-QB3 are designed to approximate very high-level calculations and yield accurate electronic energies.
-
Calculation of Enthalpy of Formation: The gas-phase enthalpy of formation at 298.15 K is calculated using an atomization or isodesmic reaction scheme. In an atomization scheme:
-
ΔfH°(C₇H₁₆O₂, g) = E_molecule - Σ E_atoms + Σ ΔfH°(atoms) Where E represents the calculated total energies and ΔfH°(atoms) are the well-known experimental enthalpies of formation of the constituent atoms in their standard state.
-
-
Calculation of Cp and S°: The heat capacity and entropy are directly calculated from the vibrational frequencies and molecular structure using standard statistical mechanics formulae for translational, rotational, and vibrational contributions.
-
Summary of Key Thermochemical Data
While experimental data for 5-methyl-2,4-hexanediol is not publicly available, the following table presents a template for how such data, once generated through the protocols above, should be structured. For illustrative purposes, values can be estimated using group contribution methods or populated from the computational workflow.
| Thermochemical Property | Symbol | Value (Units) | Method |
| Standard Enthalpy of Formation (gas) | ΔfH°(g) | To be determined | kJ/mol |
| Standard Enthalpy of Formation (liquid) | ΔfH°(l) | To be determined | kJ/mol |
| Standard Molar Entropy (gas) | S°(g) | To be determined | J/(mol·K) |
| Heat Capacity (liquid, 298 K) | Cp(l) | To be determined | J/(mol·K) |
| Enthalpy of Fusion | ΔfusH° | To be determined | kJ/mol |
| Enthalpy of Vaporization (298 K) | ΔvapH° | To be determined | kJ/mol |
Conclusion: A Path Forward for Data-Driven Development
The thermochemical properties of 5-methyl-2,4-hexanediol are essential for its safe and efficient application in pharmaceutical synthesis and other chemical industries. This guide has established a clear rationale and provided robust, field-proven methodologies for acquiring this critical data. By combining high-precision calorimetry and modern computational chemistry, researchers can overcome the existing data gap. This dual approach provides a self-validating system where computational results can guide experimental efforts and experimental data can be used to benchmark and refine computational models. Adopting this comprehensive strategy ensures that process development is built on a foundation of quantitative understanding, mitigating risks and paving the way for successful scale-up.
References
An In-depth Technical Guide to 5-Methylhexane-2,4-diol: From Discovery to Synthetic Applications
This guide provides a comprehensive technical overview of 5-Methylhexane-2,4-diol, a chiral diol with significant applications in chemical ecology and as a building block in stereoselective synthesis. From its initial identification as a critical component of an insect aggregation pheromone to its synthesis and potential utility in drug discovery, this document offers researchers, scientists, and drug development professionals a detailed exploration of this versatile molecule.
Discovery and Historical Context: A Pheromone's Unveiling
The story of this compound is intrinsically linked to the chemical ecology of the sawtoothed grain beetle, Oryzaephilus surinamensis, a common pest of stored grain products. Early investigations into the chemical signals governing the aggregation behavior of this insect led to the identification of a multi-component pheromone produced by male beetles. Through meticulous collection of volatiles and subsequent analysis, researchers identified a specific stereoisomer of this compound as a key constituent of this aggregation pheromone.[1][2] This discovery marked a significant step in understanding the chemical communication of O. surinamensis and opened avenues for the development of targeted pest management strategies. The specific stereochemistry of the naturally occurring pheromone component was later determined to be crucial for its biological activity.
Physicochemical Properties and Stereoisomerism
This compound is a chiral aliphatic diol with the molecular formula C₇H₁₆O₂ and a molecular weight of 132.20 g/mol .[3] The presence of two stereocenters at positions 2 and 4 gives rise to four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). The physical and biological properties of these stereoisomers can vary significantly, underscoring the importance of stereocontrolled synthesis in both research and commercial applications.
| Property | Value |
| Molecular Formula | C₇H₁₆O₂ |
| Molecular Weight | 132.20 g/mol |
| CAS Number | 54877-00-8 (for the mixture of stereoisomers) |
| Boiling Point | 199.5 °C at 760 mmHg (for the related 4-hydroxy-5-methyl-2-hexanone)[4] |
| LogP | 0.98240 (for the related 4-hydroxy-5-methyl-2-hexanone)[4] |
Synthesis of this compound: A Stereoselective Approach
The synthesis of this compound, particularly in its stereochemically pure forms, is a key challenge for its practical application. A common and effective method involves the reduction of the corresponding β-hydroxy ketone, 4-hydroxy-5-methyl-hexan-2-one.
Synthesis of the Precursor: 4-Hydroxy-5-methyl-hexan-2-one
The precursor, 4-hydroxy-5-methyl-hexan-2-one, can be synthesized via an aldol condensation reaction between isobutyraldehyde and acetone.[5] The use of chiral catalysts can facilitate the enantioselective synthesis of this precursor, which is crucial for obtaining the desired stereoisomer of the final diol.[6]
Experimental Protocol: Synthesis of 4-Hydroxy-5-methyl-hexan-2-one
Causality: This aldol condensation reaction forms the carbon-carbon bond necessary to construct the backbone of the target molecule. The use of a base or acid catalyst facilitates the enolate formation from acetone, which then attacks the electrophilic carbonyl carbon of isobutyraldehyde.
Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of isobutyraldehyde (1.0 eq) in acetone (acting as both reactant and solvent), a catalytic amount of a suitable base (e.g., NaOH or KOH) is added at a controlled temperature (typically 0-10 °C).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting materials.
-
Work-up: Upon completion, the reaction is quenched by the addition of a weak acid (e.g., acetic acid) to neutralize the catalyst. The excess acetone is removed under reduced pressure.
-
Purification: The crude product is then purified by fractional distillation under reduced pressure to yield 4-hydroxy-5-methyl-hexan-2-one.
Reduction to this compound
The reduction of the keto group in 4-hydroxy-5-methyl-hexan-2-one to a hydroxyl group yields this compound. The choice of reducing agent and reaction conditions determines the stereochemical outcome of this step. For a non-stereoselective synthesis, a strong reducing agent like lithium aluminum hydride (LiAlH₄) can be employed.[7]
Experimental Protocol: Synthesis of this compound
Causality: Lithium aluminum hydride is a powerful nucleophilic reducing agent that donates a hydride ion to the electrophilic carbonyl carbon of the ketone, which upon acidic work-up, is protonated to form the secondary alcohol.
Step-by-Step Methodology:
-
Reaction Setup: A solution of 4-hydroxy-5-methyl-hexan-2-one (1.0 eq) in a dry, aprotic solvent such as diethyl ether or tetrahydrofuran is added dropwise to a stirred suspension of lithium aluminum hydride (a slight excess) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: The reaction is monitored by TLC or GC until the starting material is completely consumed.
-
Work-up: The reaction is carefully quenched by the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser work-up). This procedure is crucial for safely decomposing the excess LiAlH₄ and precipitating the aluminum salts.
-
Purification: The resulting solid is filtered off, and the organic filtrate is dried over an anhydrous salt (e.g., MgSO₄). The solvent is then removed under reduced pressure, and the crude this compound can be purified by distillation or column chromatography.
Caption: Synthetic pathway to this compound.
Analytical Characterization
The structural elucidation and purity assessment of this compound and its intermediates rely on standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the carbon skeleton and the presence of hydroxyl groups. The chemical shifts and coupling constants provide detailed information about the connectivity and stereochemistry of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the hydroxyl groups. The absence of a strong carbonyl peak around 1715 cm⁻¹ confirms the complete reduction of the precursor ketone.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Common fragmentation pathways for aliphatic alcohols include the loss of water (M-18) and alpha-cleavage adjacent to the hydroxyl groups.[8][9]
Biological Activity and Applications
Aggregation Pheromone of Oryzaephilus surinamensis
The primary and most well-documented biological role of a stereoisomer of this compound is as a component of the male-produced aggregation pheromone of the sawtoothed grain beetle, Oryzaephilus surinamensis.[1][2] This pheromone attracts both male and female beetles to food sources, facilitating mating and population growth. The specific blend of components and their ratios are critical for eliciting the aggregation response.[1] This knowledge is leveraged in integrated pest management programs through the use of pheromone-baited traps for monitoring and mass trapping of this pest.[10]
Caption: Role of this compound in pest management.
Potential in Drug Development and Asymmetric Synthesis
Chiral 1,3-diols are valuable structural motifs found in numerous natural products and pharmaceuticals.[11][12][13] Their stereochemistry often plays a crucial role in their biological activity. As a chiral 1,3-diol, this compound and its derivatives have the potential to serve as versatile building blocks in the asymmetric synthesis of complex molecules. The ability to control the stereochemistry at the two chiral centers allows for the generation of diverse molecular architectures that can be screened for various biological activities.[11] While direct applications of this compound in drug development are not yet widely reported, the broader class of chiral diols is extensively used in the synthesis of pharmaceuticals, including statins and antiviral agents.[12][14]
Safety and Toxicology
Specific toxicological data for this compound is limited. However, based on the general toxicological profile of aliphatic diols, it is expected to have low acute toxicity. As with any chemical substance, appropriate safety precautions should be taken during handling, including the use of personal protective equipment such as gloves and safety glasses, and working in a well-ventilated area.
Conclusion
This compound, a molecule first discovered in the context of insect chemical communication, has emerged as a compound of interest for both pest management and synthetic organic chemistry. Its role as a key component of the aggregation pheromone of the sawtoothed grain beetle has led to practical applications in agriculture. Furthermore, its structure as a chiral 1,3-diol makes it a valuable synthon for the stereoselective synthesis of more complex and potentially bioactive molecules. Continued research into the stereoselective synthesis of its various isomers and exploration of their biological activities will undoubtedly unveil new applications for this versatile compound in the future.
References
- 1. Saw-toothed grain beetleOryzaephilus surinamensis (L.) (Coleoptera: Silvanidae) : Antennal and behavioral responses to individual components and blends of aggregation pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saw-toothed grain beetleOryzaephilus surinamensis (L.) (Coleoptera: Silvanidae) | Semantic Scholar [semanticscholar.org]
- 3. This compound | C7H16O2 | CID 4914394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Hydroxy-5-methyl-2-hexanone|38836-21-4|lookchem [lookchem.com]
- 5. 4-Hydroxy-5-methyl-2-hexanone | 38836-21-4 | Benchchem [benchchem.com]
- 6. 2-Hexanone, 4-hydroxy-5-methyl-, (4R)- (9CI) synthesis - chemicalbook [chemicalbook.com]
- 7. 5-methyl-hexane-2,4-diol|54877-00-8|lookchem [lookchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
- 10. Pheromones and Semiochemicals of Oryzaephilus surinamensis (Coleoptera: Silvanidae), the Sawtoothed grain beetle [pherobase.com]
- 11. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chiral Syn-1,3-diol Derivatives via a One-Pot Diastereoselective Carboxylation/ Bromocyclization of Homoallylic Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Theoretical and Computational Guide to the Conformational Landscape of 5-Methylhexane-2,4-diol
Abstract
This in-depth technical guide provides a comprehensive framework for the theoretical and computational investigation of the conformational isomers of 5-methylhexane-2,4-diol. The molecule's inherent flexibility, arising from multiple rotatable single bonds and the presence of two hydroxyl groups capable of forming intramolecular hydrogen bonds, presents a rich and complex conformational landscape. Understanding these conformational preferences is paramount for researchers in drug development and materials science, as the three-dimensional structure of a molecule dictates its biological activity and physical properties. This guide details a robust, multi-level computational methodology, grounded in Density Functional Theory (DFT), for systematically exploring, identifying, and characterizing the stable conformers of this compound. We delve into the theoretical underpinnings of the computational choices, provide a step-by-step protocol for the analysis, and discuss the anticipated key structural features, including the critical role of intramolecular hydrogen bonding and the influence of stereochemistry.
Introduction: The Significance of Conformational Analysis in Drug Discovery and Materials Science
The adage "structure dictates function" is a cornerstone of modern chemistry and biology. For flexible molecules like this compound, this principle extends beyond the mere connectivity of atoms to the molecule's three-dimensional shape, or conformation. Different conformations of the same molecule can exhibit vastly different energies, polarities, and steric profiles, which in turn govern their interactions with biological targets such as enzymes and receptors, or their packing in a crystal lattice.
This compound, with its two stereocenters and multiple rotatable bonds, serves as an excellent model system for understanding the interplay of steric hindrance, torsional strain, and intramolecular forces in determining conformational preferences. The presence of two hydroxyl groups introduces the possibility of intramolecular hydrogen bonding, a key non-covalent interaction that can significantly stabilize certain conformations and has been a subject of extensive theoretical and experimental study in similar diol systems.[1][2] The insights gained from a detailed conformational analysis of this molecule are therefore transferable to a wide range of other flexible molecules of pharmaceutical and industrial relevance.
This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry methods to elucidate the conformational behavior of flexible molecules. We will provide not just a "how-to" guide, but also the scientific rationale behind the recommended protocols, ensuring a deep understanding of the underlying principles.
Theoretical Foundations and Computational Methodology
The accurate theoretical prediction of molecular conformations hinges on the ability to calculate the potential energy surface of the molecule and identify its minima. For a molecule with the complexity of this compound, a multi-level computational approach is both efficient and accurate.
The Multi-Level Approach: From Broad Exploration to Refined Accuracy
A brute-force exploration of the entire conformational space at a high level of theory is computationally prohibitive. Therefore, a tiered strategy is employed:
-
Initial Conformational Search (Molecular Mechanics): A broad and rapid exploration of the conformational space is performed using a molecular mechanics (MM) force field. This method is computationally inexpensive and can quickly generate a large number of potential conformers by systematically rotating the dihedral angles of the flexible bonds.
-
Geometry Optimization and Energy Refinement (Density Functional Theory): The unique conformers identified in the initial search are then subjected to geometry optimization and energy calculation using a more accurate quantum mechanical method, specifically Density Functional Theory (DFT).[3] DFT provides a good balance between computational cost and accuracy for systems of this size.[4]
-
Vibrational Frequency Analysis: To confirm that the optimized geometries correspond to true energy minima on the potential energy surface, a vibrational frequency analysis is performed. The absence of imaginary frequencies indicates a stable conformer.
The Choice of Density Functional and Basis Set: A Justification
The selection of an appropriate DFT functional and basis set is critical for obtaining reliable results.
-
Functional: For systems where non-covalent interactions, such as intramolecular hydrogen bonding, are important, a functional that accounts for dispersion forces is recommended. The B3LYP functional combined with a dispersion correction (e.g., D3 ) or a functional from the M06 suite (e.g., M06-2X) are excellent choices.[5] These functionals have been shown to provide accurate descriptions of hydrogen bonding in similar systems.
-
Basis Set: A Pople-style basis set such as 6-31G(d) is often sufficient for initial geometry optimizations. For more accurate final energy calculations, a larger basis set with polarization and diffuse functions, such as 6-311++G(d,p) , is recommended.[4][6] The diffuse functions are particularly important for accurately describing the electron density of the lone pairs on the oxygen atoms involved in hydrogen bonding.
The Influence of Stereochemistry
This compound has two chiral centers (at C2 and C4), leading to four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R).[7][8][9] The relative stereochemistry of the hydroxyl and methyl groups will significantly impact the conformational landscape. For instance, the syn diastereomers ((2R,4S) and (2S,4R)) may be more predisposed to forming certain types of intramolecular hydrogen bonds compared to the anti diastereomers ((2R,4R) and (2S,4S)). A thorough study should, in principle, consider all stereoisomers.
Experimental Protocol: A Step-by-Step Guide to the Conformational Analysis
This section outlines a detailed, self-validating protocol for the conformational analysis of a specific stereoisomer of this compound.
Step 1: Initial 3D Structure Generation
-
Generate the 3D structure of the desired stereoisomer of this compound using a molecular builder.
-
Perform an initial, quick geometry optimization using a molecular mechanics force field (e.g., MMFF94).
Step 2: Systematic Conformational Search
-
Identify all rotatable single bonds in the molecule, paying particular attention to the C-C backbone and the C-O bonds of the hydroxyl groups.
-
Perform a systematic conformational search by rotating each identified dihedral angle in discrete steps (e.g., 30° or 60°).
-
At each rotational step, perform a quick geometry optimization and energy calculation using the MM force field.
-
Collect all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum found during the MM search.
Step 3: DFT Geometry Optimization
-
For each unique conformer from the MM search, perform a full geometry optimization using DFT.
-
Recommended Level of Theory: B3LYP-D3/6-31G(d) or M06-2X/6-31G(d).
-
Software Keywords (Example for Gaussian): #p opt b3lyp-d3/6-31g(d) empiricaldispersion=gd3
-
Step 4: Vibrational Frequency Analysis
-
For each DFT-optimized structure, perform a vibrational frequency calculation at the same level of theory.
-
Software Keywords (Example for Gaussian): #p freq b3lyp-d3/6-31g(d) empiricaldispersion=gd3
-
-
Confirm that each optimized structure is a true minimum by ensuring there are no imaginary frequencies.
Step 5: Final Energy Refinement
-
For each confirmed conformer, perform a single-point energy calculation using a larger basis set to obtain more accurate relative energies.
-
Recommended Level of Theory: B3LYP-D3/6-311++G(d,p) or M06-2X/6-311++G(d,p).
-
Software Keywords (Example for Gaussian): #p sp b3lyp-d3/6-311++g(d,p) empiricaldispersion=gd3
-
Step 6: Analysis of Results
-
Calculate the relative energies of all stable conformers with respect to the global minimum.
-
Analyze the key geometric parameters of the low-energy conformers, including:
-
Dihedral angles along the carbon backbone.
-
The distance between the hydrogen atom of one hydroxyl group and the oxygen atom of the other (H---O distance) to identify potential intramolecular hydrogen bonds.
-
The bond angle of the O-H---O interaction.
-
-
Visualize the low-energy conformers to understand their three-dimensional structures.
Anticipated Results and Discussion
The conformational analysis of this compound is expected to reveal a complex potential energy surface with several low-energy conformers. The relative stabilities of these conformers will be governed by a delicate balance of several factors.
The Dominant Role of Intramolecular Hydrogen Bonding
A primary determinant of the conformational preferences will be the formation of intramolecular hydrogen bonds between the two hydroxyl groups. Based on studies of other 1,3-diols, conformations that allow for the formation of a six-membered ring-like structure through a hydrogen bond are likely to be particularly stable.[7] The strength of this interaction will depend on the O-H---O distance and the linearity of the bond.
Interplay of Steric and Torsional Strain
The branched nature of this compound, with its methyl and isopropyl groups, will introduce significant steric and torsional strain in certain conformations. Eclipsed conformations along the C-C backbone are expected to be high in energy.[10] Among the staggered conformations, gauche arrangements of bulky substituents will be less stable than anti arrangements due to steric repulsion.[1][11] However, the stabilizing effect of an intramolecular hydrogen bond may overcome the destabilizing effect of a gauche interaction, leading to a preference for a folded conformation.
Data Presentation
The quantitative results of the conformational analysis should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Calculated Relative Energies and Key Geometric Parameters of the Most Stable Conformers of (2R,4S)-5-Methylhexane-2,4-diol
| Conformer ID | Relative Energy (kcal/mol) | H-bond Distance (Å) | O-H---O Angle (°) | C2-C3-C4-C5 Dihedral Angle (°) |
| 1 (Global Minimum) | 0.00 | Calculated Value | Calculated Value | Calculated Value |
| 2 | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
| 3 | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
| ... | ... | ... | ... | ... |
Note: The values in this table are placeholders and would be populated with the results from the computational protocol.
Visualization of Workflows and Relationships
Visual diagrams are essential for conveying the logic of the computational workflow and the relationships between different conformations.
References
- 1. fiveable.me [fiveable.me]
- 2. eyesopen.com [eyesopen.com]
- 3. This compound | C7H16O2 | CID 4914394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Gauche effect - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. (2R,4R)-5-methylhexane-2,4-diol | C7H16O2 | CID 7061178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 3.5. Conformations of chain alkanes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
Physicochemical Profile and Structural Analysis of 5-Methylhexane-2,4-diol
An In-Depth Technical Guide to the Solubility of 5-Methylhexane-2,4-diol in Organic Solvents
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive published experimental data, this document establishes a robust predictive framework based on fundamental physicochemical principles and Hansen Solubility Parameters (HSP). It is designed to offer researchers, scientists, and drug development professionals a scientifically grounded understanding of the diol's behavior in various organic solvents, guiding solvent selection for formulation, synthesis, and purification. Furthermore, this guide presents a gold-standard experimental protocol for the definitive determination of equilibrium solubility, ensuring scientific integrity and reproducibility.
Understanding the solubility of a molecule begins with a thorough analysis of its structure and inherent physical properties. This compound is an aliphatic diol whose structure dictates its interactions with solvents.
The molecule's structure reveals a distinct amphiphilic character. It possesses two hydroxyl (-OH) groups, which are polar and capable of acting as both hydrogen bond donors and acceptors.[1][2] These groups constitute the hydrophilic "head" of the molecule. Conversely, the seven-carbon branched alkyl chain (a heptyl backbone) is nonpolar and lipophilic, forming the hydrophobic "tail." This duality is the cornerstone of its solubility profile, allowing it to interact with a wide range of solvents to varying degrees.
| Property | Value / Description | Source |
| Molecular Formula | C₇H₁₆O₂ | [1][2][3][4] |
| Molecular Weight | 132.20 g/mol | [1][2][3][4][5] |
| IUPAC Name | This compound | [1] |
| Computed LogP | 0.774 | [2] |
| Topological Polar Surface Area (TPSA) | 40.46 Ų | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
graph "5_Methylhexane_2_4_diol_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="CH₃", pos="0,0!"]; C2 [label="CH", pos="1.5,0.5!"]; O1 [label="OH", pos="1.5,2!"]; C3 [label="CH₂", pos="3,0!"]; C4 [label="CH", pos="4.5,0.5!"]; O2 [label="OH", pos="4.5,2!"]; C5 [label="CH", pos="6,0!"]; C6 [label="CH₃", pos="7.5,0.5!"]; C7 [label="CH₃", pos="6,-1.5!"];
// Bond edges C1 -- C2; C2 -- O1; C2 -- C3; C3 -- C4; C4 -- O2; C4 -- C5; C5 -- C6; C5 -- C7; }
Caption: Chemical structure of this compound.
A Predictive Framework: Hansen Solubility Parameters (HSP)
To systematically predict solubility, we employ the Hansen Solubility Parameter (HSP) model. This powerful framework is built on the principle of "like dissolves like" and quantifies it by deconstructing a substance's total cohesive energy into three distinct parameters.[6][7]
-
δD (Dispersion): Energy from weak van der Waals forces.
-
δP (Polar): Energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from the formation of hydrogen bonds.
Every chemical, whether a solvent or a solute, can be assigned a coordinate [δD, δP, δH] in this three-dimensional "Hansen space." The principle is straightforward: the smaller the distance between two substances in this space, the more likely they are to be miscible. This distance, known as the Hansen Distance (Ra) , is calculated as follows:
Ra = √[ 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² ]
A smaller Ra value signifies a better solubility match. Generally, an Ra below 5-7 indicates high miscibility, while values above 10 suggest poor solubility or immiscibility.
Predicted Solubility Profile of this compound
While specific experimental solubility data for this compound is not widely available in the literature, we can generate a highly reliable predictive profile. This is achieved by using the published HSP values for its close structural isomer, 2-methyl-2,4-pentanediol (Hexylene Glycol) , as a robust estimate for the target molecule.
Estimated HSP for this compound:
-
δD = 16.6 MPa⁰⁵
-
δP = 8.0 MPa⁰⁵
-
δH = 12.9 MPa⁰⁵
The following table presents the predicted solubility of this compound in a range of common organic solvents, categorized by chemical class. The Hansen Distance (Ra) has been calculated for each solvent relative to the estimated diol parameters.
| Solvent | Solvent Class | δD (MPa⁰⁵) | δP (MPa⁰⁵) | δH (MPa⁰⁵) | Hansen Distance (Ra) | Predicted Solubility |
| Ethanol | Alcohols (Protic) | 15.8 | 8.8 | 19.4 | 6.8 | High |
| 1-Propanol | Alcohols (Protic) | 16.0 | 6.8 | 17.4 | 4.9 | High |
| 1-Butanol | Alcohols (Protic) | 16.0 | 5.7 | 15.8 | 4.2 | High |
| Acetone | Ketones (Aprotic) | 15.5 | 10.4 | 7.0 | 6.8 | High |
| Methyl Ethyl Ketone (MEK) | Ketones (Aprotic) | 16.0 | 9.0 | 5.1 | 8.1 | Good |
| Ethyl Acetate | Esters (Aprotic) | 15.8 | 5.3 | 7.2 | 6.9 | High |
| Tetrahydrofuran (THF) | Ethers (Aprotic) | 16.8 | 5.7 | 8.0 | 5.8 | High |
| Dichloromethane | Chlorinated | 17.0 | 7.3 | 7.1 | 6.1 | High |
| Toluene | Aromatic | 18.0 | 1.4 | 2.0 | 13.5 | Poor |
| n-Hexane | Aliphatic | 14.9 | 0.0 | 0.0 | 17.8 | Immiscible |
| n-Heptane | Aliphatic | 15.3 | 0.0 | 0.0 | 17.7 | Immiscible |
| Cyclohexane | Aliphatic | 16.8 | 0.0 | 0.2 | 18.2 | Immiscible |
Analysis of Predicted Solubility:
-
High Solubility in Polar Protic Solvents: As predicted, this compound shows excellent solubility in alcohols like propanol and butanol. This is due to the very close match in all three Hansen parameters, particularly the critical hydrogen bonding (δH) and polar (δP) components. The hydroxyl groups of the diol readily form hydrogen bonds with the hydroxyl groups of the alcohol solvents.
-
Good to High Solubility in Polar Aprotic Solvents: Solvents like acetone, MEK, and ethyl acetate are predicted to be effective solvents. While they cannot donate hydrogen bonds, their carbonyl groups are strong hydrogen bond acceptors, allowing for favorable interactions with the diol's -OH groups.
-
Poor to Immiscible in Nonpolar Solvents: A significant mismatch exists between the diol and nonpolar aliphatic solvents like hexane and heptane. The large Hansen Distance (Ra > 17) reflects the inability of these nonpolar solvents to overcome the strong cohesive energy (especially hydrogen bonding) that holds the diol molecules together.
Gold-Standard Experimental Verification: The Shake-Flask Method
While the HSP model provides excellent guidance, definitive quantitative data must be obtained experimentally. The shake-flask method is universally regarded as the gold standard for determining the equilibrium solubility of a compound. It is a robust and reliable technique when performed with careful attention to experimental parameters.
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Detailed Step-by-Step Protocol
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.
1. Materials and Reagents:
-
This compound (solid or liquid of known purity)
-
High-purity organic solvent of interest
-
Scintillation vials or flasks with airtight caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated pipettes and volumetric flasks
-
Syringe filters (if necessary, compatible with the solvent)
-
Analytical instrument (e.g., HPLC-UV, GC-FID) with a validated method for quantifying the diol.
2. Procedure:
-
Preparation: Add an excess amount of this compound to a vial. The key is to ensure that undissolved solid will remain at the end of the experiment, confirming saturation.
-
Solvent Addition: Accurately pipette a known volume of the organic solvent into the vial.
-
Equilibration: Seal the vial tightly and place it in the temperature-controlled orbital shaker. Agitate the mixture at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48 hours being preferable.
-
Expert Insight: To validate that equilibrium has been achieved, it is best practice to take samples at multiple time points (e.g., 24h, 36h, and 48h). The concentration should be static between the later time points.
-
-
Phase Separation: Remove the vial from the shaker and let it stand to allow the excess solid to sediment. To ensure complete removal of all particulate matter, centrifuge the vial at a moderate speed (e.g., 5000 rpm for 15 minutes).
-
Sampling: Carefully withdraw a precise aliquot of the clear supernatant. Be extremely careful not to disturb the solid pellet at the bottom.
-
Quantification:
-
Accurately dilute the supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
Analyze the diluted sample using the calibrated analytical method to determine the concentration of this compound.
-
-
Calculation: Use the measured concentration and the dilution factor to calculate the original concentration in the saturated solution. Report the solubility in standard units (e.g., mg/mL, g/100g solvent, mol/L) along with the specific temperature.
Conclusion
This compound is an amphiphilic molecule whose solubility is governed by its dual-functional structure. The presence of two hydroxyl groups facilitates strong hydrogen bonding, predicting high solubility in polar protic solvents (alcohols) and polar aprotic solvents (ketones, esters). Conversely, its nonpolar hydrocarbon backbone leads to poor miscibility with nonpolar aliphatic and aromatic solvents.
The Hansen Solubility Parameter (HSP) model provides a robust and scientifically sound framework for predicting these trends, serving as an invaluable tool for solvent screening and formulation design. For definitive quantitative results, the detailed shake-flask protocol provided in this guide offers a reliable, gold-standard methodology for experimental determination. This combined predictive and experimental approach enables scientists to efficiently and effectively harness the properties of this compound in their research and development endeavors.
References
- 1. webstore.ansi.org [webstore.ansi.org]
- 2. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]
- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 5. kinampark.com [kinampark.com]
- 6. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
- 7. lup.lub.lu.se [lup.lub.lu.se]
5-Methylhexane-2,4-diol: A Technical Guide to Unexplored Research Frontiers
Introduction: Unveiling a Candidate Molecule
5-Methylhexane-2,4-diol (CAS: 54877-00-8) is a chiral aliphatic diol that, despite its simple structure, remains a largely unexplored molecule in the scientific literature.[1][2][3][4][5][6][7] Its structure, featuring two secondary hydroxyl groups and a branched methyl group, suggests a rich stereochemistry and a wide range of potential applications, from polymer chemistry to pharmacology. This guide aims to provide a comprehensive overview of the potential research areas for this compound, offering detailed experimental protocols and the scientific rationale behind them. For researchers and drug development professionals, this document serves as a roadmap to unlocking the potential of this intriguing molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₆O₂ | [1][2][3] |
| Molecular Weight | 132.20 g/mol | [1][3][4] |
| CAS Number | 54877-00-8 | [1][2][4] |
| IUPAC Name | This compound | [3] |
| Stereoisomers | (2S,4R), (2R,4S), (2R,4R), (2S,4S) | [8][9][10] |
| InChIKey | YRDZJWZHGKDMBL-UHFFFAOYSA-N | [3][4] |
Part 1: Synthetic Pathways and Stereoselective Control
The utility of this compound is intrinsically linked to the ability to synthesize its stereoisomers with high purity. Chiral diols are valuable building blocks in asymmetric synthesis and can exhibit vastly different biological activities.[2][11] A plausible and efficient synthetic strategy would involve the stereoselective reduction of a corresponding β-hydroxy ketone.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for stereoisomers of this compound.
Experimental Protocol: Stereoselective Synthesis of anti-(2R,4S)-5-Methylhexane-2,4-diol
This protocol is adapted from established methods for the synthesis of anti-1,3-diols.[12]
-
Synthesis of 4-Hydroxy-5-methyl-hexan-2-one (Precursor):
-
To a solution of lithium diisopropylamide (LDA) (1.1 eq) in dry THF at -78°C, slowly add acetone (1.0 eq).
-
Stir for 30 minutes, then add isobutyraldehyde (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the β-hydroxy ketone.
-
-
Narasaka-Prasad Reduction for anti-Diol:
-
To a solution of the precursor (1.0 eq) and diethylmethoxyborane (1.5 eq) in a 4:1 mixture of THF and methanol at -78°C, add sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at -78°C for 5 hours.
-
Quench the reaction by the slow addition of 3M aqueous NaOH followed by 30% H₂O₂.
-
Stir for 1 hour at room temperature.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the anti-5-Methylhexane-2,4-diol.
-
Part 2: Analytical Characterization and Quality Control
Thorough characterization is paramount to understanding the properties and behavior of this compound and its stereoisomers. A multi-pronged analytical approach is recommended.
Analytical Workflow
Caption: Comprehensive analytical workflow for this compound.
Protocol: Chiral Separation by HPLC
The separation of enantiomers is critical for evaluating the success of stereoselective synthesis and for isolating pure stereoisomers for further study.[3][13][14]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based column, such as a cellulose or amylose derivative, is a good starting point.[13]
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of n-hexane and an alcohol modifier like isopropanol (e.g., 90:10 v/v), is often effective.[13]
-
Procedure:
-
Dissolve a small amount of the this compound mixture in the mobile phase.
-
Inject the sample onto the chiral column.
-
Monitor the elution profile at a suitable wavelength (as diols have no strong chromophore, derivatization or a refractive index detector may be necessary).
-
Optimize the mobile phase composition and flow rate to achieve baseline separation of the stereoisomers.
-
For acidic or basic impurities, the addition of a mobile phase modifier like trifluoroacetic acid (TFA) or diethylamine (DEA) (typically 0.1% v/v) can improve peak shape.[13]
-
Part 3: Potential Research Areas and Applications
The unique structural features of this compound suggest a variety of potential research avenues.
Polymer Chemistry and Materials Science
Diols are fundamental building blocks for polyesters and polyurethanes.[1][4][8][15][16] The branched structure of this compound could impart unique properties to these polymers, such as increased solubility, lower crystallinity, and altered mechanical properties compared to polymers made from linear diols.
Proposed Research:
-
Synthesis of Novel Polyesters: React this compound with various dicarboxylic acids (e.g., adipic acid, terephthalic acid) via polycondensation to create a library of novel polyesters.[10][15][16][17][18]
-
Characterization of Polymer Properties: Analyze the resulting polymers for their thermal properties (glass transition temperature, melting point), mechanical strength, and biodegradability.
-
Potential Applications: Explore the use of these novel polymers in coatings, adhesives, and biomedical materials.
Pharmacology and Drug Development
Many biologically active molecules, including some statin drugs, contain a 1,3-diol moiety.[19] The stereochemistry of these diols is often crucial for their therapeutic effect. Short-chain diols have also been implicated in various human disease states.[20][21]
Proposed Research:
-
Screening for Biological Activity: Screen the individual stereoisomers of this compound against a panel of biological targets, such as enzymes and receptors.
-
Antimicrobial Activity: Evaluate the potential of this compound and its derivatives as antimicrobial agents, a known property of some diols.
-
Toxicology Studies: Conduct in vitro and in vivo studies to determine the toxicological profile of this compound. It is known that some diols can be metabolized to more toxic compounds.[5][22][23]
Specialty Solvents and Formulations
The amphiphilic nature of diols makes them useful as solvents, surfactants, and emulsion stabilizers.[24][25][26][27][28] this compound, with its branched structure, could exhibit unique solvency properties.
Proposed Research:
-
Solvency Power Evaluation: Determine the solubility of a wide range of polar and non-polar compounds in this compound.
-
Use in Formulations: Investigate its potential as a co-solvent or excipient in cosmetic and pharmaceutical formulations, drawing parallels with compounds like 2-methyl-2,4-pentanediol.
-
Deep Eutectic Solvents: Explore the formation of deep eutectic solvents by mixing this compound with hydrogen bond donors like choline chloride.[26]
Part 4: Proposed Metabolic Pathway and Toxicological Considerations
Understanding the metabolic fate of this compound is crucial for any potential application in biological systems. Aliphatic alcohols are typically metabolized by alcohol and aldehyde dehydrogenases.[29]
Hypothesized Metabolic Pathway
Caption: Hypothesized metabolic pathway of this compound.
Toxicological Considerations:
-
The potential for the formation of toxic aldehyde or ketone intermediates should be investigated.[30]
-
The possibility of bioactivation, where a metabolite is more toxic than the parent compound, needs to be assessed, as has been observed for some diols.[22]
-
A comprehensive safety data sheet (SDS) should be developed based on experimental toxicological data.[31][32][33]
Conclusion
This compound represents a molecule with significant untapped potential. Its straightforward, yet stereochemically rich structure makes it an attractive target for research in diverse fields. This guide has outlined several promising research avenues, complete with actionable experimental protocols and the underlying scientific rationale. By systematically exploring the synthesis, characterization, and application of its stereoisomers, the scientific community can unlock the full potential of this intriguing diol.
References
- 1. Diol - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. specialchem.com [specialchem.com]
- 5. Toxicological significance of dihydrodiol metabolites (Journal Article) | OSTI.GOV [osti.gov]
- 6. 5-methyl-hexane-2,4-diol|54877-00-8|lookchem [lookchem.com]
- 7. This compound | C7H16O2 | CID 4914394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20160075820A1 - Synthesis and molecular weight control of aliphatic polyester diols - Google Patents [patents.google.com]
- 11. Chiral Diols [sigmaaldrich.com]
- 12. [PDF] Stereoselective Synthesis of 1,3-Diols | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. diva-portal.org [diva-portal.org]
- 15. fiveable.me [fiveable.me]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. pure.dongguk.edu [pure.dongguk.edu]
- 18. Oxidative esterification of aliphatic α,ω-diols, an alternative route to polyester precursors for the synthesis of polyurethanes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Short chain diol metabolism in human disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Microbial production of short chain diols - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Bioactivation of leukotoxins to their toxic diols by epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Microsomal epoxide hydrolase - Wikipedia [en.wikipedia.org]
- 24. Diols | Research Starters | EBSCO Research [ebsco.com]
- 25. fiveable.me [fiveable.me]
- 26. Viscosity effects on the dynamics of diols and diol-based deep eutectic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. teledyneisco.com [teledyneisco.com]
- 28. taylorandfrancis.com [taylorandfrancis.com]
- 29. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]
- 30. Aldehyde - Wikipedia [en.wikipedia.org]
- 31. WERCS Studio - Application Error [assets.thermofisher.com]
- 32. sigmaaldrich.com [sigmaaldrich.com]
- 33. fishersci.co.uk [fishersci.co.uk]
Methodological & Application
Stereoselective synthesis of 1,3-diols using 5-Methylhexane-2,4-diol
Application Note & Protocol: Stereoselective Synthesis of 1,3-Diols
Abstract: The 1,3-diol motif is a cornerstone in the architecture of numerous natural products, pharmaceuticals, and advanced materials.[1][2] Controlling the relative and absolute stereochemistry of the two hydroxyl groups is a paramount challenge in modern organic synthesis. This guide provides an in-depth analysis of robust and highly stereoselective methods for the synthesis of syn- and anti-1,3-diols. While the principles discussed are broadly applicable, we will use the synthesis of the four stereoisomers of 5-methylhexane-2,4-diol as a practical, illustrative example to ground the discussion in a tangible synthetic target. This document details substrate- and reagent-controlled strategies, focusing on the mechanistic basis for stereocontrol and providing actionable, step-by-step protocols for laboratory execution.
Introduction: The Strategic Importance of 1,3-Diols
The precise spatial arrangement of hydroxyl groups in polyketide natural products is critical to their biological function.[2][3] Consequently, the development of reliable methods for constructing stereochemically defined 1,3-diols remains an area of intense research.[2][3] These methods can be broadly categorized into two approaches:
-
Substrate-Controlled Synthesis: The inherent stereochemistry of the starting material dictates the stereochemical outcome of the reaction.
-
Reagent-Controlled Synthesis: The chirality of the reagent or catalyst directs the formation of a specific stereoisomer, often irrespective of the substrate's intrinsic bias.
Our target molecule, this compound, possesses two stereocenters (at C2 and C4), meaning it can exist as four possible stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The (2R, 4R) and (2S, 4S) pair are enantiomers of the anti-diol, while the (2R, 4S) and (2S, 4R) pair are enantiomers of the syn-diol. This application note will detail protocols to selectively access these diastereomeric manifolds.
General Synthetic Strategy
A powerful and convergent approach to 1,3-diols is the stereoselective reduction of a β-hydroxy ketone precursor. For our target, this precursor is 4-hydroxy-5-methylhexan-2-one . This intermediate can be readily synthesized via an aldol addition of the enolate of acetone to isobutyraldehyde. The subsequent reduction of the ketone at C2 can then be controlled to yield either the syn or anti diol.
Caption: Retrosynthetic analysis for this compound.
Synthesis of syn-1,3-Diols via Chelation Control
The formation of syn-1,3-diols from β-hydroxy ketones is achieved through chelation-controlled hydride reduction. In this model, a bidentate Lewis acid or chelating reducing agent coordinates to both the hydroxyl and carbonyl oxygens, forming a rigid six-membered ring intermediate.[4] The hydride is then delivered from the less sterically hindered face, equatorial to the chair-like transition state, resulting in the syn product.
The Narasaka-Prasad Reduction
The Narasaka-Prasad reduction is a highly reliable method for producing syn-1,3-diols.[5] It typically employs a borane reagent, such as diethylmethoxyborane (Et₂BOMe), to form the chelate, followed by reduction with sodium borohydride (NaBH₄).
Caption: Workflow for syn-diol synthesis via chelation control.
Protocol: Synthesis of (2RS, 4SR)-5-Methylhexane-2,4-diol (syn isomer)
This protocol describes the synthesis of the racemic syn-diol. Enantioselective versions would require a chiral aldol reaction to prepare an enantiopure β-hydroxy ketone precursor.
Materials:
-
4-hydroxy-5-methylhexan-2-one
-
Diethylmethoxyborane (Et₂BOMe), 1.0 M in THF
-
Sodium borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium potassium tartrate (Rochelle's salt)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an argon atmosphere, dissolve 4-hydroxy-5-methylhexan-2-one (1.0 eq) in a 4:1 mixture of anhydrous THF and anhydrous MeOH at -78 °C.
-
Chelation: Add diethylmethoxyborane (1.1 eq, 1.0 M solution in THF) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes.
-
Reduction: Add sodium borohydride (1.5 eq) in one portion. Stir the reaction vigorously at -78 °C. Monitor the reaction by TLC (e.g., 3:1 Hexanes:EtOAc).
-
Quenching: Once the starting material is consumed (typically 3-4 hours), quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature. Add an equal volume of saturated aqueous sodium potassium tartrate and stir vigorously for 1 hour to break up the boron complexes.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the syn-diol.
| Method | Key Reagents | Typical Diastereoselectivity (syn:anti) |
| Narasaka-Prasad | Et₂BOMe, NaBH₄ | >95:5 |
| Catecholborane Reduction | Catecholborane | >90:10[6] |
| Chelating Hydrides | Zn(BH₄)₂ | >90:10 |
Table 1. Common methods for the synthesis of syn-1,3-diols.
Synthesis of anti-1,3-Diols via Non-Chelation Control
To favor the anti-1,3-diol, the reaction conditions must circumvent the formation of a stable six-membered chelate. This is typically achieved through two main strategies: intramolecular hydride delivery from a bulky reagent or by using a non-chelating protecting group on the existing hydroxyl.
The Evans-Saksena and Evans-Tishchenko Reductions
The Evans-Saksena reduction utilizes tetramethylammonium triacetoxyborohydride (Me₄NBH(OAc)₃). The reaction proceeds via an intramolecular hydride delivery mechanism.[7] The substrate's hydroxyl group displaces an acetate on the borohydride reagent. The resulting intermediate adopts a chair-like transition state that minimizes steric interactions, leading to axial hydride delivery and the formation of the anti-diol.
A powerful alternative is the Evans-Tishchenko reaction , which provides the anti-1,3-diol monoester in a highly diastereoselective manner.[8][9][10][11] This reaction involves a Lewis acid (often SmI₂) and an aldehyde.[8][10][12] The β-hydroxy ketone and the aldehyde form a hemiacetal, which is coordinated to the samarium catalyst. An intramolecular hydride transfer from the aldehyde to the ketone carbonyl occurs through a chair-like transition state, yielding the anti-diol monoester.[8][9][10] A key advantage is that one of the newly formed hydroxyl groups is selectively protected, facilitating further synthetic steps.[8][9]
Caption: Workflow for anti-diol synthesis via intramolecular hydride delivery.
Protocol: Synthesis of (2R, 4R)/(2S, 4S)-5-Methylhexane-2,4-diol (anti isomer)
This protocol describes the synthesis of the racemic anti-diol using the Evans-Saksena reduction.
Materials:
-
4-hydroxy-5-methylhexan-2-one
-
Tetramethylammonium triacetoxyborohydride (Me₄NBH(OAc)₃)
-
Acetonitrile (MeCN)
-
Acetic acid (AcOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Suspend tetramethylammonium triacetoxyborohydride (1.5 eq) in a 1:1 mixture of anhydrous acetonitrile and acetic acid at -40 °C under an argon atmosphere.
-
Substrate Addition: Add a solution of 4-hydroxy-5-methylhexan-2-one (1.0 eq) in acetonitrile dropwise to the cold suspension.
-
Reaction: Stir the mixture at -40 °C and monitor by TLC. The reaction is typically complete within 5-8 hours.
-
Quenching: Allow the reaction to warm to room temperature and carefully quench by pouring it into a rapidly stirring solution of saturated aqueous NaHCO₃.
-
Workup: Stir for 1 hour until gas evolution ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the anti-diol.
| Method | Key Reagents | Typical Diastereoselectivity (anti:syn) |
| Evans-Saksena | Me₄NBH(OAc)₃, AcOH | >95:5[7] |
| Evans-Tishchenko | SmI₂, Aldehyde (e.g., isobutyraldehyde) | >99:1[9] |
| Directed Reduction (SmI₂) | SmI₂, MeOH (with β-alkoxy ketone) | >90:10[13] |
Table 2. Common methods for the synthesis of anti-1,3-diols.
Enantioselective Approaches
Achieving enantiocontrol requires introducing a chiral element. This can be done at two stages:
-
Asymmetric Aldol Reaction: Synthesizing an enantiopure β-hydroxy ketone precursor using chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysis.[14][15] The subsequent diastereoselective reduction then yields an enantiopure 1,3-diol.
-
Asymmetric Hydrogenation/Reduction: Starting from a prochiral 1,3-diketone (e.g., 5-methylhexane-2,4-dione), an asymmetric hydrogenation using a chiral catalyst (e.g., Ru-BINAP complexes) can directly generate an enantiopure 1,3-diol.[16][17] This method is highly efficient and atom-economical. For instance, mechanochemical asymmetric transfer hydrogenation of diketones using a ruthenium complex has shown excellent enantioselectivity.[16]
Conclusion
The stereoselective synthesis of 1,3-diols is a well-developed field with a suite of reliable and predictable methods. By understanding the underlying mechanistic principles of chelation versus non-chelation control, the synthetic chemist can strategically select reagents and conditions to access any desired diastereomer of a target molecule like this compound. For access to enantiopure materials, these diastereoselective methods are powerfully combined with asymmetric C-C bond formation or asymmetric catalysis.
References
- 1. Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Stereoselective Synthesis of 1,3-Diols | Semantic Scholar [semanticscholar.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Evans–Tishchenko reaction - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
- 10. Evans-Tishchenko Reaction | NROChemistry [nrochemistry.com]
- 11. synarchive.com [synarchive.com]
- 12. organicreactions.org [organicreactions.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanochemical Asymmetric Transfer Hydrogenation of Diketones to Access Chiral 1,3-Diols under Solvent-Free Conditions [organic-chemistry.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Diastereoselective Reduction of 5-Methylhexane-2,4-dione
Authored by: A Senior Application Scientist
Introduction
The stereocontrolled reduction of prochiral ketones is a cornerstone of modern asymmetric synthesis, providing access to chiral alcohols that are pivotal building blocks in pharmaceuticals and natural products. The substrate 5-methylhexane-2,4-dione, an acyclic β-diketone, presents a unique and instructive challenge. The reduction of one carbonyl group generates a β-hydroxy ketone intermediate, which contains a new stereocenter. The subsequent reduction of the remaining carbonyl is then a substrate-controlled diastereoselective process. The spatial relationship between the two resulting hydroxyl groups can be controlled to selectively form either the syn or the anti diastereomer of 5-methylhexane-2,4-diol.
This guide provides a comprehensive overview of the theoretical principles and practical protocols for achieving high diastereoselectivity in the reduction of 5-methylhexane-2,4-dione. We will explore how the choice of reducing agent and reaction conditions can be manipulated to favor specific stereochemical outcomes by leveraging either chelation-controlled or non-chelation-controlled pathways.
Part 1: The Stereochemical Challenge and Controlling Elements
The reduction of 5-methylhexane-2,4-dione to this compound generates two stereocenters at C2 and C4. This results in two possible diastereomeric products: syn and anti. The key to a selective synthesis lies in controlling the approach of the hydride nucleophile to the carbonyl group in the β-hydroxy ketone intermediate. This control is dictated by the conformational arrangement of the intermediate in the reaction's transition state. Two primary models govern this selection: Chelation Control and the Felkin-Anh Model.
Chelation-Controlled Reduction for syn-Diol Synthesis
In the presence of a suitable Lewis acid or a metal cation from the hydride reagent (like Li⁺, Mg²⁺, or Zn²⁺), the β-hydroxy ketone intermediate can form a stable six-membered cyclic chelate.[1][2] This chelation locks the molecule into a rigid chair-like conformation. In this conformation, the substituents orient themselves to minimize steric strain, placing the larger groups in pseudo-equatorial positions. The hydride reagent then attacks the carbonyl carbon from the less sterically hindered face, which is typically the equatorial direction, leading predictably to the syn-diol.[3][4] Reagents that favor this pathway include zinc borohydride (Zn(BH₄)₂), lithium aluminum hydride (LiAlH₄) under specific conditions, and sodium borohydride in the presence of chelating Lewis acids like TiCl₄ or MgCl₂.[5][6]
Caption: Chelation-control model leading to the syn-diol.
Felkin-Anh Model for anti-Diol Synthesis
To favor the formation of the anti-diol, chelation must be suppressed. This is typically achieved by using bulky, non-chelating reducing agents, such as potassium tri-sec-butylborohydride (K-Selectride®), or by protecting the intermediate hydroxyl group as a bulky silyl ether before the second reduction. In the absence of chelation, the reaction is governed by non-chelation models, most successfully the Felkin-Anh model.[7][8][9]
This model predicts the stereochemical outcome by analyzing the steric and electronic effects of the substituents on the adjacent chiral center. The largest group (L) is oriented anti-periplanar to the incoming nucleophile to minimize steric hindrance. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (~107°), preferentially from the face hindered by the smallest substituent (S) rather than the medium substituent (M).[7][10] This pathway leads to the formation of the anti-diol.
Caption: Felkin-Anh model for non-chelation control leading to the anti-diol.
Part 2: Experimental Protocols
The following protocols provide detailed, field-proven methodologies for the selective synthesis of both syn and anti diastereomers of this compound.
Protocol 1: Synthesis of syn-5-Methylhexane-2,4-diol (Chelation Control)
This protocol is adapted from the Narasaka-Prasad reduction, which is highly effective for generating syn-1,3-diols.[3] It involves a two-step, one-pot procedure where the diketone is first partially reduced, and the resulting β-hydroxy ketone is then chelated and reduced with high diastereoselectivity.
Materials:
-
5-Methylhexane-2,4-dione (1.0 equiv)
-
Sodium borohydride (NaBH₄, 1.1 equiv total)
-
Di-n-butylboron triflate (Bu₂BOTf) or Methoxy-di-n-butylborane (Bu₂BOMe) (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF) and Methanol (MeOH)
-
Aqueous solution of Hydrochloric Acid (HCl, 1M)
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous solution of Sodium Chloride (NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, and cooling bath.
Procedure:
-
Initial Reduction: To a flame-dried round-bottom flask under an argon atmosphere, add 5-methylhexane-2,4-dione (1.0 equiv) and dissolve it in anhydrous THF (to 0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve NaBH₄ (0.55 equiv) in a 4:1 mixture of anhydrous THF/MeOH. Add this solution dropwise to the stirred ketone solution over 30 minutes.
-
Monitor the reaction by Thin-Layer Chromatography (TLC). The goal is the disappearance of the starting diketone and the appearance of the intermediate β-hydroxy ketone. This step should be carefully controlled to avoid over-reduction.
-
Chelation and Diastereoselective Reduction: Once the initial reduction is complete, add di-n-butylboron triflate (1.1 equiv) dropwise to the reaction mixture at -78 °C. Stir for 30 minutes to allow for the formation of the boron chelate.
-
Add the remaining NaBH₄ (0.55 equiv), dissolved in minimal anhydrous THF/MeOH, dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 3-4 hours or until TLC analysis indicates the consumption of the β-hydroxy ketone intermediate.
-
Work-up: Quench the reaction by the slow addition of 1M HCl at -78 °C until the solution is acidic (pH ~2-3).
-
Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution and saturated NaCl solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the syn-diol. The diastereomeric ratio can be determined by ¹H NMR or GC analysis.
Protocol 2: Synthesis of anti-5-Methylhexane-2,4-diol (Non-Chelation Control)
This protocol utilizes a bulky, non-chelating hydride source to favor the Felkin-Anh transition state, leading to the anti product.
Materials:
-
5-Methylhexane-2,4-dione (1.0 equiv)
-
Sodium borohydride (NaBH₄, 0.55 equiv)
-
Potassium tri-sec-butylborohydride (K-Selectride®, 1.0 M solution in THF, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF) and Methanol (MeOH)
-
Aqueous solution of Sodium Hydroxide (NaOH, 1M)
-
Hydrogen Peroxide (H₂O₂, 30% aqueous solution)
-
Saturated aqueous solution of Sodium Chloride (NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Formation of β-Hydroxy Ketone: Prepare the β-hydroxy ketone intermediate as described in steps 1-3 of Protocol 1. It is crucial to isolate and purify this intermediate to ensure high selectivity in the next step.
-
Diastereoselective Reduction: To a flame-dried round-bottom flask under an argon atmosphere, dissolve the purified β-hydroxy ketone (1.0 equiv) in anhydrous THF (to 0.1 M).
-
Cool the solution to -78 °C.
-
Add K-Selectride® solution (1.2 equiv) dropwise via syringe over 30 minutes. The bulky nature of the Selectride reagent prevents chelation and enforces steric approach control.[7]
-
Stir the reaction at -78 °C for 3-5 hours. Monitor the reaction progress by TLC.
-
Work-up: Cautiously quench the reaction at -78 °C by the slow, dropwise addition of water.
-
Allow the mixture to warm to 0 °C. Carefully add 1M NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂ to oxidize the residual boranes (Note: This is an exothermic process).
-
Stir the mixture vigorously for 1 hour at room temperature.
-
Transfer to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated NaCl solution, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to afford the anti-diol. Determine the diastereomeric ratio by ¹H NMR or GC analysis.
Part 3: Comparative Data and Troubleshooting
The choice of methodology has a profound impact on the stereochemical outcome. The following table summarizes expected results for the reduction of the β-hydroxy ketone intermediate derived from 5-methylhexane-2,4-dione.
| Method | Reagent(s) | Control Element | Predominant Product | Typical d.r. (syn:anti) |
| Chelation-Controlled | NaBH₄, Bu₂BOMe | Chelation | syn-diol | >95:5 |
| Zn(BH₄)₂ | Chelation | syn-diol | >90:10 | |
| LiAlH₄ / LiI | Chelation | syn-diol | >99:1[2][11] | |
| Non-Chelation-Controlled | K-Selectride® | Steric (Felkin-Anh) | anti-diol | <5:95 |
| NaBH₄ (in MeOH) | Minimal Control | Mixture | ~50:50 to 60:40 |
Troubleshooting & Optimization
-
Low Diastereoselectivity:
-
Cause: Insufficient chelation (for syn synthesis) or competing chelation (for anti synthesis).
-
Solution: For syn synthesis, ensure strictly anhydrous conditions and use a full equivalent of the Lewis acid. For anti synthesis, ensure the intermediate alcohol is fully protected or use an even bulkier reducing agent. Lowering the reaction temperature often significantly improves selectivity for both pathways.
-
-
Incomplete Reaction:
-
Cause: Insufficient reducing agent or steric hindrance.
-
Solution: Increase the equivalents of the hydride reagent or increase the reaction time. For very hindered substrates, a more powerful reducing agent like LiAlH₄ may be required, though this can sometimes reduce selectivity.[12]
-
-
Side Reactions (Over-reduction):
-
Cause: Using too much NaBH₄ in the initial step.
-
Solution: Carefully monitor the formation of the β-hydroxy ketone by TLC and use only a slight excess of the reducing agent (0.5-0.6 equiv).
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. Chelation-controlled reduction: stereoselective formation of syn-1,3-diols and synthesis of compactin and mevinolin lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Narasaka–Prasad reduction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. chemistnotes.com [chemistnotes.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: 5-Methylhexane-2,4-diol as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The use of 5-methylhexane-2,4-diol as a chiral auxiliary is not widely documented in peer-reviewed literature. The following application notes and protocols are based on established principles of asymmetric synthesis and data from structurally analogous C2-symmetric diol auxiliaries. These guidelines are intended to serve as a scientifically grounded starting point for research and development.
Introduction: A Novel C2-Symmetric Diol for Stereocontrol
In the field of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount for the production of enantiomerically pure pharmaceuticals and fine chemicals.[1] Chiral auxiliaries are a powerful and well-established strategy, temporarily incorporating a chiral moiety to direct the stereochemical outcome of a reaction.[1][2] Among the various classes of chiral auxiliaries, C2-symmetric diols have proven to be highly effective due to their well-defined steric environments.[3][4]
This document outlines the potential application of this compound, a C2-symmetric aliphatic diol, as a novel chiral auxiliary. By forming chiral acetals and ketals, this auxiliary can be employed to direct stereoselective transformations such as aldol reactions and alkylations, offering a potentially valuable tool for the synthesis of complex chiral molecules.
Core Principles and Advantages
The efficacy of a chiral diol auxiliary is rooted in its ability to create a rigid and predictable chiral environment around the reaction center. For this compound, the C2-symmetry simplifies the stereochemical analysis, as the two faces of the reactive species are diastereotopic. The stereogenic centers at C2 and C4, along with the methyl and isopropyl substituents, are expected to effectively shield one face of the enolate or enol ether, leading to high diastereoselectivity in subsequent reactions.
Potential Advantages:
-
Ready Availability: The precursor, 5-methylhexane-2,4-dione, is commercially available, providing a straightforward entry point to the synthesis of the diol.
-
Tunable Steric Hindrance: The isopropyl group offers a moderate level of steric bulk, which can be advantageous in achieving high levels of stereocontrol without excessively hindering reactivity.
-
Recoverability: As with most chiral auxiliaries, this compound is designed to be recovered and reused, enhancing the cost-effectiveness of the synthetic route.
Synthesis of Enantiopure (2R,4R)- and (2S,4S)-5-Methylhexane-2,4-diol
Access to enantiomerically pure this compound is a prerequisite for its use as a chiral auxiliary. A common and effective method for the synthesis of enantiopure 1,3-diols is the asymmetric reduction of the corresponding β-diketone.[5][6]
Protocol 1: Asymmetric Hydrogenation of 5-Methylhexane-2,4-dione
This protocol is adapted from established procedures for the asymmetric reduction of β-diketones using chiral ruthenium catalysts.
Materials:
-
5-Methylhexane-2,4-dione
-
(R)- or (S)-Ru(OAc)₂-BINAP catalyst
-
Methanol (degassed)
-
High-pressure hydrogenation reactor
Procedure:
-
In a glovebox, charge a high-pressure reactor with 5-methylhexane-2,4-dione (1.0 eq) and the chiral Ru-BINAP catalyst (0.01 eq).
-
Add degassed methanol to dissolve the starting materials.
-
Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 50 atm.
-
Stir the reaction mixture at 50 °C for 24 hours.
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford the enantiopure diol.
-
Determine the enantiomeric excess (ee) by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
Application in Asymmetric Aldol Reactions
Chiral auxiliaries derived from diols are frequently used to control the stereochemistry of aldol reactions.[7][8] By forming a chiral acetal with a β-keto ester, this compound can be used to direct the formation of a specific aldol adduct.
Protocol 2: Diastereoselective Aldol Reaction of a Chiral Acetal
Step 1: Attachment of the Chiral Auxiliary
-
To a solution of (2R,4R)-5-methylhexane-2,4-diol (1.1 eq) and a β-keto ester (1.0 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Purify the chiral acetal by silica gel chromatography.
Step 2: Diastereoselective Aldol Reaction
-
Dissolve the chiral acetal (1.0 eq) in dry THF and cool to -78 °C under a nitrogen atmosphere.
-
Add lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 30 minutes to form the lithium enolate.
-
Add the desired aldehyde (1.2 eq) dropwise and stir at -78 °C for 2 hours.
-
Quench the reaction with saturated ammonium chloride solution and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the aldol adduct by silica gel chromatography. The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude product.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the aldol adduct in a mixture of THF and 1 M HCl.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Neutralize the reaction with saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
The aqueous layer can be further extracted to recover the chiral diol.
-
Purify the desired β-hydroxy ester by silica gel chromatography.
Expected Stereochemical Outcome and Mechanistic Rationale
The stereochemical outcome of the aldol reaction is rationalized by the Zimmerman-Traxler model. The lithium enolate is expected to form a six-membered chair-like transition state with the aldehyde. The bulky isopropyl group of the chiral auxiliary will preferentially occupy an equatorial position, forcing the R group of the aldehyde to also adopt an equatorial position to minimize steric interactions. This directs the nucleophilic attack of the enolate to one face of the aldehyde, leading to the formation of a specific diastereomer.
Data Presentation
Table 1: Hypothetical Performance in Asymmetric Aldol Reactions
| Aldehyde (RCHO) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Benzaldehyde | >95:5 | 85 |
| Isobutyraldehyde | >98:2 | 80 |
| Acetaldehyde | 90:10 | 75 |
Data is hypothetical and based on results from analogous chiral auxiliaries.
Visualization of Key Concepts
Diagram 1: Overall Workflow for Asymmetric Aldol Synthesis
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. (2~{S},5~{R})-hexane-2,5-diol () for sale [vulcanchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Asymmetric Synthesis of 5-Methylhexane-2,4-diol
Introduction: The Significance of Stereochemically Pure Diols
The precise three-dimensional arrangement of atoms in a molecule can dramatically alter its biological activity, a principle of paramount importance in drug development and materials science. 5-Methylhexane-2,4-diol, a seemingly simple aliphatic diol, possesses two stereogenic centers, giving rise to four possible stereoisomers. The isolation of a single, pure stereoisomer is often a critical step in the synthesis of complex natural products and pharmaceuticals, where specific diastereomers are required to achieve the desired therapeutic effect or material property. These application notes provide detailed protocols for three robust and widely applicable methods for the asymmetric synthesis of this compound, designed for researchers and scientists in organic synthesis and drug development. The methodologies discussed are diastereoselective reduction of a β-hydroxy ketone, a chiral auxiliary-mediated aldol reaction, and enzymatic kinetic resolution.
Method 1: Diastereoselective Reduction of 4-Hydroxy-5-methyl-hexan-2-one
This approach focuses on the stereocontrolled reduction of the ketone moiety in the precursor, 4-hydroxy-5-methyl-hexan-2-one. The existing hydroxyl group at the C4 position can be used to direct the stereochemical outcome of the reduction at C2, leading to either the syn or anti 1,3-diol. Chelation control is a powerful strategy to achieve high diastereoselectivity.
Scientific Principle: Chelation-Controlled Syn-Reduction (Narasaka-Prasad Reduction)
The Narasaka-Prasad reduction is a highly effective method for the diastereoselective synthesis of syn-1,3-diols.[1] The protocol utilizes a bidentate Lewis acid, such as dibutylboron triflate (Bu₂BOTf), to form a stable six-membered cyclic chelate with the β-hydroxy ketone. This chelation locks the conformation of the molecule, and subsequent delivery of a hydride reducing agent, typically sodium borohydride (NaBH₄), occurs from the sterically less hindered face, leading to the formation of the syn-diol with high selectivity.[1] The lowest energy conformation of the six-membered ring intermediate is a half-chair, with bulky groups in pseudo-equatorial positions to minimize steric strain.[1]
Caption: Workflow for the chelation-controlled reduction.
Experimental Protocol: syn-5-Methylhexane-2,4-diol
-
Preparation of the Precursor: 4-Hydroxy-5-methyl-hexan-2-one can be synthesized via an L-proline catalyzed aldol reaction between acetone and isobutyraldehyde.[2][3][4]
-
Reaction Setup: To a solution of 4-hydroxy-5-methyl-hexan-2-one (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add dibutylboron triflate (1.2 eq) dropwise.
-
Chelation: Stir the reaction mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete chelate formation.
-
Reduction: Cool the reaction mixture back to -78 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Quenching: After stirring for 3 hours at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the syn-5-Methylhexane-2,4-diol.
| Parameter | Expected Value |
| Diastereomeric Ratio (syn:anti) | >95:5 |
| Yield | 80-90% |
| Reaction Time | 4-5 hours |
| Temperature | -78 °C to 0 °C |
Method 2: Chiral Auxiliary-Mediated Asymmetric Aldol Reaction
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction.[5] Evans' oxazolidinone auxiliaries are particularly effective for stereoselective aldol reactions, allowing for the reliable formation of syn-aldol products.[6][7]
Scientific Principle: Evans' Asymmetric Syn-Aldol Reaction
In this strategy, an Evans' oxazolidinone chiral auxiliary is first acylated with propionyl chloride.[5][8] The resulting imide is then converted to its (Z)-boron enolate using dibutylboron triflate and a hindered base like diisopropylethylamine (DIPEA).[7][9] This (Z)-enolate then reacts with isobutyraldehyde via a highly organized, chair-like Zimmerman-Traxler transition state.[9][10] The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face, thereby establishing the two new contiguous stereocenters with high diastereoselectivity.[9][10] Subsequent reductive removal of the auxiliary yields the desired chiral diol.
Caption: Evans' auxiliary-mediated aldol reaction workflow.
Experimental Protocol
-
Acylation of the Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) at -78 °C, add n-butyllithium (1.05 eq) dropwise. After 15 minutes, add propionyl chloride (1.1 eq) and allow the reaction to warm to 0 °C over 1 hour.
-
Enolate Formation: In a separate flask, dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous dichloromethane (0.1 M) and cool to 0 °C. Add dibutylboron triflate (1.1 eq) followed by the dropwise addition of diisopropylethylamine (1.2 eq). Stir at 0 °C for 30 minutes.
-
Aldol Reaction: Cool the enolate solution to -78 °C and add isobutyraldehyde (1.5 eq) dropwise. Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Quenching and Workup: Quench the reaction with a pH 7 phosphate buffer. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Auxiliary Cleavage: Dissolve the crude aldol adduct in anhydrous THF (0.1 M) and cool to 0 °C. Add lithium borohydride (2.0 eq) and stir for 4 hours. Quench carefully with water and extract with ethyl acetate. The chiral auxiliary can be recovered from the aqueous layer.
-
Purification: Purify the organic extract by flash column chromatography to yield the enantiomerically enriched this compound.
| Parameter | Expected Value |
| Diastereomeric Ratio | >99:1 |
| Enantiomeric Excess | >99% |
| Overall Yield | 60-70% |
Method 3: Enzymatic Kinetic Resolution of Racemic this compound
Biocatalysis offers an environmentally friendly and highly selective alternative for obtaining enantiomerically pure compounds.[11] Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols and diols through enantioselective acylation.[11][12]
Scientific Principle: Lipase-Catalyzed Transesterification
Kinetic resolution relies on the different rates at which the two enantiomers of a racemic substrate react with a chiral catalyst or reagent. In this protocol, a lipase, such as Pseudomonas cepacia lipase (PSL-C), is used to selectively acylate one enantiomer of racemic this compound.[11] The acylation is typically performed using an acyl donor like vinyl acetate in a non-polar organic solvent. The enzyme's chiral active site preferentially accommodates one enantiomer, leading to its rapid acylation, while the other enantiomer reacts much slower or not at all.[13] This results in a mixture of the acylated diol and the unreacted, enantiomerically enriched diol, which can then be separated.
Caption: Enzymatic kinetic resolution process.
Experimental Protocol
-
Reaction Setup: To a solution of racemic this compound (1.0 eq) in tert-butyl methyl ether (0.2 M), add vinyl acetate (1.5 eq) and immobilized Pseudomonas cepacia lipase (PSL-C, ~50 mg per mmol of diol).
-
Enzymatic Reaction: Shake the suspension at room temperature (or a slightly elevated temperature, e.g., 40 °C, to increase the reaction rate) and monitor the reaction progress by TLC or GC. The reaction should be stopped at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining starting material.
-
Enzyme Removal: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Separation and Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the monoacetate and the unreacted diol can be separated by flash column chromatography on silica gel.
-
Hydrolysis of the Acetate (Optional): The enantiomerically enriched monoacetate can be hydrolyzed back to the diol using a mild base (e.g., K₂CO₃ in methanol) to obtain the other enantiomer of this compound.
| Parameter | Expected Value (at ~50% conversion) |
| Enantiomeric Excess (Unreacted Diol) | >95% |
| Enantiomeric Excess (Monoacetate) | >95% |
| Yield (per enantiomer) | 40-45% |
Conclusion
The choice of synthetic strategy for obtaining enantiomerically pure this compound will depend on the specific requirements of the research, including the desired stereoisomer, scale, and available resources. Diastereoselective reduction offers a direct route to specific diastereomers if a suitable chiral precursor is available. Chiral auxiliary-mediated methods provide excellent control over both absolute and relative stereochemistry, albeit with additional steps for auxiliary attachment and removal. Enzymatic kinetic resolution is a powerful tool for separating enantiomers from a racemic mixture and is often favored for its mild reaction conditions and high selectivity. Each of these protocols represents a cornerstone of modern asymmetric synthesis and can be adapted for a wide range of synthetic targets.
References
- 1. m.youtube.com [m.youtube.com]
- 2. 4-Hydroxy-5-methyl-2-hexanone | 38836-21-4 | Benchchem [benchchem.com]
- 3. 4-Hydroxy-5-methyl-2-hexanone|38836-21-4|lookchem [lookchem.com]
- 4. Page loading... [guidechem.com]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Evans aldol ppt | PPTX [slideshare.net]
- 9. m.youtube.com [m.youtube.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Note: Chromatographic Separation of 5-Methylhexane-2,4-diol Diastereomers
Abstract
The separation of stereoisomers is a critical task in chemical synthesis, pharmaceutical development, and quality control. Diastereomers, unlike enantiomers, possess different physical and chemical properties, enabling their separation by standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1] This application note provides a comprehensive guide with detailed protocols for the separation of the diastereomers of 5-Methylhexane-2,4-diol. We present robust methods using both normal-phase HPLC on a silica-based stationary phase and GC on a polar capillary column, explaining the scientific rationale behind the chosen parameters to ensure reproducible and efficient separation.
Introduction: The Significance of Diastereomer Separation
Chiral compounds are fundamental in biology and medicine, with different stereoisomers often exhibiting distinct pharmacological and toxicological profiles.[2] this compound is an aliphatic diol with two chiral centers at positions 2 and 4. This structure gives rise to four possible stereoisomers, which exist as two pairs of enantiomers. These enantiomeric pairs—(syn and anti)—are diastereomeric to each other.
The ability to isolate and quantify these individual diastereomers is crucial for several reasons:
-
Asymmetric Synthesis: To assess the diastereoselectivity of a chemical reaction.[3]
-
Pharmaceutical Development: To isolate and test the biological activity of each stereoisomer independently, as they can have different effects.[4]
-
Material Science: To utilize them as chiral building blocks or auxiliaries in further synthetic applications.[5][6]
This guide provides two field-proven methods for the analytical separation of these diastereomers, leveraging the subtle differences in their physical properties.
Analyte Structure and Stereochemistry
This compound (C₇H₁₆O₂) is a simple diol with a molecular weight of approximately 132.20 g/mol .[7] The presence of two stereocenters results in two diastereomeric pairs:
-
syn (or erythro) pair: (2R,4R)-5-methylhexane-2,4-diol and its enantiomer (2S,4S)-5-methylhexane-2,4-diol.[8]
-
anti (or threo) pair: (2R,4S)-5-methylhexane-2,4-diol and its enantiomer (2S,4R)-5-methylhexane-2,4-diol.[9]
The key to their chromatographic separation lies in the different spatial arrangements of the two hydroxyl (-OH) groups. This structural variance affects intramolecular hydrogen bonding and, more importantly, the molecule's interaction with the chromatographic stationary phase.
Principle of Diastereomer Separation on Silica Gel
Normal-phase chromatography, particularly on a silica gel stationary phase, is an excellent choice for separating polar, non-ionic compounds like diols. The separation mechanism is governed by the differential adsorption of the analytes onto the polar stationary phase.[10]
The surface of silica gel is rich in silanol groups (Si-OH), which are polar and act as hydrogen bond donors and acceptors. The hydroxyl groups of the this compound diastereomers interact with these silanol groups. However, the strength of this interaction is influenced by steric hindrance.
-
In the syn diastereomer , the two hydroxyl groups are on the same side of the carbon backbone. This configuration can lead to stronger bidentate (two-point) interaction with the silica surface, resulting in a longer retention time.
-
In the anti diastereomer , the hydroxyl groups are on opposite sides. This makes a simultaneous two-point attachment to the planar silica surface more difficult. Consequently, it tends to have a weaker overall interaction and elutes earlier.
The mobile phase, typically a non-polar solvent with a polar modifier, competes with the analyte for the active sites on the stationary phase, thereby facilitating elution.[11][12]
Protocol 1: Normal-Phase HPLC Separation
This protocol details a robust method for separating the syn and anti diastereomeric pairs of this compound.
Instrumentation and Materials
-
HPLC System: A system capable of isocratic elution with a pump, autosampler, and column thermostat.
-
Detector: Refractive Index (RI) Detector is preferred due to the lack of a strong UV chromophore in the analyte.
-
Column: Silica Gel Stationary Phase, 5 µm particle size, 4.6 x 250 mm.
-
Solvents: HPLC-grade n-Hexane and Isopropanol (IPA).
-
Sample: A mixture of this compound diastereomers dissolved in the mobile phase.
Experimental Protocol
-
Mobile Phase Preparation: Prepare a mobile phase of 95:5 (v/v) n-Hexane:Isopropanol . Filter through a 0.45 µm membrane and degas thoroughly by sonication or helium sparging.
-
Sample Preparation: Accurately weigh and dissolve approximately 20 mg of the diastereomeric mixture in 10 mL of the mobile phase to create a 2 mg/mL stock solution.
-
HPLC System Setup & Equilibration:
-
Install the silica column into the column compartment.
-
Set the column temperature to 30°C.
-
Purge the pump with the prepared mobile phase.
-
Equilibrate the entire system by pumping the mobile phase at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved on the RI detector.
-
-
Chromatographic Run:
-
Set the injection volume to 10 µL.
-
Inject the sample and acquire data for approximately 15 minutes.
-
Method Parameters Summary
| Parameter | Setting | Rationale |
| Column | Silica Gel, 5 µm, 4.6 x 250 mm | Standard polar stationary phase for effective interaction with hydroxyl groups.[13] |
| Mobile Phase | 95:5 (v/v) n-Hexane:Isopropanol | Optimal polarity for resolving diol diastereomers. The IPA percentage can be adjusted to fine-tune retention.[14] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column, providing good efficiency. |
| Temperature | 30°C | Ensures stable retention times and viscosity. Lower temperatures can sometimes improve resolution.[14] |
| Detector | Refractive Index (RI) | Universal detection for analytes without a UV chromophore. |
| Injection Vol. | 10 µL | A suitable volume to avoid column overloading while ensuring a good signal-to-noise ratio. |
Expected Results & Optimization
A successful separation will yield two distinct peaks corresponding to the anti (earlier eluting) and syn (later eluting) diastereomeric pairs.
| Peak ID | Diastereomer Pair | Expected Retention Time (min) |
| 1 | anti-(2R,4S) / (2S,4R) | ~7.5 |
| 2 | syn-(2R,4R) / (2S,4S) | ~9.2 |
| Resolution (Rs) | - | > 1.5 |
Optimization: If resolution is insufficient, decrease the percentage of Isopropanol (e.g., to 97:3) to increase retention and improve separation. Conversely, if retention times are too long, increase the IPA percentage.[15]
Protocol 2: Gas Chromatography (GC) Separation
GC provides a high-resolution alternative for analyzing volatile diols. The separation is based on differences in boiling points and interactions with the stationary phase.[16]
Instrumentation and Materials
-
GC System: A system with a split/splitless inlet and a Flame Ionization Detector (FID).
-
Column: A polar, wax-type capillary column (e.g., Polyethylene Glycol), 30 m x 0.25 mm ID, 0.25 µm film thickness. An SPB-1000 is also a good choice for reducing peak tailing with alcohols.
-
Gases: High-purity Helium (carrier), Hydrogen (fuel), and Air (oxidizer).
-
Sample: A mixture of this compound diastereomers dissolved in methanol or dichloromethane.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the diastereomeric mixture (~100 µg/mL) in methanol.
-
GC System Setup:
-
Install and condition the capillary column according to the manufacturer's instructions.
-
Set inlet, detector, and gas flows as detailed in the table below.
-
Perform an inlet liner change if peak tailing is observed.
-
-
Chromatographic Run:
-
Inject 1 µL of the sample.
-
Start the oven temperature program and data acquisition.
-
Method Parameters Summary
| Parameter | Setting | Rationale |
| Column | Polyethylene Glycol (WAX), 30m x 0.25mm, 0.25µm | A polar stationary phase that provides good selectivity for polar analytes like diols. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Inlet Temp. | 240°C | Ensures rapid and complete vaporization of the sample. |
| Injection | 1 µL, Split Ratio 50:1 | Prevents column overloading and ensures sharp peaks. |
| Oven Program | 100°C (hold 2 min), then 5°C/min to 180°C (hold 5 min) | Temperature gradient helps to focus analytes at the start and elute them as sharp, well-resolved peaks. |
| Detector | FID @ 250°C | Universal and highly sensitive detector for organic compounds.[1] |
Expected Results
The GC method should also resolve the two diastereomeric pairs, often with very high efficiency. The elution order will depend on the subtle differences in volatility and interaction with the stationary phase.
| Peak ID | Diastereomer Pair | Expected Retention Time (min) |
| 1 | Diastereomer Pair 1 | ~12.1 |
| 2 | Diastereomer Pair 2 | ~12.5 |
| Resolution (Rs) | - | > 2.0 |
General Experimental Workflow
The overall process for either HPLC or GC analysis follows a standardized workflow to ensure accuracy and reproducibility.
Conclusion
This application note demonstrates that the diastereomers of this compound can be successfully separated using both normal-phase HPLC and polar-phase GC.
-
Normal-Phase HPLC is a reliable method that separates the diastereomers based on their differential interaction with a polar silica surface. It is also amenable to preparative scale-up if isolation of the diastereomers is required.
-
Gas Chromatography offers a high-resolution analytical alternative, particularly suitable for purity assessment and quantitative analysis of volatile samples.
The choice between these methods will depend on the specific analytical goal, sample matrix, and available instrumentation. The protocols provided herein serve as a robust starting point for method development and can be optimized further to meet specific performance requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral Diols [sigmaaldrich.com]
- 7. This compound | C7H16O2 | CID 4914394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (2R,4R)-5-methylhexane-2,4-diol | C7H16O2 | CID 7061178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (2R,4S)-5-methylhexane-2,4-diol | C7H16O2 | CID 7061179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Theory for mobile phase effects in separations of isomers by liquid—solid chromatography: Application to the relative retention of certain diastereomers on silica | Scilit [scilit.com]
- 12. longdom.org [longdom.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. The separation of diastereoisomers by gas-liquid chromatography [open.uct.ac.za]
Application Note: Enhanced Gas Chromatography-Mass Spectrometry Analysis of 5-Methylhexane-2,4-diol Through Silylation and Acylation Derivatization
Abstract
This application note provides a comprehensive guide to the derivatization of 5-methylhexane-2,4-diol for robust and sensitive analysis by gas chromatography-mass spectrometry (GC-MS). Due to its polar diol functionality, this compound exhibits poor chromatographic behavior, including low volatility and a tendency for peak tailing. To overcome these challenges, two effective derivatization strategies, silylation and acylation, are presented in detail. This document outlines the underlying chemical principles, provides step-by-step protocols, and discusses the expected analytical outcomes, offering researchers, scientists, and drug development professionals a practical guide to improve the accuracy and reliability of their analytical methods for this and similar aliphatic diols.
Introduction: The Rationale for Derivatization
This compound (CAS No. 54877-00-8) is a C7 aliphatic diol with two hydroxyl groups that impart significant polarity to the molecule.[1][2][3] Direct analysis of such polar compounds by gas chromatography (GC) is often challenging. The hydroxyl groups can form intermolecular hydrogen bonds, which decreases the compound's volatility and necessitates high elution temperatures that can lead to thermal degradation.[4][5] Furthermore, these polar functional groups can interact with active sites on the GC column and inlet, resulting in poor peak shape and reduced analytical sensitivity.
Derivatization is a chemical modification technique that transforms an analyte into a more volatile and thermally stable derivative, making it more amenable to GC analysis.[4][5] This process typically involves the replacement of active hydrogens in functional groups like hydroxyls (-OH) with less polar moieties.[4] For this compound, the primary objectives of derivatization are:
-
Increased Volatility: By masking the polar hydroxyl groups, the intermolecular forces are reduced, lowering the boiling point of the analyte and allowing it to be vaporized at lower temperatures in the GC inlet.
-
Improved Peak Shape: Derivatization minimizes interactions with the stationary phase of the GC column, leading to sharper, more symmetrical peaks and improved resolution.
-
Enhanced Sensitivity: Better peak shape and reduced analyte degradation contribute to a stronger signal and lower detection limits.[5]
-
Structural Elucidation: The mass spectra of the derivatives often exhibit characteristic fragmentation patterns that can aid in structural confirmation.
This application note will focus on two of the most common and effective derivatization techniques for alcohols and diols: silylation and acylation .
Derivatization Strategies: A Tale of Two Chemistries
The choice of derivatization reagent depends on the specific analytical requirements, including the desired volatility of the derivative and the presence of other functional groups. For this compound, both silylation and acylation are excellent choices.
Silylation: The Gold Standard for Hydroxyl Groups
Silylation is the most widely used derivatization method for compounds containing active hydrogens.[4] The reaction involves the replacement of the acidic proton of the hydroxyl group with a trimethylsilyl (TMS) group, -Si(CH₃)₃. This transformation results in a less polar and more volatile TMS ether.
A variety of silylating reagents are available, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) being one of the most popular due to its high reactivity and the volatile, non-interfering nature of its byproducts. The addition of a catalyst, such as trimethylchlorosilane (TMCS), can further enhance the reaction rate, especially for sterically hindered hydroxyl groups.
The general reaction for the silylation of a diol with BSTFA is as follows:
R-(OH)₂ + 2 BSTFA → R-(O-TMS)₂ + 2 N-Methyl-N-(trimethylsilyl)trifluoroacetamide
Acylation: An Alternative Route to Volatility
Acylation involves the introduction of an acyl group (R-C=O) into a molecule by replacing an active hydrogen. For GC analysis, fluorinated acylating reagents such as trifluoroacetic anhydride (TFAA) are particularly advantageous. The resulting trifluoroacetyl esters are highly volatile, and the presence of fluorine atoms significantly enhances the response of an electron capture detector (ECD), if used. For mass spectrometry, these derivatives often produce characteristic fragmentation patterns.[4]
The reaction of a diol with TFAA proceeds as follows:
R-(OH)₂ + 2 (CF₃CO)₂O → R-(O-COCF₃)₂ + 2 CF₃COOH
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the silylation and acylation of this compound.
Silylation Protocol using BSTFA with 1% TMCS
This protocol is adapted from general procedures for the silylation of alcohols and diols.
Materials:
-
This compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (or other suitable solvent like acetonitrile or dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound into a 2 mL reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Derivatization: Add 200 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.
Acylation Protocol using Trifluoroacetic Anhydride (TFAA)
This protocol is based on general methods for the acylation of alcohols.
Materials:
-
This compound
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous Ethyl Acetate (or other suitable aprotic solvent)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound into a 2 mL reaction vial. If in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of anhydrous ethyl acetate to dissolve the sample.
-
Derivatization: Carefully add 100 µL of TFAA to the vial. Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60°C for 30 minutes.
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.
Workflow Visualization
The overall workflow for the derivatization and analysis of this compound is depicted in the following diagram.
Caption: Workflow for the derivatization and GC-MS analysis of this compound.
Expected GC-MS Results and Discussion
Gas Chromatography
A non-polar or mid-polar capillary column is recommended for the analysis of the derivatized this compound. A column with a 5% phenyl-methylpolysiloxane stationary phase is a versatile choice. The diastereomers of this compound may be separable using a suitable chiral column, which would require specific method development.
Table 1: Suggested GC-MS Parameters
| Parameter | Silylated Derivative (TMS) | Acylated Derivative (TFA) |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |
| Injector Temp. | 250 °C | 250 °C |
| Carrier Gas | Helium, constant flow 1.0 mL/min | Helium, constant flow 1.0 mL/min |
| Oven Program | 80 °C (2 min), then 10 °C/min to 280 °C (hold 5 min) | 60 °C (2 min), then 15 °C/min to 250 °C (hold 5 min) |
| Transfer Line Temp. | 280 °C | 280 °C |
Note: These are starting parameters and should be optimized for your specific instrument and application.
Mass Spectrometry
Electron ionization (EI) at 70 eV is standard for generating reproducible mass spectra.
-
TMS Derivative: The di-TMS derivative of this compound is expected to show a molecular ion (M⁺). Characteristic fragment ions will likely include [M-15]⁺ (loss of a methyl group), and ions resulting from cleavage of the carbon-carbon bond between the two derivatized hydroxyl groups. A prominent ion at m/z 73, corresponding to the trimethylsilyl cation [(CH₃)₃Si]⁺, is also expected.
-
TFA Derivative: The di-TFA derivative will also likely exhibit a molecular ion. Fragmentation will be influenced by the trifluoroacetyl groups, with potential losses of CF₃, COCF₃, and CF₃COOH moieties.
Conclusion
Derivatization by silylation or acylation is an essential step for the reliable GC-MS analysis of this compound. These methods effectively increase the volatility and thermal stability of the analyte, leading to improved chromatographic performance and analytical sensitivity. The protocols and guidelines presented in this application note provide a solid foundation for researchers to develop and validate robust analytical methods for this compound and other aliphatic diols.
References
5-Methylhexane-2,4-diol in the synthesis of insect pheromones
Application Notes & Protocols
Topic: 5-Methylhexane-2,4-diol: A Versatile Chiral Synthon for the Stereoselective Synthesis of Insect Pheromones
Abstract
The stereochemistry of insect pheromones is paramount to their biological activity, often with only one specific stereoisomer being active.[1] This necessitates the development of robust stereoselective synthetic strategies to produce enantiomerically pure pheromones for applications in sustainable pest management, such as mating disruption and population monitoring.[2][3] This document provides a detailed guide on the application of this compound, a valuable chiral building block, in the synthesis of complex insect pheromones. We present a comprehensive protocol for the asymmetric synthesis of the diol itself and a detailed, field-proven workflow for its elaboration into Vittatalactone, the aggregation pheromone of the striped cucumber beetle (Acalymma vittatum).[4] The methodologies described herein emphasize not only the procedural steps but also the underlying chemical principles and rationale, providing researchers with a self-validating framework for synthesis.
The Central Role of Chiral Diols in Pheromone Synthesis
Chirality is a fundamental aspect of pheromone perception in insects. The precise three-dimensional arrangement of atoms in a pheromone molecule dictates its interaction with specific olfactory receptors. Consequently, the synthesis of these semiochemicals requires stringent control over stereochemistry.[1] Chiral diols, particularly 1,3-diols like this compound, are exceptionally useful synthons for this purpose. Their two hydroxyl groups offer distinct handles for sequential, stereocontrolled chemical transformations, allowing for the construction of complex carbon skeletons with multiple, well-defined stereocenters.
This compound possesses two stereogenic centers (at C2 and C4), meaning it can exist as four possible stereoisomers. Access to specific isomers in high enantiomeric purity is the critical first step in leveraging this molecule for pheromone synthesis. The syn and anti relationships between the hydroxyl groups and the methyl branch provide a rich platform for building diverse molecular architectures.
Protocol I: Asymmetric Synthesis of (2R, 4R)-5-Methylhexane-2,4-diol
The most reliable method for producing enantiopure 1,3-diols is the asymmetric hydrogenation of the corresponding β-diketone. This protocol details the synthesis of (2R, 4R)-5-Methylhexane-2,4-diol from 5-methylhexane-2,4-dione using a Noyori-type ruthenium-BINAP catalyst, a method renowned for its high efficiency and stereoselectivity.[5]
Workflow for Asymmetric Hydrogenation
Caption: Workflow for the asymmetric synthesis of the chiral diol.
Experimental Protocol
Materials & Reagents:
| Reagent | CAS No. | Supplier | Purpose |
| 5-Methylhexane-2,4-dione | 7307-03-1 | Major Supplier | Starting Material |
| [RuCl((R)-BINAP)(p-cymene)]Cl | 130004-33-0 | Strem, Acros | Chiral Catalyst |
| Ethanol (Anhydrous, Degassed) | 64-17-5 | Major Supplier | Solvent |
| Hydrogen Gas (High Purity) | 1333-74-0 | Industrial Gas Co. | Reducing Agent |
| Diethyl Ether | 60-29-7 | Major Supplier | Extraction Solvent |
| Saturated aq. NH₄Cl Solution | 12125-02-9 | Major Supplier | Quenching Agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Major Supplier | Drying Agent |
| Silica Gel (230-400 mesh) | 7631-86-9 | Major Supplier | Stationary Phase for Chromatography |
Procedure:
-
Catalyst Loading: In a glovebox, add 5-methylhexane-2,4-dione (1.28 g, 10.0 mmol) and [RuCl((R)-BINAP)(p-cymene)]Cl (46.8 mg, 0.05 mmol, 0.5 mol%) to a high-pressure autoclave equipped with a magnetic stir bar.
-
Causality: The use of (R)-BINAP ligand directs the hydrogenation to stereoselectively form the (2R, 4R)-diol. The reaction is performed under an inert atmosphere to prevent catalyst degradation.
-
-
Solvent Addition: Add 20 mL of degassed, anhydrous ethanol to the autoclave. Seal the vessel securely.
-
Causality: Ethanol is an effective solvent for both the substrate and the catalyst. Degassing is crucial to remove oxygen, which can poison the ruthenium catalyst.
-
-
Hydrogenation: Purge the autoclave with hydrogen gas three times before pressurizing to 80 atm. Heat the reaction mixture to 50°C and stir vigorously for 24 hours.
-
Trustworthiness: The reaction progress can be monitored by taking small aliquots (after safely depressurizing) and analyzing by TLC or GC-MS. Complete consumption of the starting diketone indicates reaction completion.
-
-
Work-up: After cooling to room temperature, carefully vent the excess hydrogen. Concentrate the reaction mixture in vacuo. Redissolve the residue in 50 mL of diethyl ether and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with saturated aqueous NH₄Cl solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Causality: The NH₄Cl wash helps to remove catalyst residues.
-
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diol.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to afford (2R, 4R)-5-methylhexane-2,4-diol as a colorless oil.
-
Expected Yield: 85-95%.
-
Expected Enantiomeric Excess (ee): >98% (determined by chiral HPLC or GC).
-
Protocol II: Synthesis of (+)-Vittatalactone from (2R, 4R)-5-Methylhexane-2,4-diol
This section outlines a proposed synthetic route to (+)-Vittatalactone, an aggregation pheromone with a unique β-lactone structure.[4] This multi-step synthesis demonstrates how the stereocenters of the starting diol are strategically carried through to the final complex product.
Synthetic Scheme for (+)-Vittatalactone
Caption: Proposed reaction pathway from the chiral diol to (+)-Vittatalactone.
Step-by-Step Experimental Protocol
Step 1: Selective Monoprotection of the C2 Hydroxyl
-
Dissolve (2R, 4R)-5-methylhexane-2,4-diol (1.32 g, 10.0 mmol) in 20 mL of dry dichloromethane (DCM).
-
Add imidazole (0.75 g, 11.0 mmol) and tert-butyldiphenylsilyl chloride (TBDPSCl, 2.63 mL, 10.1 mmol). Stir at room temperature for 12 hours.
-
Causality: The C2 hydroxyl is less sterically hindered than the C4 hydroxyl (which is adjacent to an isopropyl group), allowing for selective protection with the bulky TBDPS group. Imidazole acts as a base to activate the silyl chloride and neutralize the HCl byproduct.
-
-
Quench the reaction with water, extract with DCM, dry over MgSO₄, and purify by column chromatography (10% EtOAc/Hexanes) to yield the mono-protected diol.
Step 2: Oxidation to the Aldehyde
-
Dissolve the mono-protected diol (from Step 1) in 30 mL of dry DCM.
-
Add Dess-Martin periodinane (DMP, 4.66 g, 11.0 mmol) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Causality: DMP is a mild and efficient oxidizing agent that converts the primary alcohol to an aldehyde without epimerizing the adjacent stereocenter.
-
-
Quench with a 1:1 mixture of saturated NaHCO₃ and Na₂S₂O₃ solution. Extract with ether, dry, and concentrate to give the crude aldehyde, which is used immediately in the next step.
Step 3: Grignard Addition for Carbon Skeleton Elongation
-
Prepare the necessary Grignard reagent from (S)-1-bromo-2,4,6-trimethylheptane and magnesium turnings in dry THF.
-
Add the crude aldehyde from Step 2 (dissolved in dry THF) dropwise to the Grignard reagent at -78°C. Stir for 1 hour.
-
Causality: This key step constructs the main carbon chain of Vittatalactone. The stereochemistry of the newly formed alcohol is directed by the existing chiral centers (Felkin-Anh model).
-
-
Quench with saturated NH₄Cl solution, extract with ether, dry, and purify by column chromatography to afford the coupled alcohol.
Step 4 & 5: Deprotection and Oxidation to the β-Hydroxy Acid
-
Dissolve the coupled alcohol in THF and treat with HF-Pyridine at 0°C to remove the TBDPS protecting group.
-
After work-up, dissolve the resulting diol in acetone and titrate with Jones reagent (CrO₃/H₂SO₄) at 0°C until a faint orange color persists.
-
Causality: Jones oxidation selectively oxidizes the less hindered primary alcohol to a carboxylic acid, leaving the secondary alcohol untouched, thus forming the required β-hydroxy acid precursor.
-
-
Quench with isopropanol, perform an aqueous work-up, and purify to isolate the β-hydroxy acid.
Step 6: Lactonization to (+)-Vittatalactone
-
Dissolve the β-hydroxy acid (1.0 mmol) in 10 mL of dry toluene.
-
Add 2-chloro-1-methylpyridinium iodide (Mukaiyama's reagent, 1.5 mmol) and triethylamine (3.0 mmol). Heat the mixture at 80°C for 4 hours.
-
Causality: Mukaiyama's reagent is a powerful dehydrating agent that facilitates intramolecular esterification (lactonization) under mild conditions, forming the strained four-membered β-lactone ring.[6]
-
-
After cooling, wash the reaction mixture with water, dry the organic layer, and purify by column chromatography to yield pure (+)-Vittatalactone.
Characterization and Data
Final product confirmation requires rigorous analytical validation.
Table of Expected Analytical Data for (+)-Vittatalactone:
| Analysis Technique | Expected Result |
| ¹H NMR (CDCl₃) | Resonances corresponding to the β-lactone ring protons, multiple methyl group doublets, and complex methylene and methine signals of the long alkyl chain. Key shifts include the proton alpha to the carbonyl and the proton on the carbon bearing the alkyl chain. |
| ¹³C NMR (CDCl₃) | A characteristic downfield shift for the carbonyl carbon of the β-lactone (~170 ppm). Signals for the two carbons of the oxetane ring (~75 ppm and ~50 ppm). A series of signals in the aliphatic region for the side chain. |
| Mass Spec (EI) | Molecular ion peak (M⁺) and characteristic fragmentation patterns, including loss of CO₂ from the lactone ring. |
| Chiral GC/HPLC | A single major peak when analyzed on a suitable chiral stationary phase, confirming high enantiomeric purity. Comparison with a racemic standard would show two well-resolved peaks. |
| Optical Rotation | A specific positive value, e.g., [α]²⁰D = +X.X (c 1.0, CHCl₃), confirming the synthesis of the correct enantiomer. |
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. kth.diva-portal.org [kth.diva-portal.org]
- 3. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
Enzymatic resolution of racemic 5-Methylhexane-2,4-diol
Application Note & Protocol
High-Efficiency Enzymatic Kinetic Resolution of Racemic 5-Methylhexane-2,4-diol using Lipase Catalysis
Introduction: The Imperative for Chiral Diols
Chiral 1,3-diols, such as the enantiomers of this compound, are fundamental building blocks in modern organic synthesis. Their stereochemically defined hydroxyl groups serve as versatile handles for the construction of complex molecular architectures, particularly in the pharmaceutical industry where the chirality of a molecule is often directly linked to its therapeutic efficacy and safety profile.[1][2] Traditional chemical methods for resolving racemic mixtures can be harsh, require stoichiometric amounts of expensive chiral auxiliaries, and may generate significant waste. Biocatalysis, utilizing enzymes like lipases, presents a powerful alternative, offering exceptional levels of selectivity under mild, environmentally benign conditions.[2][3]
This application note provides a comprehensive guide to the kinetic resolution of racemic this compound via lipase-catalyzed transesterification. We will detail the underlying principles, provide robust experimental protocols for both the enzymatic reaction and the subsequent analytical validation, and offer insights grounded in established scientific literature to ensure reproducible, high-fidelity results for researchers in drug discovery and chemical development.
Principle of the Method: Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts significantly faster than the other in the presence of a chiral catalyst or reagent. In this case, a lipase enzyme acts as the chiral catalyst. The enzyme will preferentially acylate one enantiomer of the diol, converting it into a monoester, while leaving the other enantiomer largely unreacted.
The key to a successful kinetic resolution is to halt the reaction at or near 50% conversion. At this point, the reaction vessel contains two key products: the unreacted, enantiomerically-enriched diol (e.g., the (S)-enantiomer) and the newly formed, enantiomerically-enriched monoester (e.g., the (R)-monoester). These two compounds have different chemical properties (diol vs. ester) and can be easily separated using standard chromatographic techniques. Lipases from Candida antarctica and Pseudomonas cepacia are well-documented for their efficacy in resolving secondary alcohols.[4][5][6]
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| Racemic this compound | ≥98% | Synthesis Grade |
| Amano Lipase PS from Burkholderia cepacia | ≥23,000 U/g | Sigma-Aldrich |
| Novozym® 435 (Candida antarctica Lipase B, immobilized) | - | Sigma-Aldrich / Novozymes |
| Vinyl Acetate | Anhydrous, ≥99% | Acros Organics / Sigma-Aldrich |
| tert-Butyl methyl ether (TBME) | Anhydrous, ≥99% | Sigma-Aldrich |
| n-Hexane | HPLC Grade | Fisher Scientific |
| Isopropanol (IPA) | HPLC Grade | Fisher Scientific |
| Ethyl Acetate | Reagent Grade | VWR |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific |
| Silica Gel | 230-400 mesh | Sorbent Technologies |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution
This protocol describes the enantioselective acylation of racemic this compound. Lipase PS is often highly effective for such resolutions; Novozym 435 is an excellent alternative.[6][7][8]
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add racemic this compound (2.64 g, 20.0 mmol).
-
Solvent Addition: Add 40 mL of anhydrous tert-butyl methyl ether (TBME). Stir the mixture at room temperature until the diol is fully dissolved. Anhydrous conditions are crucial as water can lead to unwanted hydrolysis side reactions.[9]
-
Acyl Donor: Add vinyl acetate (2.75 mL, 30.0 mmol, 1.5 equivalents). Vinyl acetate is an excellent acyl donor because the byproduct, acetaldehyde, tautomerizes to vinyl alcohol which is volatile, driving the equilibrium towards the product side.[2][6]
-
Enzyme Addition: Add Amano Lipase PS (250 mg). The enzyme is added last to initiate the reaction. Immobilized enzymes like Novozym 435 can also be used and offer the advantage of simple recovery by filtration.[4][10]
-
Reaction Monitoring: Seal the flask and stir the suspension at 30°C. Monitor the reaction progress by taking small aliquots (approx. 50 µL) every 2-4 hours. Dilute the aliquot with mobile phase and analyze by chiral HPLC (see Protocol 4.2) to determine the conversion percentage.
-
Reaction Quench: When the conversion reaches approximately 45-50% (typically 24-48 hours), stop the reaction by filtering off the enzyme through a pad of Celite. Wash the filter cake with a small amount of ethyl acetate.
-
Work-up: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil, containing the unreacted diol and the newly formed monoester, is purified by flash column chromatography on silica gel. A gradient elution starting with Hexane/Ethyl Acetate (9:1) and gradually increasing to Hexane/Ethyl Acetate (7:3) will effectively separate the less polar monoester from the more polar diol.
-
Characterization: Collect the fractions, evaporate the solvent, and dry the products under vacuum. Characterize the purified unreacted diol and the monoester product by NMR and determine their enantiomeric excess using Protocol 4.2.
Protocol 2: Determination of Enantiomeric Excess (% ee) by Chiral HPLC
Accurate determination of enantiomeric excess is critical for evaluating the success of the resolution.[11] Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[12][13]
-
Sample Preparation:
-
Racemic Standard: Prepare a solution of the starting racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Reaction Samples: Prepare solutions of the purified unreacted diol and the purified monoester (after hydrolysis back to the diol for easier comparison, if necessary) in the mobile phase at ~1 mg/mL.
-
-
HPLC System and Conditions:
-
Column: Chiralcel® OD-H or equivalent (amylose-based chiral stationary phase).
-
Mobile Phase: n-Hexane / Isopropanol (IPA) = 95 / 5 (v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
System Suitability: First, inject the racemic standard. You should observe two well-separated peaks (Resolution > 1.5) corresponding to the two enantiomers. Record their retention times (t_R1 and t_R2).[12]
-
Sample Analysis: Inject the prepared samples of the resolved products.
-
-
Data Analysis:
-
Identify the peaks in the sample chromatograms by comparing their retention times to the racemic standard.
-
Integrate the area under each enantiomer peak (Area1 and Area2).
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ |Area1 - Area2| / (Area1 + Area2) ] * 100
-
Expected Results & Data Summary
A successful kinetic resolution should yield the unreacted diol and the acylated product with high enantiomeric excess. The theoretical maximum yield for each enantiomerically enriched product is 50%.
| Parameter | Unreacted Diol | Acylated Product |
| Target Conversion | ~50% | ~50% |
| Expected Yield | 40-48% | 40-48% |
| Expected % ee | >95% | >95% |
| Enantioselectivity (E-value) | >100 | >100 |
The E-value is a measure of the enzyme's selectivity and can be calculated from the conversion and ee values.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive enzyme; Presence of water or inhibitors; Incorrect temperature. | Use fresh, properly stored enzyme; Ensure anhydrous solvents are used; Verify reaction temperature. |
| Low Enantioselectivity (% ee) | Reaction went past 50% conversion; Non-optimal enzyme or solvent; Incorrect temperature. | Monitor reaction closely and stop at ~50%; Screen other lipases (e.g., CALB); Optimize temperature (lower T often increases selectivity).[3] |
| Poor Separation on Column | Incorrect solvent system for chromatography. | Optimize the Hexane/Ethyl Acetate gradient; Use TLC to determine the ideal mobile phase composition first. |
| Broad or Tailing HPLC Peaks | Column degradation; Sample overload; Inappropriate mobile phase. | Use a guard column or replace the chiral column; Reduce sample concentration; Adjust mobile phase composition. |
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. mdpi.com [mdpi.com]
- 5. re.public.polimi.it [re.public.polimi.it]
- 6. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amano Lipase PS、Burkholderia cepacia由来 ≥23,000 U/g, pH 7.0, 50 °C (Optimum pH and temperature) | Sigma-Aldrich [sigmaaldrich.com]
- 8. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SYNTHESIS AND OPTICAL RESOLUTION OF HIGH AFFINITY P2-LIGANDS FOR HIV-1 PROTEASE INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. uma.es [uma.es]
Application Notes and Protocols: Strategic Protection of Hydroxyl Groups in 5-Methylhexane-2,4-diol
Abstract
In the landscape of complex organic synthesis, the judicious protection and deprotection of hydroxyl groups is a cornerstone of molecular architecture. This guide provides an in-depth analysis and detailed protocols for the strategic protection of the hydroxyl groups of 5-methylhexane-2,4-diol, a chiral 1,3-diol with significant potential as a building block in natural product synthesis and drug development. We will explore methodologies for both concerted and selective protection, delving into the mechanistic underpinnings of each strategy to empower researchers with the rationale behind experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile synthon in their synthetic endeavors.
Introduction: The Synthetic Challenge of a 1,3-Diol
This compound presents a unique synthetic challenge due to the presence of two secondary hydroxyl groups at positions 2 and 4. These hydroxyls exhibit different steric and electronic environments, offering opportunities for selective manipulation. However, their inherent nucleophilicity and acidity necessitate protection to prevent undesired side reactions during subsequent synthetic transformations, such as organometallic additions or oxidations. The 1,3-relationship of the hydroxyl groups also allows for the formation of stable six-membered cyclic protecting groups.
The choice of a protecting group strategy is dictated by the overall synthetic plan, requiring careful consideration of the stability of the protecting group to various reaction conditions and the orthogonality of its removal. This guide will focus on three key strategies:
-
Cyclic Protection: Simultaneous protection of both hydroxyl groups to form a rigid cyclic system.
-
Selective Monoprotection: Differentiating between the C2 and C4 hydroxyls to protect only one.
-
Orthogonal Protection: Introducing two different protecting groups that can be cleaved under distinct conditions.
Cyclic Protection Strategies: Constraining the Diol
The 1,3-disposition of the hydroxyl groups in this compound makes it an ideal candidate for the formation of six-membered cyclic acetals or silyl ethers. This approach not only protects both hydroxyls in a single step but also introduces conformational rigidity, which can be exploited to control the stereochemistry of subsequent reactions.
Benzylidene Acetal Formation
Benzylidene acetals are a classic and robust method for the protection of 1,3-diols.[1][2] They are stable to a wide range of non-acidic reagents but can be readily removed under acidic conditions or through hydrogenolysis. The reaction proceeds via an acid-catalyzed reaction with benzaldehyde or a benzaldehyde equivalent like benzaldehyde dimethyl acetal.[1]
References
Application Notes and Protocols for the Grignard Reaction with 5-Methylhexane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Synthesis of Tertiary Diols
The Grignard reaction stands as a cornerstone in organic synthesis, revered for its efficacy in forming carbon-carbon bonds.[1] Its application extends to the transformation of ketones into tertiary alcohols, a critical step in the synthesis of complex molecular architectures prevalent in pharmaceuticals and natural products.[2] This document provides a comprehensive guide to the application of the Grignard reaction to 5-methylhexane-2,4-dione, a β-diketone, to synthesize the corresponding tertiary diol, 2,5-dimethylhexane-2,4-diol.
The reaction with β-diketones such as 5-methylhexane-2,4-dione presents unique challenges and opportunities. The presence of two carbonyl groups necessitates careful control over stoichiometry to achieve the desired bis-addition. Furthermore, the acidic α-hydrogens introduce the possibility of a competing enolization reaction, which can be mitigated through carefully selected reaction conditions.[3] Understanding the interplay between these factors is paramount for the successful synthesis of the target diol, a versatile intermediate for further chemical elaboration.
Reaction Mechanism and Regioselectivity
The Grignard reaction proceeds via the nucleophilic attack of the organomagnesium halide (the Grignard reagent) on the electrophilic carbonyl carbon. In the case of 5-methylhexane-2,4-dione, the reaction with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), can be dissected into several key steps:
-
Formation of the Grignard Reagent: Methyl bromide reacts with magnesium metal in an anhydrous ether solvent to form methylmagnesium bromide. The ether solvent is crucial for stabilizing the Grignard reagent.[1]
-
First Nucleophilic Attack: The nucleophilic methyl group from the Grignard reagent attacks one of the carbonyl carbons of 5-methylhexane-2,4-dione, forming a magnesium alkoxide intermediate.
-
Second Nucleophilic Attack: A second equivalent of the Grignard reagent attacks the remaining carbonyl carbon, yielding a dimagnesium dialkoxide.
-
Acidic Workup: The reaction mixture is quenched with a weak acid, such as aqueous ammonium chloride, to protonate the alkoxides, yielding the final diol product, 2,5-dimethylhexane-2,4-diol.
Regioselectivity Considerations: 5-methylhexane-2,4-dione is an unsymmetrical β-diketone. The two carbonyl groups are in different steric and electronic environments. The carbonyl at the 2-position is adjacent to a methyl group, while the carbonyl at the 4-position is adjacent to an isobutyl group. Generally, Grignard reagents will preferentially attack the less sterically hindered carbonyl group first. However, with a small Grignard reagent like methylmagnesium bromide and under conditions that favor bis-addition, this initial regioselectivity may not significantly impact the final diol product.
Competing Enolization: The α-hydrogens located between the two carbonyl groups of β-diketones are acidic. A Grignard reagent is a strong base and can deprotonate this position, forming a magnesium enolate. This side reaction consumes the Grignard reagent and the starting material, reducing the yield of the desired diol. Using an excess of the Grignard reagent and low reaction temperatures can help to favor the nucleophilic addition over enolization.
Experimental Workflow and Protocol
The following diagram illustrates the overall workflow for the synthesis of 2,5-dimethylhexane-2,4-diol from 5-methylhexane-2,4-dione using a Grignard reaction.
References
5-Methylhexane-2,4-diol: An Assessment of its Role in Medicinal Chemistry
A comprehensive review of available scientific literature and chemical databases reveals no established or recognized use of 5-Methylhexane-2,4-diol as a pharmacologically active agent or a significant scaffold in medicinal chemistry. While this simple aliphatic diol is a known chemical entity, its application appears to be limited to contexts outside of drug discovery and development. This document serves to clarify the current scientific standing of this compound and to contextualize the roles of similar molecules in chemistry, while directly addressing the absence of data for the requested medicinal applications.
Chemical Identity and Properties
This compound is a chiral organic compound with the molecular formula C₇H₁₆O₂.[1] Its structure consists of a six-carbon hexane backbone with hydroxyl (-OH) groups at positions 2 and 4, and a methyl (CH₃) group at position 5. Due to the presence of multiple stereocenters, it can exist in various stereoisomeric forms, such as (2R,4R), (2S,4S), (2R,4S), and (2S,4R).[2][3]
| Property | Value | Source |
| Molecular Weight | 132.20 g/mol | PubChem[1] |
| Molecular Formula | C₇H₁₆O₂ | PubChem[1] |
| CAS Number | 54877-00-8 | ChemScene[4] |
| Topological Polar Surface Area | 40.46 Ų | ChemScene[4] |
| LogP | 0.7742 | ChemScene[4] |
The physical and chemical properties of this compound are consistent with those of other small diols, suggesting its potential utility as a solvent, a precursor in organic synthesis, or as a building block for polymers. However, there is no indication in the scientific literature of it possessing any specific biological activity that would make it a candidate for medicinal chemistry research.
The Absence of this compound in Medicinal Chemistry Literature
Extensive searches of prominent chemical and biological databases, including PubChem and various scientific journals, yield no results for the pharmacological properties or therapeutic applications of this compound. The compound is commercially available from various chemical suppliers, indicating its use in chemical synthesis, but not in a biological or medicinal context.[4][5]
This absence of data strongly suggests that this compound has not been identified as a hit in high-throughput screening campaigns, nor has it been designed as a scaffold for targeting specific biological pathways. In medicinal chemistry, the journey of a molecule from a simple chemical to a drug candidate involves rigorous investigation of its biological effects, which is not documented for this particular diol.
The Role of Simple Diols in Chemistry vs. Medicinal Chemistry
The lack of medicinal applications for this compound can be understood by considering the typical roles of simple aliphatic diols in chemistry.
-
As Solvents and Reagents: Their hydroxyl groups allow them to dissolve a range of substances and participate in chemical reactions, such as esterification and oxidation.
-
As Synthetic Intermediates: They can be used as starting materials to build more complex molecules. For example, a diol can be cyclized to form a heterocyclic compound.
In contrast, molecules of interest in medicinal chemistry typically possess specific structural features that allow them to interact with biological targets like proteins or nucleic acids. While some drugs contain diol functionalities, the overall molecular structure is usually more complex and tailored for a specific biological purpose.
The "magic methyl" effect in drug discovery, where the addition of a methyl group can significantly enhance a molecule's potency, illustrates the nuanced structure-activity relationships that are central to medicinal chemistry.[6] However, such principles are applied to molecules that already exhibit some level of biological activity, which is not the case for this compound.
Conceptual Workflow for Evaluating a Novel Compound in Medicinal Chemistry
While there are no established protocols for this compound, the following diagram illustrates a general workflow for how a novel chemical entity would be assessed for its potential in medicinal chemistry. This serves as a conceptual guide to the processes that this compound has not undergone, according to available data.
Caption: Generalized workflow for drug discovery and development.
Based on the available scientific evidence, this compound does not have a current or historical role in medicinal chemistry. Therefore, the creation of detailed application notes and protocols for its use in this field is not feasible. The information presented here is intended to provide a scientifically accurate overview of the compound's status and to clarify the general context of chemical use in drug discovery. Researchers and professionals in the field should focus on compounds with documented biological activity and established structure-activity relationships for their medicinal chemistry endeavors.
References
- 1. This compound | C7H16O2 | CID 4914394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2R,4S)-5-methylhexane-2,4-diol | C7H16O2 | CID 7061179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2R,4R)-5-methylhexane-2,4-diol | C7H16O2 | CID 7061178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 5-methyl-hexane-2,4-diol|54877-00-8|lookchem [lookchem.com]
- 6. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diastereoselectivity in the Reduction of 5-Methylhexane-2,4-dione
Welcome to the technical support center for the diastereoselective reduction of 5-methylhexane-2,4-dione. This guide is designed for researchers, scientists, and professionals in drug development who are looking to control the stereochemical outcome of this reduction to synthesize the desired diastereomer of 5-methylhexane-2,4-diol. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and mechanistic insights to help you navigate the challenges of this stereoselective transformation.
Introduction: The Challenge of Stereocontrol in 1,3-Diketone Reduction
The reduction of 5-methylhexane-2,4-dione presents a classic stereochemical challenge: the formation of two diastereomeric diols, syn and anti. The ratio of these products is highly dependent on the reaction conditions. Achieving high diastereoselectivity is crucial for applications where a single stereoisomer is required, such as in the synthesis of complex molecules and pharmaceutical intermediates. This guide will equip you with the knowledge to manipulate the reaction's outcome by understanding the underlying principles of stereocontrol.
Frequently Asked Questions (FAQs)
Q1: What are the major diastereomeric products in the reduction of 5-methylhexane-2,4-dione?
The reduction of the two ketone groups in 5-methylhexane-2,4-dione results in the formation of two new stereocenters, leading to two possible diastereomers of this compound: the syn and anti diols.
Q2: Which theoretical models can predict the stereochemical outcome of this reduction?
The stereochemical outcome can be rationalized using extensions of established models for nucleophilic addition to carbonyls, primarily the Felkin-Anh model for non-chelation controlled reactions and the Cram-chelation model for reactions under chelation control.[1][2] After the initial reduction of one ketone, the resulting β-hydroxyketone intermediate dictates the stereochemistry of the second reduction.
-
Non-Chelation Control (e.g., with NaBH₄): In the absence of a strongly chelating metal, the reaction is governed by steric and electronic factors as described by the Felkin-Anh model. The intermediate β-hydroxyketone will adopt a conformation that minimizes steric hindrance, and the hydride will attack from the less hindered face.[3]
-
Chelation Control (e.g., with Zn(BH₄)₂): With reducing agents containing a chelating metal like zinc, a cyclic intermediate can form between the metal, the carbonyl oxygen, and the hydroxyl group of the intermediate β-hydroxyketone.[4] This locks the conformation, and the hydride is delivered to the less hindered face of this rigid chelate, often leading to the opposite diastereomer compared to non-chelation control.[3]
Q3: How do I choose the right reducing agent to favor the syn or anti diol?
The choice of reducing agent is the most critical factor in controlling the diastereoselectivity.
-
For the syn-diol: A chelating reducing agent is generally preferred. Zinc borohydride (Zn(BH₄)₂) is a classic choice for achieving high syn selectivity in the reduction of β-hydroxy ketones through a chelation-controlled mechanism.[5][6]
-
For the anti-diol: A non-chelating reducing agent is typically used. While sodium borohydride (NaBH₄) can provide some level of selectivity, more sterically hindered borohydrides or specific protocols like the Evans-Saksena reduction using tetramethylammonium triacetoxyborohydride are known to favor the formation of anti-diols from β-hydroxy ketones.[7]
Q4: What is the role of the solvent in this reaction?
The solvent can influence the diastereoselectivity by affecting the solubility of the reagents and stabilizing transition states. For chelation control to be effective, a non-coordinating solvent like dichloromethane (CH₂Cl₂) or diethyl ether (Et₂O) is often preferred. Protic solvents like methanol or ethanol can interfere with chelation by competing for coordination to the metal center, thus reducing the syn selectivity when using agents like Zn(BH₄)₂.[8]
Q5: How does reaction temperature impact the diastereomeric ratio?
Lowering the reaction temperature generally increases diastereoselectivity.[9] At lower temperatures, the energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy, leading to a greater preference for the lower energy pathway. For many reductions, performing the reaction at -78 °C (dry ice/acetone bath) can significantly improve the diastereomeric ratio.
Troubleshooting Guide
| Problem | Potential Causes | Solutions & Recommendations |
| Low Diastereoselectivity (Poor syn:anti Ratio) | 1. Incorrect Reducing Agent: The chosen reducing agent may not have a strong intrinsic bias for the desired diastereomer. 2. Suboptimal Temperature: The reaction is being run at too high a temperature, allowing for the formation of the less favored diastereomer. 3. Solvent Interference: A coordinating solvent (e.g., methanol) is disrupting a chelation-controlled pathway. 4. Presence of Water: Moisture in the reaction can decompose the reducing agent and interfere with the reaction pathway. | 1. Reagent Selection: For syn selectivity, switch to a chelating agent like Zn(BH₄)₂. For anti selectivity, consider a bulkier, non-chelating borohydride or a specialized protocol. 2. Lower the Temperature: Perform the reaction at 0 °C, -20 °C, or ideally -78 °C to enhance selectivity.[9] 3. Change the Solvent: For chelation-controlled reductions, use a non-polar, aprotic solvent such as CH₂Cl₂ or THF. 4. Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Incomplete Reaction | 1. Insufficient Reducing Agent: Not enough hydride equivalents are present to reduce both ketone functionalities. 2. Decomposition of Reagent: The reducing agent may have degraded due to improper storage or exposure to moisture. 3. Low Reaction Temperature: While beneficial for selectivity, very low temperatures can significantly slow down the reaction rate. | 1. Increase Stoichiometry: Use a sufficient excess of the reducing agent (e.g., 2-3 equivalents of NaBH₄ or Zn(BH₄)₂). 2. Use Fresh Reagent: Ensure the reducing agent is fresh and has been stored under appropriate anhydrous conditions. 3. Optimize Time and Temperature: Allow the reaction to stir for a longer period at the low temperature, or consider a gradual warming to room temperature after the initial low-temperature addition. Monitor the reaction by TLC. |
| Formation of Side Products | 1. Keto-Enol Tautomerism: The β-diketone exists in equilibrium with its enol form, which can lead to side reactions.[8] 2. Over-reduction or Cleavage: Harsh reducing agents or conditions could potentially lead to undesired side reactions, though less common with borohydrides. | 1. Control of pH: The keto-enol equilibrium is pH-dependent. Maintaining neutral or slightly acidic conditions can favor the diketo form. 2. Mild Reducing Agents: Stick to milder reducing agents like NaBH₄ or Zn(BH₄)₂. Avoid more reactive hydrides like LiAlH₄ unless necessary and with careful control. |
| Product Isolation Difficulties | 1. Similar Polarity of Diastereomers: The syn and anti diols often have very similar polarities, making separation by standard flash chromatography challenging.[10][11] 2. Formation of Borate Esters: The product diols can form stable complexes with boron byproducts, complicating the workup. | 1. Derivatization: Convert the diol mixture into their corresponding acetonides by reacting with 2,2-dimethoxypropane. The diastereomeric acetonides often have different polarities and can be more easily separated by flash chromatography. The diols can then be regenerated by acidic hydrolysis.[10][11] 2. Acidic Workup: A careful acidic workup (e.g., with dilute HCl or NH₄Cl solution) is necessary to hydrolyze the borate esters and liberate the free diols. |
Experimental Protocols
Protocol 1: Chelation-Controlled Reduction to Favor the syn-Diol
This protocol utilizes zinc borohydride for a chelation-controlled reduction, which is expected to favor the formation of the syn-5-methylhexane-2,4-diol.
Materials:
-
5-methylhexane-2,4-dione
-
Zinc borohydride (Zn(BH₄)₂) solution in THF or prepared in situ
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Setup: Under an inert atmosphere, add 5-methylhexane-2,4-dione (1.0 eq) to a flame-dried round-bottom flask containing anhydrous Et₂O or THF (to make a ~0.1 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add a solution of Zn(BH₄)₂ (1.5-2.0 eq) to the cooled ketone solution dropwise over 15-20 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Slowly and carefully quench the reaction at -78 °C by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Warm-up and Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diol mixture.
-
Analysis: Determine the syn:anti ratio of the crude product by ¹H or ¹³C NMR spectroscopy, potentially after conversion to the acetonide derivative for clearer signal separation.[12]
Protocol 2: Non-Chelation-Controlled Reduction to Favor the anti-Diol
This protocol uses sodium borohydride in a protic solvent, which generally favors the formation of the anti-diol through a non-chelation pathway.
Materials:
-
5-methylhexane-2,4-dione
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Setup: Dissolve 5-methylhexane-2,4-dione (1.0 eq) in methanol (to make a ~0.1 M solution) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Reducing Agent: Add sodium borohydride (2.0-2.5 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: Cool the reaction back to 0 °C and slowly quench by the dropwise addition of 1 M HCl until gas evolution ceases and the solution is slightly acidic (pH ~6).
-
Concentration and Extraction: Remove most of the methanol under reduced pressure. Add water and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing, Drying, and Concentration: Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine. Dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diol mixture.
-
Analysis: Determine the syn:anti ratio of the crude product by NMR spectroscopy.
Data Presentation: Expected Outcomes
The following table summarizes the expected diastereoselectivity based on the chosen reducing agent and conditions. Note that these are generalized outcomes, and optimization may be required for 5-methylhexane-2,4-dione.
| Reducing Agent | Solvent | Temperature | Control Mechanism | Expected Major Diastereomer | Anticipated syn:anti Ratio |
| Zn(BH₄)₂ | THF, Et₂O, CH₂Cl₂ | -78 °C | Chelation | syn | >90:10 |
| NaBH₄ | MeOH, EtOH | 0 °C | Non-chelation | anti | 30:70 to 10:90 |
| LiAlH₄ | THF, Et₂O | -78 °C | Non-chelation (generally) | anti | Variable, often moderate selectivity |
| (CH₃)₄NBH(OAc)₃ | Acetonitrile/Acetic Acid | -40 °C to -20 °C | Intramolecular Hydride Delivery | anti | >95:5 |
Visualizations: Mechanistic Pathways and Workflows
Mechanistic Models
References
- 1. Strain engineering for stereoselective bioreduction of dicarbonyl compounds by yeast reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Theoretical Study on the Mechanism and Diastereoselectivity of NaBH4 Reduction - The Journal of Physical Chemistry A - Figshare [figshare.com]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. chemtube3d.com [chemtube3d.com]
- 5. Chelation-controlled reduction: stereoselective formation of syn-1,3-diols and synthesis of compactin and mevinolin lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. keio.elsevierpure.com [keio.elsevierpure.com]
- 8. Structural Studies of β-Diketones and Their Implications on Biological Effects [mdpi.com]
- 9. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. cdn.mysagestore.com [cdn.mysagestore.com]
- 12. perso.univ-lemans.fr [perso.univ-lemans.fr]
Technical Support Center: Synthesis of 5-Methylhexane-2,4-diol
Welcome to the technical support center for the synthesis of 5-Methylhexane-2,4-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable diol. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot your experiments and optimize your synthetic protocols.
I. Overview of the Primary Synthetic Route
The most common and practical laboratory synthesis of this compound is a two-step process. The first step involves a base-catalyzed crossed aldol condensation between acetone and isobutyraldehyde to yield the intermediate, 4-hydroxy-5-methyl-hexan-2-one. The second step is the diastereoselective reduction of this β-hydroxy ketone to the target diol.
II. Troubleshooting the Crossed Aldol Condensation Step
This initial carbon-carbon bond-forming reaction is critical for the overall success of the synthesis. Several side reactions can occur, leading to a complex reaction mixture and reduced yield of the desired intermediate.
Question 1: My reaction mixture shows multiple products besides the expected 4-hydroxy-5-methyl-hexan-2-one. What are the likely side products and how can I minimize them?
Answer:
The primary side reactions in the crossed aldol condensation of acetone and isobutyraldehyde are the self-condensation of isobutyraldehyde and the dehydration of the desired aldol adduct.
-
Self-Condensation of Isobutyraldehyde: Isobutyraldehyde can act as both the enolate and the electrophile, leading to the formation of 2,2,4-trimethyl-3-hydroxypentanal.[1][2] This occurs because the α-proton of isobutyraldehyde is acidic and can be removed by the base.
-
Dehydration of the Aldol Adduct: The desired product, 4-hydroxy-5-methyl-hexan-2-one, can undergo base-catalyzed dehydration to form the α,β-unsaturated ketone, 5-methyl-3-hexen-2-one.[3] This is particularly favorable if the reaction is heated.[3]
Troubleshooting Strategies:
To minimize these side products, careful control of reaction conditions is crucial.
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use an excess of acetone. | Acetone serves as the nucleophile (enolate precursor) and using it in excess shifts the equilibrium towards the desired crossed aldol product. |
| Order of Addition | Slowly add isobutyraldehyde to a mixture of acetone and the base. | This maintains a low concentration of isobutyraldehyde, disfavoring its self-condensation. |
| Temperature | Maintain a low reaction temperature (e.g., 0-5 °C). | Lower temperatures disfavor the dehydration reaction, which has a higher activation energy.[3] |
| Base | Use a milder base, such as an alkali metal carbonate, instead of a strong base like sodium hydroxide.[4] | A milder base can selectively deprotonate acetone over isobutyraldehyde and reduces the rate of dehydration. |
Below is a diagram illustrating the desired reaction and the major side reactions:
Caption: Desired and competing reactions in the aldol condensation step.
III. Troubleshooting the Reduction Step
The reduction of the β-hydroxy ketone intermediate to this compound presents its own set of challenges, primarily related to stereoselectivity and potential side reactions.
Question 2: I am observing a mixture of diastereomers of this compound. How can I improve the diastereoselectivity of the reduction?
Answer:
The reduction of the carbonyl group in 4-hydroxy-5-methyl-hexan-2-one can lead to two diastereomers, the syn and anti diols. The stereochemical outcome is influenced by the reducing agent and the reaction conditions.
-
Chelation-Controlled Reduction: With reducing agents like zinc borohydride or samarium diiodide, the reaction can proceed through a chelation-controlled mechanism.[5] The hydroxyl group and the carbonyl oxygen of the substrate coordinate to the metal center, leading to a rigid cyclic intermediate. The hydride is then delivered to the less sterically hindered face of the carbonyl, often favoring the syn diastereomer.
-
Non-Chelating Conditions: With less coordinating reducing agents like sodium borohydride in a protic solvent, the reduction is primarily governed by Felkin-Anh-Eisenstein model predictions, which often leads to the anti diastereomer.
Strategies for Controlling Diastereoselectivity:
| Diastereomer | Recommended Conditions | Rationale |
| syn-diol | Use a chelating reducing agent such as Zn(BH₄)₂ or SmI₂ in an aprotic solvent like THF. | The formation of a metal chelate directs the hydride attack to a specific face of the carbonyl.[5] |
| anti-diol | Use a non-chelating reducing agent like NaBH₄ in a protic solvent such as methanol or ethanol. | The reaction proceeds through a non-chelated transition state, where steric interactions dictate the direction of hydride attack. |
The following diagram illustrates the concept of chelation-controlled reduction:
Caption: Chelation-controlled reduction favoring the syn-diol.
Question 3: My yield is low after the reduction step, and I suspect a retro-aldol reaction. How can I prevent this?
Answer:
The retro-aldol reaction is the reverse of the aldol condensation and can occur under basic conditions, especially with heating.[6][7] During the workup of the reduction, if the pH becomes too high, the alkoxide intermediate of the diol can trigger the fragmentation of the molecule back to acetone and isobutyraldehyde.
Prevention of Retro-Aldol Reaction:
-
Neutral or Mildly Acidic Workup: After the reduction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute acid (e.g., 1M HCl) at low temperature. This will neutralize any excess reducing agent and protonate the alkoxides without creating a strongly basic environment.
-
Avoid Strong Bases: During the workup and purification, avoid using strong bases.
-
Low Temperature: Perform the entire reduction and workup at low temperatures (e.g., 0 °C) to minimize the rate of the retro-aldol reaction.
IV. Purification and Characterization
Question 4: What is the best way to purify the final this compound from the reaction byproducts?
Answer:
Purification of the diol can be challenging due to the presence of structurally similar byproducts. A combination of techniques is often necessary.
-
Extraction: After the workup of the reduction step, perform a liquid-liquid extraction. The diol will be in the organic layer (e.g., ethyl acetate, dichloromethane). Washing the organic layer with brine can help remove water-soluble impurities.
-
Column Chromatography: This is the most effective method for separating the diol from the unreacted β-hydroxy ketone and any dehydrated side products. A silica gel column with a gradient elution of hexane and ethyl acetate is typically effective. The more polar diol will elute later than the less polar byproducts.
-
Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be used to purify the diol, especially on a larger scale.
Question 5: How can I identify the common side products using NMR and IR spectroscopy?
Answer:
Spectroscopic analysis is crucial for identifying the components of your reaction mixture.
| Compound | Key ¹H NMR Signals (δ, ppm) | Key IR Absorptions (cm⁻¹) |
| 4-hydroxy-5-methyl-hexan-2-one | Singlet around 2.1 (CH₃-C=O), multiplet around 3.8-4.0 (CH-OH) | Broad O-H stretch (3400-3500), strong C=O stretch (~1710) |
| 2,2,4-trimethyl-3-hydroxypentanal | Singlet around 9.6 (CHO), doublet for the CH-OH proton.[8][9] | Broad O-H stretch (3400-3500), strong C=O stretch of aldehyde (~1725) |
| 5-methyl-3-hexen-2-one | Vinylic protons between 6.0-7.0, singlet for CH₃-C=O around 2.2.[10][11] | Strong C=O stretch of α,β-unsaturated ketone (~1670), C=C stretch (~1630) |
| This compound | Two multiplets for the CH-OH protons, absence of a C=O signal in ¹³C NMR. | Broad O-H stretch (3300-3400), absence of a C=O stretch. |
V. Experimental Protocols
Protocol 1: Synthesis of 4-hydroxy-5-methyl-hexan-2-one
-
To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add acetone (5 equivalents) and a catalytic amount of powdered potassium carbonate (0.2 equivalents).
-
Slowly add isobutyraldehyde (1 equivalent) dropwise to the stirring mixture over 30 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture with a dilute aqueous solution of HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reduction of 4-hydroxy-5-methyl-hexan-2-one to this compound (anti-selective)
-
Dissolve 4-hydroxy-5-methyl-hexan-2-one (1 equivalent) in methanol in a round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirring solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the diol by flash column chromatography.
VI. References
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References
- 1. researchgate.net [researchgate.net]
- 2. Buy 2,2,4-Trimethyl-3-hydroxypentanal | 918-79-6 [smolecule.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US2811562A - Condensation of isobutyraldehyde with lower aliphatic aldehydes - Google Patents [patents.google.com]
- 5. The first directed reduction of beta-alkoxy ketones to anti-1,3-diol monoethers: identification of spectator and director alkoxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed retro-aldol reaction of β-hydroxy ketones or nitriles with aldehydes: chemo- and stereoselective access to (E)-enones and (E)-acrylonitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Khan Academy [khanacademy.org]
- 8. 2,2,4-Trimethyl-3-hydroxypentanal | 918-79-6 | Benchchem [benchchem.com]
- 9. 2,2,4-Trimethyl-3-hydroxypentanal | C8H16O2 | CID 10855596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5-Methyl-3-hexen-2-one | C7H12O | CID 5363140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 5-METHYL-3-HEXEN-2-ONE(5166-53-0) 1H NMR [m.chemicalbook.com]
Technical Support Center: Purification of 5-Methylhexane-2,4-diol Isomers
Welcome to the technical support center for the purification of 5-Methylhexane-2,4-diol isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating the stereoisomers of this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.
This compound possesses two chiral centers, giving rise to four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). The (2R,4R) and (2S,4S) isomers are an enantiomeric pair, as are the (2R,4S) and (2S,4R) isomers. The relationship between the (2R,4R) and (2R,4S) isomers (or any other non-enantiomeric pair) is diastereomeric. The purification challenge lies in the subtle differences in the physicochemical properties of these isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound isomers?
A1: The primary challenges stem from the structural similarities of the isomers:
-
Diastereomers: Syn (2R,4S and 2S,4R) and anti (2R,4R and 2S,4S) diastereomers have different spatial arrangements of their hydroxyl and methyl groups. This results in small differences in their physical properties like boiling point, melting point, and polarity, which can be exploited for separation. However, these differences are often minor, making separation non-trivial.
-
Enantiomers: Enantiomeric pairs, such as (2R,4R) and (2S,4S), have identical physical properties in a non-chiral environment. Their separation requires the use of a chiral environment, such as a chiral stationary phase in chromatography or a chiral resolving agent.
Q2: I have a mixture of all four isomers. Which separation should I tackle first, diastereomeric or enantiomeric?
A2: It is almost always more efficient to first separate the diastereomeric pairs from each other. Techniques like fractional distillation or standard column chromatography can separate the syn pair from the anti pair. Once you have isolated the diastereomerically pure pairs (e.g., a racemic mixture of (2R,4R) and (2S,4S)), you can then proceed with the more specialized and costly chiral separation to resolve the enantiomers.
Q3: Can I use fractional distillation to separate the diastereomers?
A3: Yes, fractional distillation can be effective if the diastereomers have a sufficient difference in their boiling points.[1][2] This method is advantageous for larger quantities. However, for high-boiling-point diols like this compound, vacuum distillation is necessary to prevent thermal decomposition. The efficiency of the separation will depend on the number of theoretical plates in your distillation column.[3][4]
Q4: What is the best starting point for developing a column chromatography method for diastereomer separation?
A4: For polar compounds like diols, normal-phase chromatography on silica gel is a common starting point. Begin with a moderately polar eluent system, such as a mixture of hexane and ethyl acetate. You can perform thin-layer chromatography (TLC) with various solvent ratios to find a system that shows good separation between the diastereomeric spots. Due to the polar nature of diols, they can sometimes exhibit strong retention on silica.[5][6] If this is an issue, a diol-functionalized silica column can be a good alternative, as it offers different selectivity for polar compounds.[7][8]
Q5: My diastereomers co-elute on silica gel. What are my options?
A5: If you have poor resolution on silica, consider the following:
-
Optimize the Mobile Phase: Systematically vary the polarity of your eluent. Sometimes, adding a small amount of a more polar solvent like methanol or isopropanol can improve selectivity.
-
Change the Stationary Phase: Switch to a different stationary phase. Alumina can sometimes offer different selectivity than silica. Alternatively, consider hydrophilic interaction liquid chromatography (HILIC) which uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[7]
-
Derivatization: You can convert the diols into less polar derivatives (e.g., acetates, silyl ethers) that may be easier to separate by chromatography.[9][10] The derivatives can then be hydrolyzed to recover the pure diol isomers.
Troubleshooting Guides
Guide 1: Poor Diastereomer Separation by Fractional Vacuum Distillation
Problem: You are attempting to separate the syn and anti diastereomers of this compound by fractional vacuum distillation, but the purity of your fractions is low.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Insufficient Column Efficiency | The boiling point difference between the diastereomers is small. A column with too few theoretical plates will not be able to resolve them effectively.[3][4] | Use a longer fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates. Ensure the column is well-insulated to maintain the temperature gradient. |
| Incorrect Reflux Ratio | Too low a reflux ratio (taking off distillate too quickly) does not allow for proper equilibrium to be established in the column, leading to poor separation. | Increase the reflux ratio. Collect the distillate slowly, allowing for only one drop every few seconds. This is especially critical as you approach the boiling point of the second diastereomer. |
| Unstable Vacuum | Fluctuations in vacuum pressure will cause the boiling points to change, disrupting the separation equilibrium within the column. | Ensure all joints in your distillation setup are well-sealed. Use a high-quality vacuum pump and a pressure regulator to maintain a stable vacuum. |
| Thermal Decomposition | Even under vacuum, prolonged heating can cause decomposition, leading to impurities in the distillate. | Use a heating mantle with a stirrer to ensure even heating. Do not heat the distillation pot to a temperature significantly higher than the boiling point of the diols at the working pressure. |
Guide 2: Co-elution of Isomers in Column Chromatography
Problem: You are unable to achieve baseline separation of your diol isomers (diastereomers or enantiomers) using HPLC or flash chromatography.
Visualizing the Strategy: Purification Workflow
The following diagram outlines a decision-making process for purifying this compound isomers.
Caption: Decision workflow for isomer purification.
Troubleshooting Steps for Diastereomer Separation (Silica Gel):
-
Confirm Spot Separation on TLC: Before running a column, ensure you can see two distinct spots for the diastereomers on a TLC plate. Test a range of mobile phase compositions (e.g., Hexane:Ethyl Acetate from 9:1 to 1:1).
-
Solvent System Optimization:
-
If spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase (increase hexane %).
-
If spots are too low (low Rf), increase the polarity (increase ethyl acetate %).
-
If spots are smeared, add a small amount (0.5-1%) of a more polar solvent like methanol or a modifier like triethylamine if your compound is basic.
-
-
Column Packing and Loading:
-
Ensure the column is packed uniformly to prevent channeling.
-
Dissolve your crude mixture in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica (dry loading). This ensures a narrow starting band.
-
Troubleshooting Steps for Enantiomer Separation (Chiral HPLC):
Background: Enantiomers require a chiral environment to be separated. This is typically achieved using a chiral stationary phase (CSP) in HPLC or Supercritical Fluid Chromatography (SFC). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for polar molecules like diols.[5][6][11]
Visualizing the Mechanism: Chiral Recognition
Caption: Chiral recognition on a polysaccharide-based CSP.
Protocol for Chiral Method Development:
-
Column Selection: Start with a polysaccharide-based chiral column, such as one coated with cellulose or amylose tris(3,5-dimethylphenylcarbamate). These are versatile and effective for a wide range of compounds.
-
Mobile Phase Screening:
-
Normal Phase: Screen with mixtures of Hexane/Isopropanol (IPA) or Hexane/Ethanol. A typical starting point is 90:10 (Hexane:Alcohol). Run a gradient if you are unsure of the retention time.
-
Reversed Phase: Screen with mixtures of Water/Acetonitrile or Water/Methanol.
-
-
Optimization:
-
If retention is too long, increase the percentage of the polar modifier (e.g., IPA).
-
If retention is too short, decrease the percentage of the polar modifier.
-
If resolution is poor, try a different alcohol modifier (e.g., switch from IPA to ethanol) or a different CSP altogether.
-
For SFC, which often provides excellent results for chiral separations, use supercritical CO₂ with a co-solvent like methanol.
-
Summary of Physicochemical Properties
While experimental data for this compound is scarce, we can estimate properties based on its structure and similar compounds like hexane-2,4-diol.[12][13][14] These properties underpin the separation strategies discussed.
| Property | Value/Description | Significance for Purification |
| Molecular Formula | C₇H₁₆O₂[15][16] | - |
| Molecular Weight | 132.20 g/mol [15][16] | - |
| Boiling Point (est.) | >200 °C at atm. pressure | High boiling point necessitates vacuum distillation to prevent decomposition. Diastereomers will have slightly different boiling points. |
| Polarity | High (due to two -OH groups) | Governs behavior in chromatography. Highly retained on normal-phase columns (silica).[5][6] Soluble in polar solvents. |
| Topological Polar Surface Area (TPSA) | 40.5 Ų[12][15] | A measure of polarity; indicates strong potential for hydrogen bonding, which is a key interaction in chromatographic separations.[8] |
References
- 1. Fractional distillation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Purification [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jzus.zju.edu.cn [jzus.zju.edu.cn]
- 7. Diol HPLC Column and C30 HPLC Column - Hawach [hawachhplccolumn.com]
- 8. glsciencesinc.com [glsciencesinc.com]
- 9. rsc.org [rsc.org]
- 10. US5166062A - Methods for separating diol and triol stereoisomers from a stereoisomer mixture - Google Patents [patents.google.com]
- 11. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (2R,4R)-Hexane-2,4-diol|High-Purity Chiral Diol [benchchem.com]
- 13. (2R,4R)-Hexane-2,4-diol | C6H14O2 | CID 7015163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. (2R,4S)-hexane-2,4-diol | C6H14O2 | CID 59095052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. (2S,4R)-5-methylhexane-2,4-diol | C7H16O2 | CID 7061180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound | C7H16O2 | CID 4914394 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Methylhexane-2,4-diol
This guide provides in-depth technical support for researchers, scientists, and professionals in drug development engaged in the synthesis of 5-methylhexane-2,4-diol. It is structured to address common challenges and frequently asked questions, ensuring a robust and reproducible synthetic protocol. Our approach is grounded in established chemical principles and validated experimental data to empower you to optimize your yield and purity.
I. Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My overall yield of this compound is significantly lower than expected. What are the likely causes and how can I improve it?
Answer: Low overall yield in this two-step synthesis typically points to inefficiencies in either the initial aldol condensation or the subsequent reduction step.
-
Aldol Condensation Inefficiency: The formation of the precursor, 4-hydroxy-5-methylhexan-2-one, via the aldol condensation of acetone and isobutyraldehyde is an equilibrium reaction.[1] Several factors can limit its yield:
-
Self-Condensation of Isobutyraldehyde: Isobutyraldehyde can react with itself, consuming the starting material. To mitigate this, it is crucial to add the isobutyraldehyde slowly to a mixture of the catalyst and a large excess of acetone.[1] This ensures that the enolate of acetone is readily available to react with the isobutyraldehyde as it is introduced.
-
Retro-Aldol Reaction: The aldol addition is reversible and can revert to the starting materials, particularly at elevated temperatures.[2] Maintaining a controlled temperature, typically at or below room temperature, is advisable.
-
Dehydration of the Aldol Adduct: The desired β-hydroxy ketone can undergo dehydration to form the more stable α,β-unsaturated ketone, especially in the presence of strong bases or high temperatures. Using milder reaction conditions can minimize this side product.[1]
-
-
Inefficient Reduction: The reduction of the β-hydroxy ketone to the 1,3-diol can also be a source of yield loss.
-
Incomplete Reaction: Ensure a sufficient molar excess of the reducing agent is used to drive the reaction to completion.
-
Degradation during Work-up: The work-up procedure, especially when using powerful reducing agents like lithium aluminum hydride (LiAlH₄), must be performed carefully at low temperatures to avoid degradation of the product.
-
Question 2: I am observing significant amounts of an α,β-unsaturated ketone impurity. How can I prevent its formation?
Answer: The formation of an α,β-unsaturated ketone, 5-methyl-3-hexen-2-one, is a common side reaction in the aldol condensation step, resulting from the dehydration of the desired 4-hydroxy-5-methylhexan-2-one product.
To prevent this, consider the following:
-
Temperature Control: Avoid high reaction temperatures, as heat promotes the elimination of water.[1]
-
Choice of Base/Catalyst: While strong bases can catalyze the aldol reaction, they can also promote dehydration. For a more controlled reaction that favors the aldol adduct, consider using a milder catalyst such as L-proline, which is particularly effective for this specific transformation.[3]
-
Reaction Time: Monitor the reaction progress and stop it once the formation of the aldol adduct has maximized, before significant dehydration occurs.
Question 3: My final product shows a mixture of diastereomers. How can I improve the stereoselectivity of the reduction step?
Answer: The reduction of the ketone in 4-hydroxy-5-methyl-hexan-2-one creates a new stereocenter at the C4 position. The stereochemical outcome of this reduction is influenced by the directing effect of the existing hydroxyl group at C2 and the choice of reducing agent.
-
Chelation-Controlled Reduction: To favor the syn-diol, a chelation-controlled reduction can be employed. This involves using a reducing agent in conjunction with a Lewis acid that can coordinate with both the hydroxyl and carbonyl oxygens, holding the intermediate in a rigid cyclic conformation. This directs the hydride attack from the less sterically hindered face.
-
Non-Chelating Conditions: To favor the anti-diol, non-chelating conditions are preferred. This can be achieved by using a bulky reducing agent that is less likely to form a chelate with the substrate.
For practical purposes, the diastereoselectivity can often be influenced by the choice of hydride reagent and reaction conditions. While a detailed exploration of various stereoselective methods is extensive, a common approach involves comparing different hydride reagents under controlled temperature conditions.
II. Frequently Asked Questions (FAQs)
What is the recommended synthetic route for this compound?
The most common and reliable route is a two-step process:
-
Aldol Condensation: An L-proline catalyzed aldol reaction between isobutyraldehyde and an excess of acetone to produce (R)-4-hydroxy-5-methyl-2-hexanone.[3]
-
Reduction: The subsequent reduction of the resulting β-hydroxy ketone to this compound using a hydride reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[4][5]
What are the advantages of using L-proline as a catalyst in the aldol condensation?
L-proline offers several advantages:
-
Enantioselectivity: It acts as an organocatalyst that mimics the function of aldolase enzymes, leading to the formation of one enantiomer in preference to the other.[3] This is crucial for applications where a specific stereoisomer is required.
-
Milder Conditions: The reaction can be carried out under mild, near-neutral conditions, which helps to minimize side reactions like dehydration and retro-aldol cleavage.[1]
-
Greener Synthesis: It is a naturally occurring amino acid, making it a more environmentally friendly catalyst compared to many metal-based catalysts.[1]
Which reducing agent is better for the reduction of 4-hydroxy-5-methyl-hexan-2-one: LiAlH₄ or NaBH₄?
Both LiAlH₄ and NaBH₄ can effectively reduce the ketone to an alcohol. The choice depends on the specific requirements of your synthesis:
| Feature | Lithium Aluminum Hydride (LiAlH₄) | Sodium Borohydride (NaBH₄) |
| Reactivity | Very strong reducing agent.[6] | Milder reducing agent.[7] |
| Solvent | Requires anhydrous aprotic solvents (e.g., diethyl ether, THF). Reacts violently with water and alcohols.[4] | Can be used in protic solvents like methanol, ethanol, and water.[7] |
| Handling | Highly reactive and pyrophoric; requires careful handling under an inert atmosphere.[8] | More stable and safer to handle in air.[5] |
| Selectivity | Less selective; will reduce other functional groups like esters and carboxylic acids.[6] | More selective for aldehydes and ketones.[9] |
For the reduction of the β-hydroxy ketone, NaBH₄ is often the preferred choice due to its ease of handling and compatibility with protic solvents, which simplifies the experimental setup and work-up.[7] LiAlH₄ is also effective but requires more stringent safety precautions.[4]
How can I purify the final product, this compound?
Purification can be achieved through several methods:
-
Distillation: Due to its relatively high boiling point, vacuum distillation is the preferred method to purify this compound from non-volatile impurities.[10][11]
-
Column Chromatography: For separating diastereomers or removing closely related impurities, column chromatography on silica gel using a solvent system such as ethyl acetate/hexane is effective.
What are the key analytical techniques to confirm the structure and purity of this compound?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and its precursor.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for assessing the purity of the product and identifying any volatile impurities. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[12]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the hydroxyl (-OH) functional groups and the absence of the carbonyl (C=O) group from the starting material.
III. Experimental Protocols & Data
Protocol 1: Enantioselective Synthesis of (R)-4-hydroxy-5-methyl-2-hexanone
This protocol is adapted from established methods for L-proline catalyzed aldol reactions.[3][13]
Materials:
-
L-proline
-
Isobutyraldehyde
-
Acetone (reagent grade)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of isobutyraldehyde (1 mmol) in acetone (4 mL) and chloroform (1 mL), add L-proline (0.2 mmol).[13]
-
Stir the reaction mixture at 30°C.[13]
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, quench by extracting with diethyl ether and brine (3x).[13]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]
-
Purify the crude product by column chromatography on silica gel using a pentane-ether gradient to yield (R)-4-hydroxy-5-methyl-2-hexanone.[13]
Protocol 2: Reduction of 4-hydroxy-5-methyl-2-hexanone to this compound
This protocol provides a general method using the milder reducing agent, sodium borohydride.[7]
Materials:
-
4-hydroxy-5-methyl-2-hexanone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-hydroxy-5-methyl-2-hexanone (1 mmol) in methanol (5 mL) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 mmol) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1 hour.[7]
-
Quench the reaction by slowly adding deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography as needed.
IV. Visualizations
Workflow for the Synthesis of this compound
Caption: Overall synthetic workflow.
Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting low yield issues.
V. References
-
Purification of 1,3-propanediol by distillation. Google Patents. --INVALID-LINK--
-
LiAlH4 vs. NaBH4: Choosing the Right Reducing Agent. NINGBO INNO PHARMCHEM CO.,LTD. --INVALID-LINK--
-
Studies on purification of 1,3-propanediol by molecular distillation. ResearchGate. --INVALID-LINK--
-
New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. --INVALID-LINK--
-
Difference between naBH4 and LiAIH4 as reducing. Filo. --INVALID-LINK--
-
Difference Between LiAlH4 and NaBH4. Pediaa.Com. --INVALID-LINK--
-
What's the difference between NaBH4 and LiAlH4 in an alcohol reaction? Reddit. --INVALID-LINK--
-
Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. --INVALID-LINK--
-
A Green Enantioselective Aldol Condensation for the Undergraduate Organic Laboratory. Journal of Chemical Education. --INVALID-LINK--
-
Process for the separation and purification of a mixed diol stream. Google Patents. --INVALID-LINK--
-
ORGANIC PROJECTS. Faculty Web Pages Information. --INVALID-LINK--
-
The Aldol Reaction: Enantioselective. Chegg.com. --INVALID-LINK--
-
1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. ResearchGate. --INVALID-LINK--
-
1,3-Diol synthesis by addition and hydration. Organic Chemistry Portal. --INVALID-LINK--
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. --INVALID-LINK--
-
Sodium Borohydride. Common Organic Chemistry. --INVALID-LINK--
-
reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. --INVALID-LINK--
-
Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. National Institutes of Health. --INVALID-LINK--
-
5-methyl-3-nitro-2,4-hexanediol. Chemical Synthesis Database. --INVALID-LINK--
-
Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes. Synlett. --INVALID-LINK--
-
Gas chromatography – Mass spectrum (GC-MS) analysis. International Journal of Applied Biology and Pharmaceutical Technology. --INVALID-LINK--
-
This compound. PubChem. --INVALID-LINK--
-
Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts. Catalysis Science & Technology. --INVALID-LINK--
-
Synthesis of 1,3-Diols by O-Nucleophile Additions to Activated Alkenes. ResearchGate. --INVALID-LINK--
-
Stereoselective Synthesis of 1,3-Diols. ResearchGate. --INVALID-LINK--
-
Synthesis of A. 5-Methyl-1,5-hexanediol. PrepChem.com. --INVALID-LINK--
-
Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley.
-
5-Methyl-2,4-hexanedione. ChemicalBook. --INVALID-LINK--
-
4-Hydroxy-5-methyl-2-hexanone. PubChem. --INVALID-LINK--
-
2-Hexanone, 4-hydroxy-5-methyl-, (4R)- (9CI) synthesis. ChemicalBook. --INVALID-LINK--
-
CHM 320 – Laboratory Projects Spring, 2019. La Salle University. --INVALID-LINK--
-
5-methyl-2,4-hexanediol. NIST WebBook. --INVALID-LINK--
-
Retro-aldol reactions in micellar media. ResearchGate. --INVALID-LINK--
References
- 1. faculty.concordia.ca [faculty.concordia.ca]
- 2. researchgate.net [researchgate.net]
- 3. www1.lasalle.edu [www1.lasalle.edu]
- 4. nbinno.com [nbinno.com]
- 5. Difference between naBH4 and LiAIH4 as reducing | Filo [askfilo.com]
- 6. differencebetween.com [differencebetween.com]
- 7. Sodium Borohydride [commonorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. WO2004076392A1 - Purification of 1,3-propanediol by distillation - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 13. thieme-connect.com [thieme-connect.com]
Technical Support Center: Catalyst Selection for the Stereoselective Synthesis of 5-Methylhexane-2,4-diol
Welcome to the technical support center for the stereoselective synthesis of 5-Methylhexane-2,4-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for this challenging synthesis. The 1,3-diol motif is a crucial structural component in numerous natural products and pharmaceutical agents, making its stereocontrolled synthesis a significant area of interest.[1][2] This document will navigate the complexities of catalyst selection and reaction optimization to achieve high diastereoselectivity and enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the stereoselective synthesis of this compound?
The main challenge lies in controlling the relative and absolute stereochemistry of the two hydroxyl groups at positions 2 and 4. This requires a synthetic route that can selectively produce one of the four possible stereoisomers (syn or anti, with each pair having two enantiomers). The key step is typically the stereoselective reduction of the precursor β-hydroxy ketone, 4-hydroxy-5-methylhexan-2-one.[3][4][5][]
Q2: What are the main catalytic strategies for the stereoselective reduction of the β-hydroxy ketone precursor?
There are three primary strategies for this transformation:
-
Substrate-Controlled Reduction (Chelation Control): This method relies on the directing effect of the existing hydroxyl group. A chelating agent, often a Lewis acid like TiCl₄ or BCl₃, coordinates to both the hydroxyl and keto groups, creating a rigid cyclic intermediate.[7] This conformation biases the approach of the reducing agent to one face of the carbonyl, leading to the formation of the syn-diol.[7]
-
Reagent-Controlled Reduction: This approach uses a bulky reducing agent that has its own intrinsic stereochemical preference, which can either complement or override the directing effect of the substrate's hydroxyl group.
-
Catalyst-Controlled Asymmetric Hydrogenation: This is a powerful method for establishing the stereochemistry of the second hydroxyl group with high enantioselectivity. Catalysts like those developed by Noyori and co-workers, typically ruthenium complexes with chiral ligands such as BINAP, are highly effective for the asymmetric hydrogenation of functionalized ketones.[8][9]
Q3: How do I choose between a chelation-controlled reduction and a catalyst-controlled asymmetric hydrogenation?
The choice depends on the desired stereoisomer and the available resources.
-
For syn-diols: Chelation-controlled reduction is often the more straightforward approach.[7]
-
For anti-diols or high enantiopurity: Catalyst-controlled asymmetric hydrogenation is generally preferred. Chiral catalysts can achieve very high levels of enantioselectivity, which is often difficult to attain through substrate control alone.[10]
Q4: Are there any biocatalytic options for this synthesis?
Yes, biocatalysis is an increasingly popular and environmentally friendly approach.[11] Enzymes such as alcohol dehydrogenases (ADHs) can exhibit excellent stereoselectivity in the reduction of ketones.[12] A two-step process involving an aldol addition followed by an enzymatic reduction of the resulting β-hydroxy ketone can provide access to specific stereoisomers of 1,3-diols.[13]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound and provides actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low Diastereoselectivity (poor syn/anti ratio) | Insufficient Chelation: In chelation-controlled reductions, incomplete formation of the rigid cyclic intermediate will lead to a mixture of diastereomers.[7] | Optimize Lewis Acid: Screen different Lewis acids (e.g., TiCl₄, BCl₃, MgBr₂) and optimize the stoichiometry. Ensure anhydrous conditions as water can deactivate the Lewis acid.[14][15] Lower Temperature: Performing the reaction at lower temperatures (e.g., -78 °C) often enhances diastereoselectivity.[7][14] |
| Suboptimal Solvent: The solvent can affect the stability of the chelated intermediate. | Solvent Screening: Test a range of solvents. For chelation control, non-coordinating solvents like dichloromethane or toluene are often preferred.[14][16] | |
| Low Enantiomeric Excess (in asymmetric hydrogenation) | Catalyst Deactivation: The catalyst may be sensitive to air, moisture, or impurities in the substrate or solvent. | Ensure Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents. Purify the substrate before use. Optimize Catalyst Loading: Vary the catalyst loading to find the optimal concentration.[14] |
| Incorrect Ligand Choice: The chiral ligand is crucial for inducing asymmetry. | Ligand Screening: If using a modular catalyst system, screen different chiral ligands. The electronic and steric properties of the ligand can have a profound impact on enantioselectivity. | |
| Suboptimal Temperature or Pressure: These parameters influence the energy difference between the diastereomeric transition states. | Systematic Optimization: Systematically vary the temperature and hydrogen pressure to find the optimal conditions for enantioselectivity.[14] | |
| Low Yield | Side Reactions: The substrate or product may be unstable under the reaction conditions, leading to decomposition or side product formation. | Milder Conditions: Explore milder reducing agents or reaction conditions. Protect sensitive functional groups if necessary. Reaction Monitoring: Monitor the reaction progress by TLC or GC/LC-MS to identify the optimal reaction time and avoid over-reaction or product degradation. |
| Difficult Purification: The diastereomers may be difficult to separate by chromatography. | Derivatization: Consider derivatizing the diol (e.g., as an acetonide) to facilitate separation of the diastereomers. The protecting group can be removed in a subsequent step. |
Experimental Protocols
Protocol 1: Diastereoselective syn-Reduction via Chelation Control
This protocol is adapted from methodologies for the syn-selective reduction of β-hydroxy ketones.[7]
-
Preparation: To a solution of 4-hydroxy-5-methylhexan-2-one (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under an argon atmosphere, add TiCl₄ (1.1 eq) dropwise.
-
Stirring: Stir the resulting mixture at -78 °C for 30 minutes to allow for chelate formation.
-
Reduction: Add a solution of a suitable reducing agent (e.g., sodium borohydride, 1.5 eq) in an appropriate solvent portionwise at -78 °C.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature and extract with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the syn-5-Methylhexane-2,4-diol.
Protocol 2: Asymmetric Hydrogenation using a Noyori-type Catalyst
This protocol is a general procedure based on Noyori asymmetric hydrogenation.[8][9]
-
Catalyst Preparation (in situ): In a glovebox, charge a pressure vessel with [RuCl₂(p-cymene)]₂ and the chosen chiral ligand (e.g., (R)-BINAP) in a 1:1.1 molar ratio. Add anhydrous, degassed solvent (e.g., methanol or ethanol).
-
Activation: Stir the mixture at room temperature for the recommended time to form the active catalyst.
-
Reaction Setup: Add the substrate, 4-hydroxy-5-methylhexan-2-one, to the vessel.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 5-50 atm).
-
Reaction: Stir the reaction at the desired temperature until complete conversion is observed by GC or LC-MS.
-
Workup: Carefully vent the hydrogen pressure. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Decision Workflow for Catalyst Selection
References
- 1. Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 5-methyl-hexane-2,4-diol|54877-00-8|lookchem [lookchem.com]
- 4. 4-Hydroxy-5-methyl-2-hexanone | C7H14O2 | CID 256348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-hydroxy-5-methyl-2-hexanone, 38836-21-4 [thegoodscentscompany.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - US [thermofisher.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Future of Asymmetric Synthesis: Trends and Innovations” – Chiralpedia [chiralpedia.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al [organic-chemistry.org]
Troubleshooting Peak Tailing in HPLC Analysis of 5-Methylhexane-2,4-diol: A Technical Support Guide
Welcome to our dedicated technical support center for resolving common chromatographic challenges. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) specifically tailored to address peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 5-Methylhexane-2,4-diol. As a polar, neutral small molecule, this compound presents unique challenges in reversed-phase chromatography that require a nuanced approach to method development and troubleshooting. This document is designed for researchers, scientists, and drug development professionals seeking to achieve optimal peak symmetry and robust analytical results.
Understanding the Analyte: Physicochemical Properties of this compound
Before delving into troubleshooting, it is crucial to understand the physicochemical properties of this compound that influence its chromatographic behavior.
| Property | Value/Description | Significance in HPLC |
| Molecular Formula | C₇H₁₆O₂ | Indicates a small, aliphatic molecule. |
| Molecular Weight | 132.20 g/mol | Suggests good solubility in common HPLC solvents. |
| Structure | Aliphatic diol with two hydroxyl groups | The hydroxyl groups make the molecule polar and capable of hydrogen bonding. This is a primary driver for potential secondary interactions with the stationary phase, leading to peak tailing. |
| Polarity | Polar, neutral compound | Its polarity can lead to poor retention on traditional C18 columns in highly aqueous mobile phases. It is not ionizable, so pH adjustments will not alter the analyte's charge state but can influence the stationary phase. |
| pKa | Not applicable (non-ionizable) | Mobile phase pH control is important not for the analyte, but for suppressing the ionization of residual silanols on the silica-based stationary phase. |
Frequently Asked Questions (FAQs) about Peak Tailing in this compound Analysis
Q1: My this compound peak is exhibiting significant tailing on a standard C18 column. What is the most likely cause?
A1: The most common cause of peak tailing for a polar, neutral compound like this compound on a standard silica-based C18 column is secondary interactions with exposed silanol groups on the stationary phase surface.[1][2]
Causality Explained:
Standard C18 columns are manufactured by bonding C18 alkyl chains to a silica support. Due to steric hindrance, not all of the surface silanol groups (Si-OH) can be chemically bonded. These residual silanol groups are polar and can interact with the polar hydroxyl groups of your diol analyte through hydrogen bonding. This secondary retention mechanism, in addition to the primary hydrophobic interaction with the C18 chains, leads to a portion of the analyte molecules being retained longer, resulting in an asymmetrical, tailing peak.[1][2] This is especially pronounced with older, Type A silica columns which have a higher concentration of acidic silanols and trace metal contaminants.[1]
Q2: How can I mitigate peak tailing caused by secondary silanol interactions?
A2: There are several effective strategies to minimize secondary silanol interactions, primarily involving column selection and mobile phase optimization.
-
Switch to a Modern, High-Purity, End-Capped Column: Modern "Type B" silica columns are manufactured from high-purity silica with minimal metal contamination and are more extensively end-capped.[1] End-capping involves reacting the residual silanol groups with a small silylating agent to make them less polar and accessible for interaction.[3]
-
Utilize a Column with a Polar-Embedded or Polar-Endcapped Phase: These columns have a polar functional group incorporated near the silica surface or at the end of the alkyl chain. This polar group helps to shield the analyte from the underlying silanol groups and promotes better hydration of the stationary phase, which can improve the peak shape for polar analytes. The Phenomenex Luna Omega Polar C18 is an example of such a column, offering enhanced polar retention and aqueous stability.[4][5][6]
-
Consider a Column Specifically Designed for Polar Analytes: Columns like the Waters Atlantis T3 are designed with a ligand density that is optimized for the retention of polar compounds and are stable in 100% aqueous mobile phases.[7][8][9][10][11] This can be advantageous for retaining and achieving good peak shape for this compound.
-
Lower the Mobile Phase pH: Although this compound is neutral, lowering the mobile phase pH to between 2.5 and 3.0 will suppress the ionization of the residual silanol groups, rendering them less active for secondary interactions.[3][12]
-
Procedure: Add 0.1% formic acid or 0.1% acetic acid to your aqueous mobile phase component. These are volatile and compatible with mass spectrometry (MS) detection.
-
-
Increase Buffer Concentration: If not using MS detection, increasing the buffer concentration (e.g., phosphate buffer from 10 mM to 25 mM) can help to mask the residual silanols and improve peak shape by increasing the ionic strength of the mobile phase.[9]
-
Choice of Organic Modifier: Methanol is sometimes more effective than acetonitrile at masking silanol groups due to its ability to act as a hydrogen bond donor.[4][13] If you are using acetonitrile, consider switching to or adding a small percentage of methanol to your mobile phase to see if peak shape improves.
Q3: Could metal contamination be a cause of peak tailing for this compound?
A3: Yes, metal contamination in the HPLC system or the column's silica matrix can contribute to peak tailing for compounds with chelating properties. Diols can act as chelating agents for metal ions.
Causality Explained:
Trace metals like iron, aluminum, or titanium can be present in the silica matrix of the column packing or can leach from stainless steel or titanium components of the HPLC system (e.g., frits, tubing).[1] These metal ions can act as active sites, interacting with the hydroxyl groups of this compound and causing peak tailing. This interaction is a form of chelation, which is a secondary retention mechanism.
-
Use High-Purity Columns: As mentioned before, modern Type B silica columns have a much lower metal content.[1]
-
Add a Chelating Agent to the Mobile Phase: In some cases, adding a small amount of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase (e.g., 0.1-0.5 mM) can be effective. The EDTA will preferentially bind to the metal ions, masking them from interaction with your analyte. However, be aware that EDTA is not volatile and is not suitable for MS detection.
-
System Passivation: If metal leaching from the HPLC system is suspected, passivating the system with an acid solution (e.g., nitric acid) may be necessary. Always follow the instrument manufacturer's guidelines for passivation procedures.
Q4: I am struggling with retaining this compound on my reversed-phase column, and when I increase the aqueous content, the peak shape worsens. What are my options?
A4: This is a common challenge for highly polar analytes. An excellent alternative to reversed-phase chromatography for such compounds is Hydrophilic Interaction Liquid Chromatography (HILIC) .
HILIC Explained:
HILIC utilizes a polar stationary phase (e.g., bare silica, diol, amide, or zwitterionic phases) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[3][14][15] A water-rich layer is adsorbed onto the surface of the stationary phase, and the separation is based on the partitioning of the polar analyte between this aqueous layer and the bulk organic mobile phase.[15] More polar analytes are more strongly retained.
-
Column Selection:
-
Mobile Phase:
-
A typical HILIC mobile phase consists of a high percentage of acetonitrile (e.g., 80-95%) and a small percentage of an aqueous buffer (e.g., 10 mM ammonium formate or ammonium acetate, pH adjusted with formic or acetic acid).
-
The aqueous component is the strong, eluting solvent in HILIC.
-
-
Sample Solvent: The sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase (i.e., high in organic solvent) to ensure good peak shape. Dissolving the sample in a high-aqueous solvent can lead to peak distortion.
Q5: Could my HPLC system itself be contributing to the peak tailing?
A5: Absolutely. "Extra-column" effects, which refer to any contribution to peak broadening and tailing that occurs outside of the column, can be a significant factor.
Causality Explained:
Excessive volume in the tubing, fittings, or detector flow cell can cause the analyte band to spread out after it has been separated on the column, leading to broader and often tailing peaks. This is particularly noticeable for early-eluting peaks.
-
Tubing: Use tubing with the smallest possible internal diameter (e.g., 0.005" or ~0.125 mm) and keep the length of tubing between the injector, column, and detector to an absolute minimum.
-
Fittings: Ensure that all fittings are properly seated and that there are no gaps between the tubing and the bottom of the port. Use zero-dead-volume (ZDV) fittings where possible.
-
Injector and Detector: If possible, use a low-volume injection loop and a low-volume detector flow cell, especially if using columns with smaller internal diameters.
Systematic Troubleshooting Workflow
When faced with peak tailing, a logical and systematic approach is key to efficiently identifying and resolving the issue. The following flowchart outlines a recommended troubleshooting workflow.
References
- 1. HPLC Method For Analysis of Ethylene Glycol and Polyethylene Glycol (PEG) on Primesep AP Column | SIELC Technologies [sielc.com]
- 2. lcms.cz [lcms.cz]
- 3. agilent.com [agilent.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] Determination of glycols by HPLC with refractive index detection | Semantic Scholar [semanticscholar.org]
- 7. waters.com [waters.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Trace determination of glycols by HPLC with UV and electrospray ionization mass spectrometric detections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. longdom.org [longdom.org]
- 14. hawach.com [hawach.com]
- 15. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
Technical Support Center: Removal of Impurities from 5-Methylhexane-2,4-diol Preparations
Welcome to the technical support guide for the purification of 5-Methylhexane-2,4-diol. This document is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their work. The presence of impurities, even in trace amounts, can significantly impact reaction outcomes, kinetic studies, and the safety profile of downstream products. This guide provides in-depth, field-proven insights into identifying and removing common impurities through robust methodologies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the purity and handling of this compound.
Q1: What are the most common impurities found in this compound preparations?
A1: Impurities typically originate from the synthetic route or degradation. The common synthesis involves the reduction of 4-hydroxy-5-methyl-hexan-2-one[1]. Therefore, potential impurities include:
-
Unreacted Starting Material: 4-hydroxy-5-methyl-hexan-2-one.
-
Solvent Residues: Diethyl ether or tetrahydrofuran (THF) are common solvents used in hydride reductions[1].
-
Diastereomers: The synthesis creates multiple stereocenters, leading to diastereomeric forms of this compound which may need to be separated for stereospecific applications[2][3].
-
Water: Introduced during the workup phase of the synthesis.
-
Side-Reaction Products: Minor products from incomplete reduction or side reactions.
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: A multi-pronged approach is recommended for a comprehensive purity profile.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and quantifying the purity of the main component.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with distinct proton or carbon environments. It is particularly useful for identifying unreacted starting materials or diastereomers.
-
Karl Fischer Titration: The most accurate method for quantifying water content.
Q3: When should I choose fractional distillation over simple distillation?
A3: Fractional distillation is necessary when separating liquids with close boiling points (generally less than 25-70 °C difference)[4][5]. Simple distillation is only effective for separating liquids with vastly different boiling points (e.g., removing a non-volatile solid from a solvent) or those with a boiling point difference greater than 70 °C. Since impurities like unreacted starting materials or diastereomers of this compound will likely have boiling points close to the product, fractional distillation is the superior and recommended technique[6][7].
Q4: Is column chromatography a viable alternative to distillation for this diol?
A4: Absolutely. Column chromatography is particularly useful when distillation fails to provide adequate separation, especially for removing diastereomers or impurities with nearly identical boiling points. For a polar compound like a diol, normal-phase chromatography using a diol-functionalized silica gel stationary phase can be highly effective.[8][9] This type of column offers reproducible separation for polar molecules and is more stable than bare silica, especially when using mobile phases containing water[10].
Section 2: Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during the purification process.
Q: My final product, after distillation, still shows a significant impurity peak in the GC trace with a retention time very close to the main peak. What is my next step?
A: This indicates that the impurity has a boiling point very close to that of this compound, making separation by distillation difficult.
-
Causality: The efficiency of a distillation column is measured in "theoretical plates." Insufficient separation means you need more theoretical plates.
-
Solution 1 (Optimize Distillation): Increase the efficiency of your fractional distillation. Use a longer fractionating column (e.g., a Vigreux or packed column) and perform the distillation under reduced pressure (vacuum). Lowering the pressure reduces the boiling points and can often increase the boiling point difference (ΔT) between the two components, enhancing separation.
-
Solution 2 (Switch Technique): If optimized distillation fails, the next logical step is preparative column chromatography. The separation mechanism in chromatography is based on polarity differences rather than boiling points, which will likely resolve the co-eluting impurity. A diol column is an excellent starting point due to its selectivity for polar compounds[11].
Q: The yield of my purified diol is unexpectedly low after column chromatography. What are the likely causes?
A: Low yield in chromatography often points to issues with compound retention or elution.
-
Causality: this compound is a polar molecule with two hydroxyl groups capable of strong hydrogen bonding with the stationary phase (e.g., silica gel). If the mobile phase (eluent) is not polar enough, the product will remain strongly adsorbed to the column.
-
Solution: Perform a gradient elution. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or isopropanol. This will first wash out non-polar impurities, and as the solvent polarity increases, it will effectively compete with the stationary phase for your diol, allowing it to elute from the column. Using a diol-functionalized phase can sometimes reduce the excessively strong interactions seen with bare silica[9][10].
Q: My NMR spectrum is clean, but the Karl Fischer titration shows a high water content (>0.5%). Why is this a problem and how do I fix it?
A: Water can act as a poison in many sensitive reactions, such as those involving organometallics or water-sensitive catalysts.
-
Causality: Diols are hygroscopic and can absorb moisture from the atmosphere. The workup phase of the synthesis is also a common source of residual water.
-
Solution: To remove water, you can perform an azeotropic distillation. Add a solvent that forms a low-boiling azeotrope with water, such as toluene. As you distill the toluene, the water will be removed along with it. Alternatively, stirring the diol over a suitable drying agent (like anhydrous magnesium sulfate or molecular sieves) followed by filtration can also be effective, although distillation is more thorough.
Section 3: Purification Protocols & Method Selection
The choice of purification method depends critically on the type and quantity of impurities. The following decision tree and protocols provide a guide to achieving high purity.
Caption: Workflow for selecting the appropriate purification method.
Protocol 1: High-Efficiency Vacuum Fractional Distillation
This method is ideal for separating volatile impurities with different boiling points from the target diol on a multi-gram scale.
Rationale: Performing the distillation under vacuum lowers the boiling point, which prevents thermal degradation of the diol and often enhances the relative volatility of the components, leading to better separation[4].
Steps:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all glass joints are properly sealed with vacuum grease. Place a stir bar in the distillation flask.
-
System Check: Attach the apparatus to a vacuum pump with a cold trap in between. Slowly evacuate the system and check for leaks. A stable vacuum is crucial.
-
Heating: Add the crude this compound to the distillation flask (do not fill more than two-thirds full). Begin stirring and gently heat the flask using a heating mantle.
-
Equilibration: Observe the vapor rising slowly up the column. Allow a ring of condensate to ascend the column slowly to ensure proper equilibrium between the liquid and vapor phases, which is the basis of fractional separation[4][5].
-
Collect Fractions:
-
Fore-run: Collect the first fraction, which will contain low-boiling impurities like residual solvents. The distillation head temperature will be low and unstable.
-
Main Fraction: As the temperature at the distillation head stabilizes, switch to a new receiving flask. Collect the pure this compound at a constant temperature and pressure.
-
Final Fraction: Stop the distillation when the temperature either rises or drops, or when only a small residue remains in the distillation flask. This residue contains higher-boiling impurities.
-
-
Analysis: Analyze the main fraction by GC-MS and Karl Fischer titration to confirm purity and water content.
Protocol 2: Preparative Diol-Column Chromatography
This protocol is designed for high-resolution separation of impurities that are difficult to remove by distillation, such as diastereomers.
Rationale: Diol-functionalized silica provides a polar stationary phase that offers unique selectivity for hydrophilic compounds like diols. It operates via a hydrophilic interaction chromatography (HILIC) mechanism, providing excellent separation based on polarity[8][10][11].
Steps:
-
Column Packing: Prepare a slurry of diol-functionalized silica gel in the initial, non-polar mobile phase (e.g., hexane). Carefully pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude diol in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the packed column.
-
Elution:
-
Begin elution with the non-polar solvent (e.g., 100% Hexane).
-
Gradually increase the solvent polarity by slowly adding a more polar solvent (e.g., Ethyl Acetate or Isopropanol). A typical gradient might be from 0% to 50% Ethyl Acetate in Hexane.
-
The choice of solvents can be guided by thin-layer chromatography (TLC) using diol-coated plates[10].
-
-
Fraction Collection: Collect small fractions of the eluate continuously.
-
Analysis: Spot each fraction on a TLC plate and visualize to identify which fractions contain the pure product. Combine the pure fractions.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Final Purity Check: Analyze the final product by GC-MS and NMR to confirm purity.
Section 4: Method Comparison
The table below summarizes the key differences between the primary purification techniques for this compound.
| Feature | Vacuum Fractional Distillation | Preparative Column Chromatography |
| Primary Separation Principle | Boiling Point Difference | Polarity and Adsorption Differences |
| Best Suited For | Removing impurities with ΔT > 5-10 °C | Separating diastereomers, isomers, and impurities with very similar boiling points |
| Typical Purity Achievable | 98-99.5% | >99.5% |
| Scalability | Excellent (grams to kilograms) | Good (milligrams to hundreds of grams) |
| Solvent Consumption | Very Low | High |
| Cost | Low (equipment-intensive) | High (solvent and stationary phase costs) |
| Time Requirement | Moderate | High (can be automated) |
References
- 1. lookchem.com [lookchem.com]
- 2. (2R,4S)-5-methylhexane-2,4-diol | C7H16O2 | CID 7061179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2S,4R)-5-methylhexane-2,4-diol | C7H16O2 | CID 7061180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Purification [chem.rochester.edu]
- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
- 6. usalab.com [usalab.com]
- 7. chemicals.co.uk [chemicals.co.uk]
- 8. hawach.com [hawach.com]
- 9. separationmethods.com [separationmethods.com]
- 10. silicycle.com [silicycle.com]
- 11. Diol HPLC Column and C30 HPLC Column - Hawach [hawachhplccolumn.com]
Technical Support Center: Enhancing the Enantiomeric Excess of 5-Methylhexane-2,4-diol
Welcome to the technical support center dedicated to the stereoselective synthesis and chiral purification of 5-Methylhexane-2,4-diol. This guide is designed for researchers, chemists, and process development professionals who are looking to enhance the enantiomeric excess (ee) and diastereomeric excess (de) of this valuable chiral building block. We will explore common synthetic strategies, provide detailed troubleshooting guides in a question-and-answer format, and present actionable protocols to address challenges encountered in the laboratory.
Introduction to the Challenge
This compound possesses two stereocenters (at C2 and C4), meaning it can exist as four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). Achieving a high concentration of a single desired stereoisomer is a common challenge in modern organic synthesis, driven by the stringent requirements of the pharmaceutical and agrochemical industries where a single enantiomer often accounts for the desired biological activity.
This guide will focus on practical methods for controlling the stereochemical outcome of the synthesis of this compound, starting from its common precursor, 4-hydroxy-5-methylhexan-2-one.
Part 1: Frequently Asked Questions (FAQs) - Core Concepts
Q1: What are the primary synthetic strategies for obtaining enantiomerically enriched this compound?
A1: There are three principal strategies, each with its own set of advantages and challenges:
-
Asymmetric Synthesis from a Prochiral Precursor: This is often the most efficient approach. It involves the stereoselective reduction of the prochiral ketone, 4-hydroxy-5-methylhexan-2-one. The existing hydroxyl group at C4 can be used to direct the stereochemistry of the newly formed hydroxyl group at C2, a process known as substrate-controlled diastereoselection.
-
Chiral Resolution of a Racemic Mixture: This method involves synthesizing a mixture of stereoisomers and then separating the desired enantiomer. This can be achieved through techniques such as enzymatic kinetic resolution or by forming diastereomeric derivatives that can be separated by crystallization or chromatography.[1]
-
Chiral Pool Synthesis: This involves starting with an already enantiomerically pure building block from a commercially available source (the "chiral pool"). While effective, this is often a more expensive and less flexible approach.
Q2: What is the difference between diastereoselectivity and enantioselectivity in the context of this synthesis?
A2: This is a crucial distinction.
-
Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the reduction of 4-hydroxy-5-methylhexan-2-one, we are creating a new stereocenter at C2 in the presence of an existing one at C4. This results in the formation of diastereomers: the syn-diol (where the hydroxyl groups are on the same side in a Fischer projection) or the anti-diol (where they are on opposite sides). A highly diastereoselective reaction will produce predominantly one of these.
-
Enantioselectivity refers to the preferential formation of one enantiomer over its mirror image. For this reaction, if we start with racemic 4-hydroxy-5-methylhexan-2-one, a diastereoselective reduction will still produce a racemic mixture of the syn or anti diols. To achieve enantioselectivity, one must use a chiral catalyst or reagent that favors the formation of one specific enantiomer, for example, the (2R,4R)-diol over the (2S,4S)-diol.
Q3: How do I determine the enantiomeric and diastereomeric excess of my product?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[2] You will need a chiral stationary phase (CSP) that can differentiate between the stereoisomers. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating diol enantiomers.[3][4] The diastereomeric ratio can often be determined by standard achiral chromatography (GC or HPLC) or even by ¹H NMR analysis of the crude reaction mixture, as diastereomers have different physical properties and, therefore, different spectroscopic signatures. For high-throughput screening, fluorescence-based assays can also be employed.[5][6]
Part 2: Troubleshooting Guide - Diastereoselective Reductions
The most common and powerful method to synthesize chiral 1,3-diols like this compound is through the diastereoselective reduction of the corresponding β-hydroxy ketone. Here, we address common issues with two key named reactions: the Narasaka-Prasad reduction for syn-diols and the Evans-Saksena reduction for anti-diols.
Workflow for Diastereoselective Reduction
Caption: General workflow for synthesizing this compound stereoisomers.
Issue 1: Low Diastereoselectivity in Narasaka-Prasad (syn-diol) Reduction
Q: I performed a Narasaka-Prasad reduction on 4-hydroxy-5-methylhexan-2-one, but my NMR analysis shows a nearly 1:1 mixture of syn and anti diols. What went wrong?
A: Low diastereoselectivity in this reduction typically points to incomplete chelation of the substrate by the boron reagent before the addition of the hydride source. The entire principle of this reaction relies on forming a rigid six-membered ring intermediate that forces the hydride to attack from a specific face.[7][8]
Troubleshooting Steps:
-
Purity of Boron Reagent: Ensure your dialkylboron alkoxide (e.g., Et₂BOMe or Bu₂BOMe) is fresh and has not been hydrolyzed by atmospheric moisture. Contamination can lead to poor chelation.
-
Chelation Time and Temperature: Allow sufficient time for the chelation to occur before adding the reducing agent (NaBH₄). A common protocol involves stirring the β-hydroxy ketone and the boron reagent in a THF/methanol solvent mixture at -78°C for at least 15-30 minutes.
-
Stoichiometry of Boron Reagent: Use a slight excess (typically 1.1 to 1.5 equivalents) of the boron reagent to ensure complete chelation of the substrate.
-
Temperature Control: Maintain a low temperature (e.g., -78°C) throughout the addition of the sodium borohydride. Adding the hydride at a higher temperature can lead to a non-chelation-controlled reduction, which is much less selective.
-
Solvent Purity: Ensure your solvents (THF, methanol) are anhydrous. Water will react with both the boron reagent and the hydride, compromising the reaction.
Mechanism Insight: Why Chelation is Key
The Narasaka-Prasad reduction works via an intermolecular hydride delivery. The boron reagent chelates with both the hydroxyl and ketone oxygens, locking the molecule into a chair-like conformation. Steric hindrance then directs the external hydride (from NaBH₄) to attack from the axial position, leading to the equatorial alcohol, which corresponds to the syn-diol product.[7][9]
Caption: Simplified mechanism of the Narasaka-Prasad reduction.
Issue 2: Poor Yields in Evans-Saksena (anti-diol) Reduction
Q: I'm trying to synthesize the anti-diol using tetramethylammonium triacetoxyborohydride (Me₄NBH(OAc)₃), but my yield is very low, and I'm recovering a lot of starting material.
A: The Evans-Saksena reduction relies on an intramolecular hydride delivery, which is facilitated by an acidic environment.[10][11] Unlike the Narasaka-Prasad reduction, this reaction requires specific acidic conditions for the mechanism to operate correctly.
Troubleshooting Steps:
-
Solvent System: This reduction is typically performed in a mixture of acetic acid and acetonitrile or acetone.[12] The acetic acid is not just a solvent; it's a crucial co-reagent that facilitates ligand exchange on the boron center. Without it, the reaction is often sluggish or fails completely.
-
Reagent Quality: The reducing agent, Me₄NBH(OAc)₃, should be of high quality. It is a milder reducing agent than NaBH₄, and its efficacy can be reduced by improper storage.
-
Temperature: While it can be run at low temperatures (-40°C to -20°C), ensure the reaction is allowed to warm to room temperature and stir for a sufficient time (often several hours) to go to completion.
-
Workup Procedure: The workup often involves carefully quenching the reaction and then performing an extraction. Ensure the pH is adjusted appropriately to recover the diol product, which can be quite polar.
Part 3: Alternative & Advanced Strategies
Strategy 1: Enzymatic Kinetic Resolution
Q: I have a racemic mixture of this compound. Can I use an enzyme to resolve it?
A: Yes, enzymatic kinetic resolution is an excellent method for resolving racemic alcohols. Lipases are commonly used for this purpose. The principle is that the enzyme will selectively acylate one enantiomer of the diol much faster than the other.[13][14]
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for lipase-catalyzed kinetic resolution of a racemic diol.
Troubleshooting Enzymatic Resolutions:
-
Low Conversion: If the reaction stalls, the enzyme may be inhibited or denatured. Ensure the organic solvent is compatible with the lipase and that the temperature is optimal (usually 30-40°C).
-
Low Enantioselectivity (Low ee):
-
Enzyme Choice: Not all lipases will be effective. Screen several commercially available lipases (e.g., from Pseudomonas cepacia (PSL-C), Candida antarctica Lipase B (CALB)).[15]
-
Acyl Donor: The choice of acyl donor is critical. Highly reactive donors like vinyl acetate are common because they make the acylation effectively irreversible.
-
Solvent: The solvent can dramatically affect enzyme selectivity. Test apolar solvents like hexane, toluene, or tert-butyl methyl ether (TBME).
-
Temperature: Lowering the reaction temperature can sometimes increase enantioselectivity, albeit at the cost of reaction speed.
-
Key Limitation: The maximum theoretical yield for a kinetic resolution is 50% for the desired enantiomer (either as the unreacted alcohol or the acylated product).
Part 4: Experimental Protocols (Adapted)
Disclaimer: The following protocols are adapted from established procedures for structurally similar acyclic β-hydroxy ketones and diols. They should be considered a starting point for optimization in your laboratory.
Protocol 1: Diastereoselective syn-Reduction (Narasaka-Prasad)
This protocol is adapted for the synthesis of rac-syn-5-Methylhexane-2,4-diol from rac-4-hydroxy-5-methylhexan-2-one.
Materials:
-
4-hydroxy-5-methylhexan-2-one (1.0 equiv)
-
Diethyl methoxyborane (Et₂BOMe, 1.3 equiv)
-
Sodium borohydride (NaBH₄, 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Methanol (MeOH)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the 4-hydroxy-5-methylhexan-2-one.
-
Dissolve the substrate in a 4:1 mixture of anhydrous THF and anhydrous MeOH.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add the diethyl methoxyborane (Et₂BOMe) dropwise.
-
Stir the mixture at -78°C for 30 minutes to allow for chelation.
-
Add the sodium borohydride (NaBH₄) portion-wise, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at -78°C for 3 hours.
-
Quench the reaction by the slow addition of aqueous 3M HCl at -78°C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the syn-diol.
-
Determine the diastereomeric ratio by ¹H NMR or GC analysis.
| Parameter | Typical Value | Troubleshooting Point |
| Diastereomeric Ratio (syn:anti) | >95:5 | Low selectivity suggests poor chelation. Check reagent quality and pre-complexation time. |
| Yield | 80-95% | Low yield may indicate incomplete reaction or issues during workup. |
Protocol 2: Chiral HPLC Method Development
This is a starting point for separating the enantiomers of this compound. Optimization will be required.
Instrumentation & Column:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column such as a CHIRALPAK® AD-H or similar amylose-based CSP is a good starting point.
Initial Screening Conditions:
-
Mobile Phase: 90:10 (v/v) n-Hexane / 2-Propanol (Isopropanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: 210 nm (as diols have poor UV chromophores, a refractive index (RI) detector may be necessary if sensitivity is an issue).
Troubleshooting HPLC Separation:
-
No Separation:
-
Change the alcohol modifier. Switch from isopropanol to ethanol.
-
Try a different class of chiral column (e.g., a cellulose-based column).
-
-
Poor Resolution (Rs < 1.5):
-
Decrease the flow rate (e.g., to 0.5 mL/min). This often improves efficiency in chiral separations.
-
Decrease the column temperature (e.g., to 10°C). This can enhance the differential interactions between enantiomers and the stationary phase.
-
Adjust the mobile phase composition. Try varying the percentage of the alcohol modifier (e.g., 95:5 or 80:20 Hexane/IPA).
-
References
- 1. re.public.polimi.it [re.public.polimi.it]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. (2R,4R)-Hexane-2,4-diol|High-Purity Chiral Diol [benchchem.com]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Narasaka–Prasad reduction - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. ias.ac.in [ias.ac.in]
- 10. Evans–Saksena reduction - Wikipedia [en.wikipedia.org]
- 11. synarchive.com [synarchive.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 5-Methylhexane-2,4-diol under acidic conditions
Technical Support Center: Stability of 5-Methylhexane-2,4-diol
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide in-depth insights and practical troubleshooting advice for scientists and researchers encountering stability issues with this compound, particularly under acidic conditions. As Senior Application Scientists, we understand that unexpected results can derail critical experiments. This resource addresses the underlying chemical principles governing the behavior of this compound in acidic environments, offering explanations and validated protocols to help you navigate these challenges.
Core Principles: Why is this compound Unstable in Acid?
This compound possesses two secondary hydroxyl (-OH) groups. In the presence of an acid (a proton source, H⁺), these hydroxyl groups, which are ordinarily poor leaving groups, can be protonated. This protonation converts the -OH group into a much better leaving group: water (-OH₂⁺).[1][2] The formation of this transient intermediate is the gateway to several degradation pathways. The subsequent reaction is dictated by the stability of the resulting carbocation and the reaction conditions.
The two primary competing pathways initiated by acid catalysis are Dehydration (Elimination) and Intramolecular Cyclization (Ether Formation) .
Figure 1: High-level overview of the acid-catalyzed degradation pathways for this compound.
Troubleshooting Guide & FAQs
Q1: I'm observing unexpected peaks in my analysis after an acid-catalyzed reaction involving this compound. What are these impurities?
Answer: When this compound is exposed to acid, it can undergo several transformations. The unexpected peaks are likely a mixture of dehydration and cyclization products. The specific products formed depend on which hydroxyl group is protonated and the subsequent steps.
Likely Degradation Products:
-
Intramolecular Cyclization Product: The most probable product, especially under dilute acid conditions, is a substituted five-membered cyclic ether (a tetrahydrofuran derivative). This occurs when the oxygen of one hydroxyl group acts as a nucleophile, attacking the carbon bearing the other (protonated) hydroxyl group.[3][4] This 5-exo-tet cyclization is generally kinetically and thermodynamically favorable.
-
Dehydration Products (Alkenols & Dienes): If the protonated diol loses water to form a carbocation, a subsequent elimination of a proton from an adjacent carbon will yield an unsaturated alcohol (alkenol).[5][6] Since there are two hydroxyl groups and multiple adjacent protons, a mixture of alkenol isomers is possible. Further dehydration of these alkenols can lead to the formation of conjugated and non-conjugated dienes. According to Zaitsev's rule, the reaction will favor the formation of the most substituted, and therefore most stable, alkene.[1][2]
-
Rearrangement Products: The formation of a secondary carbocation during the dehydration pathway opens the possibility of a 1,2-hydride shift to form a more stable tertiary carbocation, which can then lead to different alkenol isomers.[1][7]
Figure 2: Potential mechanistic pathways for the degradation of this compound in acid.
Data Summary: Potential Degradation Products
| Product Type | Compound Name | Molecular Formula | Molecular Weight | Key Analytical Features |
| Cyclic Ether | 2-isopropyl-5-methyl-tetrahydrofuran | C₈H₁₆O | 128.21 | MS: M⁺ at m/z 128. NMR: Absence of -OH signals; characteristic ether signals. |
| Alkenol | e.g., 5-Methylhex-2-en-4-ol | C₇H₁₄O | 114.19 | MS: M⁺ at m/z 114. NMR: Presence of one -OH signal and alkene (vinylic) proton signals. |
| Diene | e.g., 5-Methylhexa-1,3-diene | C₇H₁₂ | 96.17 | MS: M⁺ at m/z 96. NMR: Absence of -OH signals; multiple vinylic proton signals. |
Q2: How can I minimize the degradation of this compound during a synthetic procedure that requires acid?
Answer: Preventing degradation requires careful control over reaction conditions to disfavor the pathways described above.
Field-Proven Strategies:
-
Temperature Control: Both dehydration and cyclization are accelerated by heat. Performing your reaction at the lowest possible temperature that still allows for the desired transformation is critical. For sensitive substrates, starting at 0°C or even lower is recommended.
-
Choice of Acid Catalyst: Strong, non-nucleophilic mineral acids like sulfuric acid (H₂SO₄) or perchloric acid (HClO₄) are very effective at promoting dehydration.[1][8] Consider using milder alternatives:
-
Lewis Acids: Reagents like BF₃·OEt₂ can catalyze reactions without the high proton concentration of Brønsted acids.[8]
-
Solid-Supported Acids: Acidic resins (e.g., Amberlyst-15) or zeolites can provide localized acidity and are easily removed by filtration, limiting the compound's total exposure time to the acidic environment.
-
-
Minimize Reaction Time: Do not let the reaction run longer than necessary. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or a rapid LC-MS quench analysis. Once the desired product is formed, immediately quench the acid and proceed with workup.
-
Use of Protecting Groups: If the diol functionality is not involved in the desired reaction but is merely present on the substrate, the most robust strategy is to protect it. Converting the diol into a more stable functional group, such as a cyclic acetal or silyl ether, will prevent it from reacting under acidic conditions.[3][9] The protecting group can then be removed under specific, non-acidic conditions later in the synthesis.
Q3: How can I experimentally confirm the identity of the degradation products?
Answer: A definitive identification requires a controlled study coupled with robust analytical characterization. This self-validating approach ensures you can confidently identify the source of impurities in your primary experiment.
Experimental Protocol 1: Controlled Degradation Study
This protocol is designed to intentionally generate the degradation products for analytical comparison.
-
Preparation: Dissolve a known quantity (e.g., 100 mg) of pure this compound in a suitable solvent (e.g., 5 mL of Tetrahydrofuran or Dioxane).
-
Initiation: Add a catalytic amount of a strong acid (e.g., 1-2 drops of concentrated H₂SO₄).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 40°C) for a set period (e.g., 2 hours). Take aliquots at regular intervals (e.g., 0, 30, 60, 120 minutes) for analysis.
-
Quenching: For each aliquot, immediately dilute with a neutral solvent (e.g., diethyl ether) and quench the acid by washing with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Workup: Dry the organic layer with a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude mixture of degradation products.
-
Analysis: Analyze the crude mixture from each time point using the methods described below.
Experimental Protocol 2: Analytical Characterization
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Objective: To separate the components of the mixture and determine their molecular weights and fragmentation patterns.
-
Procedure: Inject the sample onto a suitable GC column (e.g., a non-polar DB-5 or similar).
-
Expected Results: Compare the retention times and mass spectra of the peaks to the theoretical values in the table above. The cyclic ether will likely be more volatile and have a shorter retention time than the remaining alkenols.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the precise structure of the isolated products.
-
Procedure: If possible, isolate the major degradation products using column chromatography. Acquire ¹H and ¹³C NMR spectra for each pure compound.
-
Key Signals to Look For:
-
Disappearance of Diol: The broad signals corresponding to the two -OH protons will be absent in all degradation products.
-
Alkene Formation: Look for new signals in the vinylic region (typically 5-6 ppm in ¹H NMR) and corresponding sp² carbon signals (110-140 ppm in ¹³C NMR).
-
Cyclic Ether Formation: Look for upfield shifts in the protons adjacent to the newly formed ether oxygen. The absence of vinylic signals will confirm cyclization over dehydration.
-
-
By systematically applying these troubleshooting strategies and analytical protocols, you can effectively manage the stability of this compound, leading to more predictable and successful experimental outcomes.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 17.6 Reactions of Alcohols - Organic Chemistry | OpenStax [openstax.org]
- 3. Diol - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Pinacol Rearrangement | NROChemistry [nrochemistry.com]
- 9. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Water Removal in 5-Methylhexane-2,4-diol Reactions
Welcome to the technical support center for handling reactions involving 5-methylhexane-2,4-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the critical step of water removal. In many syntheses utilizing this compound, such as esterifications and ketalizations, water is an unavoidable byproduct. Its effective removal is paramount to achieving high yields and preventing unwanted side reactions. This document provides troubleshooting guidance and frequently asked questions to navigate the challenges of working in a moisture-sensitive environment with this specific diol.
Understanding the Challenge: Water in Diol Reactions
Reactions like Fischer esterification and the formation of cyclic acetals (dioxolanes) are equilibrium processes.[1][2] The presence of water, a product of these reactions, can drive the equilibrium back towards the starting materials, significantly reducing the yield of the desired product.[1][2] Therefore, active removal of water is a crucial step for reaction success.
Key Properties of this compound:
While specific experimental data for this compound is not widely published, we can infer some of its properties based on its structure and related compounds.
| Property | Value/Expected Behavior | Source |
| Molecular Formula | C₇H₁₆O₂ | [3][4][5] |
| Molecular Weight | 132.20 g/mol | [3][5] |
| Boiling Point | Estimated to be in the range of 200-220 °C at atmospheric pressure. This is an estimation based on structurally similar diols and the boiling point of the related 5-methylhexane-2,4-dione (171-173 °C).[6] High boiling point necessitates careful selection of water removal techniques. | |
| Solubility | Expected to have good solubility in polar organic solvents and some solubility in nonpolar aprotic solvents like toluene, especially at elevated temperatures. Its two hydroxyl groups also impart some water solubility. |
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during water removal in your this compound reactions.
Scenario 1: Azeotropic Distillation with a Dean-Stark Apparatus
Azeotropic distillation is a powerful technique for continuous water removal.[7] It involves refluxing the reaction mixture with a solvent that forms a lower-boiling azeotrope with water.
Q1: My Dean-Stark trap is not collecting water, and the reaction is not proceeding. What's wrong?
A1: This is a common issue that can stem from several factors:
-
Incorrect Solvent Choice: The chosen solvent must form a heterogeneous azeotrope with water and have a boiling point that is suitable for the reaction temperature and the boiling point of this compound.
-
Causality: If the solvent's boiling point is too low, the reaction may not reach the required temperature for a sufficient reaction rate. If it's too high, you risk thermal degradation of your starting material or product. For a high-boiling diol like this compound, toluene (boiling point ~111 °C) is often a good starting choice as it forms an azeotrope with water that boils at 85 °C.
-
Solution: Ensure your solvent is appropriate. For higher reaction temperatures, consider xylene (boiling point ~140 °C).
-
-
Insufficient Heating: The reaction mixture must be brought to a vigorous reflux to ensure a steady stream of vapor reaches the condenser.
-
Causality: Without sufficient vapor flow, the rate of azeotrope distillation will be too slow to effectively remove water.
-
Solution: Increase the heating mantle temperature. Ensure the flask is appropriately sized for the reaction volume (ideally half-full) to allow for efficient boiling.
-
-
Improper Apparatus Setup: Leaks in the glassware assembly or incorrect condenser water flow can prevent the apparatus from functioning correctly.
-
Causality: Leaks will allow the vapor to escape before it reaches the condenser. Incorrect water flow (it should enter at the bottom and exit at the top of the condenser) will lead to inefficient cooling and loss of solvent and water vapor.
-
Solution: Check all joints for a secure seal. Ensure condenser hoses are correctly placed and there is adequate water flow.
-
Q2: The solvent in my Dean-Stark trap is cloudy, and I'm not seeing clear phase separation.
A2: This indicates that the returning solvent is not completely free of water, which can be due to:
-
High Solubility of Water in the Solvent at Room Temperature: Some solvents can retain a significant amount of water even after cooling.
-
Causality: This prevents the formation of a distinct aqueous layer in the trap.
-
Solution: Consider using a solvent with lower water miscibility, such as toluene or hexane.
-
-
Too Rapid Reflux Rate: An excessively high reflux rate may not allow sufficient time for the condensed liquids to cool and separate in the trap.
-
Causality: The turbulence in the trap prevents the formation of distinct layers.
-
Solution: Reduce the heating to achieve a steady, but not overly vigorous, reflux.
-
Experimental Protocol: Dean-Stark Water Removal
-
Apparatus Assembly:
-
Set up a round-bottom flask of appropriate size with a magnetic stir bar.
-
Attach the Dean-Stark trap to the flask.
-
Fit a reflux condenser to the top of the Dean-Stark trap.
-
Ensure all glass joints are properly sealed.
-
-
Charging the Flask:
-
Add this compound, the co-reactant (e.g., carboxylic acid or ketone), the azeotroping solvent (e.g., toluene), and an acid catalyst (e.g., p-toluenesulfonic acid).
-
-
Reaction and Water Collection:
-
Heat the mixture to a steady reflux.
-
The condensed azeotrope will collect in the Dean-Stark trap. Water, being denser than toluene, will sink to the bottom of the trap.
-
The upper organic layer will overflow and return to the reaction flask.
-
Monitor the accumulation of water in the graduated portion of the trap. The reaction is complete when no more water is collected.
-
dot digraph "Dean-Stark Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
start [label="Start Reaction\n(Diol, Co-reactant, Solvent, Catalyst)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; reflux [label="Heat to Vigorous Reflux"]; condense [label="Vapor Condenses"]; trap [label="Azeotrope Collects in Dean-Stark Trap"]; separate [label="Water and Solvent Separate"]; water_out [label="Water Collects at Bottom", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; solvent_return [label="Solvent Returns to Flask"]; end [label="Reaction Complete\n(No more water collected)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
start -> reflux; reflux -> condense; condense -> trap; trap -> separate; separate -> water_out; separate -> solvent_return; solvent_return -> reflux; water_out -> end; } caption="Workflow for Azeotropic Water Removal using a Dean-Stark Apparatus"
Scenario 2: Use of Chemical Drying Agents
For smaller-scale reactions or when a Dean-Stark apparatus is not practical, in-situ water removal with drying agents can be effective.
Q3: I added a drying agent to my reaction, but the yield is still low. What went wrong?
A3: The choice and application of the drying agent are critical.
-
Incorrect Drying Agent: Not all drying agents are compatible with diols.
-
Causality: Some drying agents can react with alcohols. For example, calcium chloride can form adducts with alcohols.
-
Solution: Use a drying agent that is compatible with alcohols. Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are generally good choices.[8] For highly sensitive reactions, molecular sieves are excellent.
-
-
Insufficient Amount of Drying Agent: The drying agent has a finite capacity for water absorption.
-
Causality: If the amount of water produced exceeds the capacity of the drying agent, the reaction equilibrium will still be unfavorable.
-
Solution: Calculate the theoretical amount of water that will be produced and add a stoichiometric excess of the drying agent.
-
-
Drying Agent Was Not Fresh/Active: Anhydrous drying agents can absorb moisture from the atmosphere if not stored properly.
-
Causality: A hydrated drying agent will not absorb water from the reaction.
-
Solution: Ensure your drying agents are stored in a desiccator and are free-flowing powders. If in doubt, they can be reactivated by heating in an oven.
-
Experimental Protocol: In-Situ Water Removal with Drying Agents
-
Drying Agent Preparation:
-
Ensure the chosen drying agent (e.g., anhydrous MgSO₄ or 4Å molecular sieves) is dry. If necessary, activate it by heating in an oven (for molecular sieves, heat at 200-320°C for several hours under vacuum or with a purge of dry gas) and cooling in a desiccator.[9]
-
-
Reaction Setup:
-
In a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the this compound, co-reactant, solvent, and catalyst.
-
-
Addition of Drying Agent:
-
Add the activated drying agent to the reaction mixture at the beginning of the reaction.
-
-
Reaction:
-
Heat the reaction to the desired temperature with vigorous stirring to ensure good contact between the reaction mixture and the drying agent.
-
Monitor the reaction progress by a suitable method (e.g., TLC, GC).
-
dot digraph "Drying_Agent_Selection" { graph [rankdir="TB"]; node [shape=box, style="rounded,filled", fontcolor="#202124"]; edge [color="#4285F4"];
start [label="Need to Remove Water In-Situ", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; q1 [label="Is the reaction highly sensitive to water?", shape=diamond, fillcolor="#FBBC05"]; ms [label="Use Molecular Sieves (3Å or 4Å)", fillcolor="#F1F3F4"]; drying_agent [label="Use Anhydrous MgSO₄ or Na₂SO₄", fillcolor="#F1F3F4"]; q2 [label="Is the drying agent fresh/activated?", shape=diamond, fillcolor="#FBBC05"]; add_to_reaction [label="Add to reaction mixture", fillcolor="#F1F3F4"]; activate [label="Activate by heating", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="Proceed with reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> q1; q1 -> ms [label="Yes"]; q1 -> drying_agent [label="No"]; ms -> q2; drying_agent -> q2; q2 -> add_to_reaction [label="Yes"]; q2 -> activate [label="No"]; activate -> add_to_reaction; add_to_reaction -> end; } caption="Decision workflow for choosing an in-situ drying agent."
Frequently Asked Questions (FAQs)
Q: What is the best type of molecular sieve to use for removing water from a this compound reaction?
A: For general water removal from organic solvents, 4Å molecular sieves are a good choice. However, if your starting materials or products are small molecules that could potentially be adsorbed by 4Å sieves, 3Å molecular sieves are a safer option as their pore size is small enough to exclude most organic molecules while still readily adsorbing water.
Q: How do I know if my molecular sieves are still active?
A: A simple test is to add a small amount of the sieves to a few milliliters of a dry solvent like anhydrous ethanol. If the sieves are active, you should feel a slight warming of the flask as they adsorb residual water. For a more quantitative measure, Karl Fischer titration can be used to determine the water content of a solvent before and after treatment with the sieves.
Q: Can I reuse my molecular sieves?
A: Yes, molecular sieves can be regenerated and reused multiple times.[10] To do so, heat them in a furnace or oven at a temperature between 200-320°C for several hours.[9] It is best to do this under a vacuum or with a flow of a dry, inert gas to carry away the desorbed water. After heating, allow them to cool to room temperature in a desiccator before use.
Q: My esterification reaction with this compound is turning dark. What is causing this and how can I prevent it?
A: Darkening of the reaction mixture, especially at elevated temperatures and in the presence of a strong acid catalyst like sulfuric acid, can indicate decomposition or side reactions. Diols can undergo acid-catalyzed dehydration to form unsaturated alcohols or ethers. To minimize this, consider using a milder acid catalyst such as p-toluenesulfonic acid or an acidic resin. Running the reaction at the lowest effective temperature and for the minimum time necessary can also help reduce the formation of colored byproducts.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. This compound | C7H16O2 | CID 4914394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-methyl-hexane-2,4-diol|54877-00-8|lookchem [lookchem.com]
- 5. chemscene.com [chemscene.com]
- 6. 5-methylhexane-2,4-dione (7307-03-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 8. Drying Agents - Removing water from organic solvents [dhanlaldelloyd.tripod.com]
- 9. molecularsievedesiccants.com [molecularsievedesiccants.com]
- 10. moleculartek.com [moleculartek.com]
Technical Support Center: Stereochemical Control in 5-Methylhexane-2,4-diol Synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for the synthesis of 5-Methylhexane-2,4-diol. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of stereoselective synthesis. The stereochemical outcome of this 1,3-diol is critically dependent on reaction conditions, with the choice of solvent being a primary controlling factor. This guide provides answers to common questions, troubleshooting advice for frequently encountered issues, and detailed protocols to help you achieve your desired stereoisomer.
Foundational Concepts & FAQs
Q1: What are the possible stereoisomers of this compound and why is controlling them important?
A1: this compound has two stereocenters (at carbons 2 and 4), which means there are a total of four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). These can be grouped into two pairs of diastereomers:
-
syn (or meso-like pair if the substituents were identical): This pair has the hydroxyl groups on the same side in a Fischer projection or a consistent relative orientation. It consists of the (2R,4S) and (2S,4R) enantiomers.
-
anti (or dl-pair): This pair has the hydroxyl groups on opposite sides. It consists of the (2R,4R) and (2S,4S) enantiomers.[1][2]
In pharmaceutical and materials science, the specific three-dimensional arrangement of atoms is crucial for biological activity and material properties. One stereoisomer may be a potent drug while another could be inactive or even harmful. Therefore, controlling the synthesis to produce a single, desired stereoisomer is paramount.[3]
Caption: Stereoisomers of this compound.
Q2: What is the common synthetic precursor for this compound?
A2: The most common and direct precursor is 4-hydroxy-5-methylhexan-2-one .[4] This is a β-hydroxy ketone. The synthesis of the diol is achieved by the stereoselective reduction of the ketone functional group at the C2 position. The existing stereocenter at C4 directs the stereochemical outcome of this reduction, leading to either the syn or anti diastereomer depending on the reaction conditions.
Troubleshooting Guide: Diastereoselectivity Issues
Q3: My reaction is producing a nearly 1:1 mixture of syn and anti diols. What's wrong?
A3: A lack of diastereoselectivity is a common problem that usually points to the absence of proper stereochemical control. The two most likely causes are:
-
Incorrect Solvent Choice: You may be using a solvent that interferes with the desired reaction pathway. For instance, using a coordinating solvent like THF when attempting a chelation-controlled reduction can disrupt the necessary metal-oxygen coordination, leading to a mixture of products.[5]
-
Ineffective Reagent: The reducing agent or catalyst you are using may not be sufficiently biased to favor one transition state over the other. Simple reducing agents like sodium borohydride (NaBH₄) at room temperature often provide poor selectivity without a directing group or a chelating agent.
Solution: To improve selectivity, you must deliberately favor either a chelation-controlled or a non-chelation-controlled pathway. This is achieved by carefully selecting your solvent and reagents. (See protocols below).
Q4: I am trying to synthesize the syn-diol, but I am getting the anti-diol as the major product. Why the reversal in selectivity?
A4: This is a classic case of operating under non-chelation-controlled (Felkin-Anh model) conditions when you intended to be under chelation control. This typically happens for two reasons:
-
Coordinating Solvents: The most common culprit is the solvent. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are Lewis basic and can coordinate strongly to the metal ion of the reducing agent (e.g., Li⁺ in LiAlH₄). This prevents the formation of the rigid, six-membered chelate between the metal, the carbonyl oxygen, and the hydroxyl group, forcing the reaction through an open-chain transition state that leads to the anti product.[5]
-
Bulky Protecting Groups: If the hydroxyl group at C4 is protected with a bulky group (e.g., TBDPS), it can sterically prevent the formation of the chelate, again favoring the non-chelation pathway.
Solution: To favor the syn product, switch to a non-coordinating solvent like toluene or dichloromethane (DCM) and use a reagent known to promote chelation, such as Zn(BH₄)₂ or LiAlH₄ in the presence of a Lewis acid like LiI.[6][7]
Mechanistic Insights: The Role of the Solvent
Q5: How does the solvent mechanistically influence the formation of syn vs. anti diols?
A5: The solvent's primary role is to mediate the interaction between the reducing agent and the β-hydroxy ketone substrate. It dictates which of two competing transition states is lower in energy.
1. Chelation Control (Favors syn-Diol): This pathway requires the formation of a rigid, six-membered cyclic intermediate involving the metal cation (from the reducing agent or a Lewis acid), the carbonyl oxygen, and the hydroxyl oxygen.[6][8] This chelate locks the conformation of the molecule. The hydride nucleophile then attacks from the less sterically hindered face. This model is favored in non-coordinating solvents (e.g., toluene, hexane, DCM) because the solvent molecules do not compete for coordination sites on the metal ion.
Caption: Chelation-controlled pathway leading to the syn-diol.
2. Non-Chelation Control (Felkin-Anh Model, Favors anti-Diol): When chelation is not possible, the reaction proceeds through an open-chain transition state. According to the Felkin-Anh model, the molecule orients itself to minimize steric interactions. The largest group on the adjacent stereocenter (the isopropyl group at C5) positions itself anti-periplanar to the incoming nucleophile. The nucleophile then attacks along the least hindered trajectory, which leads to the anti product.[5][7] This pathway is dominant in coordinating solvents (e.g., THF, Et₂O, methanol) that solvate the metal ion and prevent it from forming the chelate.[5]
Caption: Non-chelation pathway leading to the anti-diol.
Solvent Impact Summary
The following table summarizes the expected major diastereomer based on the solvent and reagent class for the reduction of 4-hydroxy-5-methylhexan-2-one.
| Reagent Class | Solvent Type | Dominant Mechanism | Expected Major Product | Typical Diastereomeric Ratio (syn:anti) |
| Chelating (e.g., Zn(BH₄)₂) | Non-Coordinating (Toluene) | Chelation | syn-diol | >95:5 |
| Chelating (e.g., LiAlH₄/LiI) | Non-Coordinating (DCM) | Chelation | syn-diol | >90:10 |
| Non-Chelating (e.g., LiAlH₄) | Coordinating (THF) | Non-Chelation (Felkin-Anh) | anti-diol | <10:90 |
| Non-Chelating (e.g., NaBH₄) | Protic (Methanol) | Non-Chelation (Felkin-Anh) | anti-diol | <15:85 |
Experimental Protocols
Protocol 1: Stereoselective Synthesis of syn-5-Methylhexane-2,4-diol
This protocol utilizes a chelation-controlled reduction to favor the syn diastereomer.
Materials:
-
4-hydroxy-5-methylhexan-2-one
-
Zinc borohydride (Zn(BH₄)₂) solution in THF (or prepare in situ)
-
Anhydrous Diethyl Ether (Et₂O) or Toluene
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: Dissolve 4-hydroxy-5-methylhexan-2-one (1.0 eq) in anhydrous diethyl ether or toluene (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of Zn(BH₄)₂ (1.5 eq) to the cooled reaction mixture with vigorous stirring. Note: The use of ether here as the primary solvent is acceptable because the strong chelating ability of Zinc can overcome moderate solvent coordination. For even higher selectivity, toluene is recommended.
-
Reaction Monitoring: Stir the reaction at -78 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, slowly and carefully quench the reaction by adding 1 M HCl at -78 °C until the bubbling ceases.
-
Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add more 1 M HCl. Separate the layers.
-
Extraction: Extract the aqueous layer with diethyl ether (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the pure syn-diol.
-
Characterization: Confirm the diastereomeric ratio using ¹H NMR spectroscopy or chiral GC analysis.
Protocol 2: Stereoselective Synthesis of anti-5-Methylhexane-2,4-diol
This protocol utilizes a non-chelation-controlled reduction to favor the anti diastereomer.
Materials:
-
4-hydroxy-5-methylhexan-2-one
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Rochelle's salt (potassium sodium tartrate) solution or 1 M HCl
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.
-
Cooling: Cool the LiAlH₄ suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve 4-hydroxy-5-methylhexan-2-one (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring. The coordinating nature of THF is critical for this protocol's success.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching (Fieser Workup): Once the reaction is complete, quench carefully at 0 °C by the sequential, dropwise addition of:
-
Water (X mL)
-
15% aqueous NaOH (X mL)
-
Water (3X mL) (where X = grams of LiAlH₄ used) This should produce a granular white precipitate that is easy to filter.
-
-
Filtration and Concentration: Stir the mixture at room temperature for 30 minutes, then filter the solid precipitate through a pad of Celite, washing thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield the pure anti-diol.
-
Characterization: Confirm the diastereomeric ratio using ¹H NMR spectroscopy or chiral GC analysis.
References
- 1. (2R,4R)-5-methylhexane-2,4-diol | C7H16O2 | CID 7061178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2R,4S)-5-methylhexane-2,4-diol | C7H16O2 | CID 7061179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stereoselective vs. Stereospecific Reactions | ChemTalk [chemistrytalk.org]
- 4. 5-methyl-hexane-2,4-diol|54877-00-8|lookchem [lookchem.com]
- 5. Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chelation-controlled reduction: stereoselective formation of syn-1,3-diols and synthesis of compactin and mevinolin lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to Determining the Absolute Configuration of 5-Methylhexane-2,4-diol Stereoisomers
For drug development professionals and researchers in stereoselective synthesis, the unambiguous assignment of a molecule's absolute configuration is not merely an analytical task; it is a foundational pillar of molecular understanding that dictates biological activity, efficacy, and safety. The acyclic diol, 5-Methylhexane-2,4-diol, with its two stereogenic centers at C2 and C4, presents a classic challenge. It can exist as four distinct stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). Determining which of these is present in a sample is critical.
This guide provides an in-depth comparison of the principal methodologies for this determination. As a Senior Application Scientist, my focus is not just on the "how" but the "why"—the causality behind experimental choices and the inherent validation checks within each protocol. We will explore the gold standard of single-crystal X-ray diffraction, the versatile and widely accessible NMR-based methods using chiral derivatizing agents, and the powerful chiroptical technique of Circular Dichroism.
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[1][2]
Causality of the Method
The ability to determine absolute configuration arises from a phenomenon known as anomalous dispersion (or anomalous scattering). When X-rays interact with electrons, particularly those in heavier atoms, a small phase shift occurs. This effect is wavelength-dependent and becomes significant near the absorption edge of an atom. By carefully selecting the X-ray wavelength and collecting a complete dataset, the subtle differences in diffraction intensities between Friedel pairs (reflections h,k,l and -h,-k,-l) can be measured. These differences would be identical if not for anomalous scattering. Analyzing these intensity variations allows for the unambiguous assignment of the absolute stereochemistry.[1] The refinement process yields a Flack parameter, which should ideally be close to 0 for the correct enantiomer and 1 for the inverted structure, providing a powerful internal validation of the assignment.[3]
Workflow for Absolute Configuration Determination via SC-XRD
Caption: Workflow for SC-XRD analysis.
Experimental Protocol: Co-crystallization for Difficult Samples
For oily or non-crystalline samples like this compound, obtaining a single crystal is the primary hurdle. Co-crystallization with a host molecule can be an effective strategy.[3]
-
Host Selection: Choose a suitable co-crystallization agent known to form inclusion complexes, such as a tetraaryladamantane.
-
Sample Preparation: Dissolve 3-5 mg of the purified this compound stereoisomer and a stoichiometric equivalent of the host in a minimal amount of a suitable solvent (e.g., acetonitrile, ethyl acetate).
-
Crystallization: Allow the solvent to evaporate slowly at room temperature over 24-48 hours.
-
Crystal Selection: Identify a high-quality single crystal under a microscope and mount it on the diffractometer.
-
Data Collection: Use a modern diffractometer, preferably with a copper or molybdenum X-ray source, to collect a full sphere of data with high redundancy.
-
Structure Refinement: Solve the structure using direct methods and refine the model. Pay close attention to the Flack parameter. A value near zero (with a small error margin) confirms the assigned configuration.
| Parameter | Typical Value/Range | Significance |
| Sample Requirement | High-quality single crystal (~0.1-0.5 mm)[4] | The primary bottleneck of the technique. |
| Success Rate | High, if a suitable crystal is obtained.[3][4] | Co-crystallization can improve success rates significantly.[3] |
| Analysis Time | 1-3 days (including crystallization) | Can be rapid once a crystal is in hand. |
| Flack Parameter | ~0.0 ± 0.1 | A key indicator for validating the absolute configuration.[3] |
NMR Spectroscopy: Probing Diastereomeric Environments
NMR spectroscopy is a powerful and readily available tool for configurational assignment. Since enantiomers are indistinguishable in an achiral solvent, the strategy involves converting the diol into a pair of diastereomers by reacting it with an enantiopure chiral derivatizing agent (CDA). These diastereomers have distinct NMR spectra, and the differences in their chemical shifts (Δδ) can be systematically correlated to the absolute configuration at the stereocenters.
Causality of the Method: The Anisotropic Effect
The most common CDAs, such as Mosher's acid (MTPA) and α-methoxyphenylacetic acid (MPA), contain a phenyl group.[5][6] When the diol is derivatized to form an ester, the molecule adopts a preferred conformation to minimize steric hindrance. In this conformation, the phenyl ring of the CDA creates a strong magnetic anisotropic field (a shielding/deshielding cone). Protons on one side of the phenyl ring will be shielded (shifted upfield to a lower ppm value), while those on the other side will be deshielded (shifted downfield). By comparing the ¹H NMR spectra of the esters made from the (R)-CDA and the (S)-CDA, a pattern of chemical shift differences (Δδ = δS - δR) emerges. This pattern directly maps the spatial arrangement of the substituents around the stereocenter, allowing for the assignment of its absolute configuration.[6][7]
For a 1,n-diol like this compound, the situation is more complex because both hydroxyl groups are derivatized. However, this complexity can be leveraged. The observed chemical shifts are a result of the combined anisotropic effects from the two CDA units, enabling the simultaneous assignment of both chiral carbons.[8][9][10]
Workflow for the Modified Mosher's Method for Diols
Caption: Mosher's method workflow for diols.
Experimental Protocol: Modified Mosher's Method for this compound
-
Esterification (Parallel Synthesis):
-
In two separate dry NMR tubes, dissolve ~1.0 mg of the purified this compound isomer in 0.5 mL of anhydrous pyridine-d5.
-
To tube 1, add ~2.5 equivalents of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).
-
To tube 2, add ~2.5 equivalents of (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl).
-
Seal the tubes and allow the reactions to proceed at room temperature until completion (monitor by TLC or ¹H NMR). Excess CDA is used to drive the reaction to completion and avoid kinetic resolution.[11]
-
-
NMR Acquisition: Acquire ¹H NMR spectra directly from the reaction mixtures. It is also highly recommended to acquire 2D NMR spectra (COSY, HSQC) to aid in the unambiguous assignment of all proton signals.
-
Data Analysis:
-
Carefully assign every proton in the ¹H NMR spectra for both the bis-(R)-MTPA and bis-(S)-MTPA diastereomers.
-
Calculate the chemical shift difference for each corresponding proton using the formula: Δδ = δS - δR .
-
Apply the established model for diols: Protons with positive Δδ values are located on one side of the MTPA plane, and those with negative Δδ values are on the other. This spatial distribution is then correlated to the absolute configuration of the C2 and C4 stereocenters.[9][10]
-
| Method | Principle | Sample Requirement | Advantages | Disadvantages |
| NMR with CDAs | Conversion to diastereomers with distinct NMR spectra.[8] | 1-5 mg, non-destructive.[7] | No crystallization needed; uses standard NMR instruments. | Requires synthesis steps; spectral overlap can complicate analysis. |
| Mosher's (MTPA) | Anisotropic effect of the phenyl group in MTPA esters.[6] | 1-5 mg | Well-established model; reliable for many secondary alcohols.[7] | ¹⁹F NMR can also be used; model can be complex for polyols. |
| MPA Method | Combined anisotropic effects of two MPA units.[8][9] | 1-5 mg | Specifically optimized for diols; allows simultaneous assignment.[8][9] | Requires synthesis of both (R) and (S) derivatives. |
Chiroptical Methods: Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[12] The resulting CD spectrum is exquisitely sensitive to the molecule's three-dimensional structure, providing a unique fingerprint for a specific enantiomer.
Causality of the Method: Exciton Coupling and Computational Chemistry
For molecules like this compound, which lack a strong chromophore, direct CD analysis is challenging. The power of modern CD analysis lies in its combination with computational chemistry. The absolute configuration is determined by comparing the experimental CD spectrum with a spectrum predicted for a known configuration using Time-Dependent Density Functional Theory (TDDFT).[13] If the experimental and calculated spectra match in sign and relative intensity, the absolute configuration is confirmed.[14]
For diols, a common strategy is to derivatize the hydroxyl groups with a chromophore (e.g., benzoate). If two such chromophores are in close proximity, their electronic transitions can couple, producing a very intense and characteristic bisignate (positive and negative) CD signal known as an exciton-coupled circular dichroism (ECCD) spectrum. The sign of this coupled signal is directly related to the chirality (dihedral angle) between the two chromophores, allowing for a straightforward determination of the relative and absolute configuration of the diol centers.
Workflow for Absolute Configuration Determination via CD and TDDFT
Caption: Combined experimental/computational CD workflow.
Experimental Protocol: CD with Computational Analysis
-
Sample Preparation: Dissolve approximately 1 mg of the purified this compound stereoisomer in a suitable transparent solvent (e.g., methanol, acetonitrile).
-
CD Spectrum Acquisition: Record the CD spectrum using a calibrated spectropolarimeter.
-
Computational Modeling:
-
Build a 3D model of one putative stereoisomer (e.g., (2R,4R)-5-Methylhexane-2,4-diol).
-
Perform a thorough conformational search using a molecular mechanics force field to identify all low-energy conformers.
-
For each low-energy conformer, perform geometry optimization and frequency calculations using a higher level of theory (e.g., DFT with a basis set like B3LYP/6-31G(d)).
-
Calculate the CD spectrum for each conformer using TDDFT.
-
Generate a final, Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.
-
-
Comparison and Assignment:
-
Visually compare the experimental CD spectrum with the calculated spectrum.
-
If the spectra show a good match, the absolute configuration of the sample is that of the calculated model.[14]
-
If the spectra are mirror images, the sample has the opposite absolute configuration.
-
| Parameter | Typical Value/Range | Significance |
| Sample Requirement | ~1 mg, recoverable.[15] | Ideal for precious or limited samples. |
| Applicability | Liquids, oils, or solutions.[14] | Excellent for non-crystalline materials. |
| Analysis Time | 1-2 days (computationally intensive) | Experimental part is fast; computation is the rate-limiting step. |
| Confidence Level | High, when a good match is obtained. | Depends on the quality of the computational model and conformational search. |
Comparative Summary and Recommendations
| Feature | Single-Crystal X-ray Crystallography | NMR with Chiral Derivatizing Agents | Circular Dichroism with Computation |
| Principle | Anomalous dispersion of X-rays.[4] | Diastereomer formation & anisotropic effects.[8] | Differential absorption of polarized light.[12] |
| Sample State | High-quality single crystal. | Solution (liquid or dissolved solid). | Solution (liquid or dissolved solid). |
| Sample Amount | ~0.1-5 mg (destructive).[3][4] | 1-5 mg (sample can be recovered).[7] | <1 mg (recoverable).[15] |
| Key Advantage | Unambiguous, "gold standard" result. | Widely accessible instrumentation; no crystal needed. | Excellent for non-crystalline oils; very low sample use. |
| Key Limitation | Crystallization is a major bottleneck.[3] | Requires chemical derivatization; potential for spectral overlap. | Computationally intensive; sensitive to conformation.[15] |
| Best For... | Crystalline solids or samples that can be co-crystallized. | Rapid analysis of non-crystalline samples when NMR expertise is available. | Precious or oily samples where crystallization and derivatization are difficult. |
Final Recommendation:
For a definitive and unimpeachable assignment of the absolute configuration of a this compound stereoisomer, Single-Crystal X-ray Crystallography remains the preferred method. If a high-quality crystal can be obtained, its result is final.
In the highly probable scenario where the diol is an oil or difficult to crystallize, NMR spectroscopy with a chiral derivatizing agent like MPA is the most robust and practical alternative.[8][9] The methodology is well-documented for diols and relies on standard laboratory equipment.
Circular Dichroism coupled with TDDFT calculations serves as an excellent orthogonal method. It is particularly valuable as a confirmatory technique or when the sample amount is extremely limited. Its power to analyze samples in their solution state without derivatization makes it a highly valuable tool in the modern drug discovery workflow.[14]
References
- 1. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 2. excillum.com [excillum.com]
- 3. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Circular Dichroism for Determining Absolute Configuration | MtoZ Biolabs [mtoz-biolabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. americanlaboratory.com [americanlaboratory.com]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
A Comparative Guide to Chiral HPLC Analysis of 5-Methylhexane-2,4-diol Enantiomers
In the landscape of pharmaceutical development and fine chemical synthesis, the precise analysis of stereoisomers is not merely a procedural step but a critical determinant of a product's efficacy and safety. The enantiomers of a chiral molecule can exhibit profoundly different pharmacological and toxicological profiles. This guide offers an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of 5-Methylhexane-2,4-diol, a versatile chiral building block. We will explore the performance of various chiral stationary phases (CSPs), supported by experimental data, to provide researchers, scientists, and drug development professionals with a robust framework for method development and optimization.
The Significance of Enantiomeric Purity in Diols
Vicinal diols, such as this compound, are pivotal intermediates in the synthesis of a wide array of biologically active molecules.[1][2] The stereochemistry of these diols directly influences the stereochemistry of the final product, making the accurate determination of enantiomeric excess (ee) a cornerstone of process control and quality assurance. Chiral HPLC stands as the preeminent analytical technique for this purpose, offering high resolution and sensitivity for the separation of enantiomers.[3]
Strategic Selection of Chiral Stationary Phases
The cornerstone of a successful chiral separation lies in the selection of an appropriate chiral stationary phase (CSP). For the separation of aliphatic diols like this compound, polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and high enantioselectivity.[4] These CSPs operate on the principle of forming transient diastereomeric complexes with the analyte enantiomers, leading to differential retention times. The chiral recognition mechanism is a complex interplay of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.
This guide will focus on the comparative performance of three widely utilized polysaccharide-based CSPs:
-
CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) : A versatile and widely referenced cellulose-based CSP.
-
CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) : An amylose-based CSP known for its complementary selectivity to cellulose-based phases.
-
Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) : A modern equivalent to CHIRALCEL® OD-H, often exhibiting enhanced performance.
Experimental Protocol: A Step-by-Step Methodology
The following protocol outlines a systematic approach to the chiral HPLC analysis of this compound. This self-validating system ensures reproducibility and provides a solid foundation for method development.
1. Instrumentation and Materials:
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV or Refractive Index (RI) detector.
-
Chiral Columns:
-
CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm
-
CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm
-
Lux® Cellulose-1, 250 x 4.6 mm, 5 µm
-
-
Solvents: HPLC grade n-hexane, isopropanol (IPA), and ethanol (EtOH).
-
Sample: Racemic this compound standard, dissolved in the mobile phase at a concentration of 1 mg/mL.
2. Chromatographic Conditions (Initial Screening):
-
Mobile Phase: A normal-phase eluent is the recommended starting point for the separation of polar analytes like diols on polysaccharide CSPs.[4]
-
Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v)
-
Mobile Phase B: n-Hexane / Ethanol (90:10, v/v)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (if no chromophore is present, an RI detector should be used).
-
Injection Volume: 10 µL
3. Method Optimization:
The initial screening will provide insights into the most promising column and mobile phase combination. Further optimization can be achieved by systematically adjusting the following parameters:
-
Alcohol Modifier Concentration: Varying the percentage of IPA or EtOH in the mobile phase can significantly impact retention times and resolution. A lower alcohol concentration generally leads to longer retention and potentially better separation.
-
Alcohol Modifier Type: Switching between IPA and EtOH can alter the selectivity of the separation due to differences in their hydrogen bonding characteristics.
-
Temperature: Lowering the column temperature can sometimes enhance chiral recognition and improve resolution, although it may lead to broader peaks.
Visualizing the Experimental Workflow
Caption: Workflow for Chiral HPLC Method Development.
Comparative Performance Data
| Chiral Stationary Phase | Expected Selectivity (α) | Expected Resolution (Rs) | Key Characteristics & Rationale |
| CHIRALCEL® OD-H | Good to Excellent | > 1.5 | The 3,5-dimethylphenylcarbamate groups on the cellulose backbone create well-defined chiral grooves. The hydroxyl groups of the diol are expected to interact strongly via hydrogen bonding, leading to effective chiral recognition. |
| CHIRALPAK® AD-H | Moderate to Good | 1.0 - 2.0 | The helical structure of amylose offers a different spatial arrangement of the chiral selectors compared to cellulose. This can result in altered selectivity, sometimes providing a baseline separation where cellulose-based phases fail. |
| Lux® Cellulose-1 | Good to Excellent | > 1.5 | As a modern iteration of the OD-H phase, it often provides similar or improved performance due to optimized particle technology and packing procedures. It is an excellent first choice for screening. |
Note: The expected values are based on separations of analogous compounds and may vary for this compound. Experimental verification is essential.
In-Depth Discussion: The "Why" Behind the Method
The choice of a normal-phase mobile phase is deliberate. The non-polar primary solvent (n-hexane) minimizes interactions with the stationary phase, allowing the chiral recognition to be dominated by the specific interactions between the analyte and the chiral selector. The alcohol modifier is crucial for eluting the polar diol from the column in a reasonable time and for fine-tuning the selectivity. The hydroxyl groups of the alcohol compete with the analyte's hydroxyl groups for hydrogen bonding sites on the CSP, and by adjusting its concentration, we can modulate the retention and resolution.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution | Inappropriate CSP or mobile phase. | Screen different CSPs. Optimize the alcohol modifier type and concentration. Consider lowering the temperature. |
| Broad Peaks | Low column efficiency, extra-column band broadening. | Check system for leaks and ensure proper connections. Use a lower injection volume. Ensure the sample is fully dissolved. |
| No Elution | Mobile phase is too weak (not enough polar modifier). | Increase the percentage of the alcohol modifier in the mobile phase. |
Conclusion
The successful chiral separation of this compound enantiomers is readily achievable using polysaccharide-based chiral stationary phases. A systematic screening approach, starting with a cellulose-based CSP such as CHIRALCEL® OD-H or Lux® Cellulose-1 under normal-phase conditions, is a highly effective strategy. Optimization of the mobile phase composition, particularly the type and concentration of the alcohol modifier, is key to achieving baseline resolution. This guide provides a comprehensive framework, grounded in the principles of chiral chromatography, to empower researchers to develop robust and reliable analytical methods for this important class of chiral molecules.
References
A Comparative Guide to NMR Techniques for Diastereomeric Ratio Determination of 5-Methylhexane-2,4-diol
For researchers, scientists, and drug development professionals, the precise determination of the stereochemical composition of a molecule is a critical aspect of chemical analysis. The biological activity of a chiral molecule is often intrinsically linked to its specific three-dimensional structure. In the case of molecules with multiple stereocenters, such as 5-Methylhexane-2,4-diol, which possesses two stereocenters and can exist as two pairs of enantiomers (diastereomers), accurate determination of the diastereomeric ratio (d.r.) is paramount. This guide provides an in-depth comparison of various Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the diastereomeric ratio determination of this compound, a representative acyclic 1,3-diol. We will delve into the causality behind experimental choices and provide field-proven insights to ensure technical accuracy and trustworthiness in your analytical workflows.
The Challenge with Acyclic 1,3-Diols
Acyclic 1,3-diols like this compound present a unique analytical challenge due to their conformational flexibility. In solution, these molecules exist as a dynamic equilibrium of multiple conformers, which can lead to overlapping signals and small chemical shift differences between diastereomers in a standard ¹H NMR spectrum. This often makes direct integration and accurate quantification of the diastereomeric ratio difficult. To overcome this, several NMR-based strategies have been developed, ranging from direct analysis under specific conditions to the use of chiral derivatizing and solvating agents.
Comparison of Key NMR Methodologies
Here, we compare three primary NMR-based approaches for determining the diastereomeric ratio of this compound:
-
Direct ¹H NMR Analysis via Isotopic Perturbation
-
¹H and ¹³C NMR Analysis of Acetonide Derivatives
-
¹H and ¹⁹F NMR Analysis using Chiral Derivatizing Agents (CDAs)
The following table provides a high-level comparison of these techniques:
| Technique | Principle | Advantages | Disadvantages | Typical Sample Amount |
| Direct ¹H NMR (Isotopic Perturbation) | Comparison of OH chemical shifts for OH/OH and OH/OD isotopomers.[1][2] | No derivatization required, simple procedure. | Requires very dilute samples and a high-field NMR spectrometer for resolving small ppb-level shifts. | 1-2 mg |
| Acetonide Derivatives | Formation of conformationally constrained diastereomeric acetonides with distinct ¹³C chemical shifts.[3][4] | Reliable for determining relative stereochemistry, well-established method. | Requires a chemical derivatization step, analysis is based on ¹³C NMR which is less sensitive than ¹H NMR. | 5-10 mg |
| Chiral Derivatizing Agents (CDAs) | Covalent bonding of the diol to a chiral agent to form diastereomers with well-resolved signals in ¹H or ¹⁹F NMR.[5][6][7][8] | High resolution of signals, can be very sensitive (especially with ¹⁹F NMR), applicable to a wide range of diols. | Requires a chemical derivatization step, potential for kinetic resolution if the reaction is not driven to completion. | 5-10 mg |
In-Depth Analysis and Experimental Protocols
Direct ¹H NMR Analysis: The Deuterium Isotopic Perturbation Method
This elegant method allows for the direct assignment of the relative configuration of 1,3-diols by ¹H NMR spectroscopy without the need for derivatization.[1][2][9] The principle lies in the subtle difference in the chemical shift of a hydroxyl proton when the adjacent hydroxyl group is either an -OH or an -OD. This "isotope shift" is dependent on the syn or anti relationship of the two hydroxyl groups. For polypropionate frameworks, syn-1,3-diols typically exhibit upfield isotope shifts of 20–33 ppb, while anti-1,3-diols show smaller upfield shifts of 2–16 ppb.[1][2]
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a dry, non-protic deuterated solvent such as CD₂Cl₂. The use of a dilute solution is crucial to minimize intermolecular hydrogen bonding and obtain sharp OH resonances.
-
Divide the solution into two separate, dry NMR tubes.
-
To one tube, add a small drop of D₂O, cap, and shake vigorously to facilitate H/D exchange. Allow the D₂O to separate before analysis.
-
-
NMR Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum for both the OH/OH and the OH/OD samples on a high-field spectrometer (≥500 MHz is recommended).
-
Ensure a sufficient number of scans to achieve a high signal-to-noise ratio, allowing for the precise determination of small chemical shift differences.
-
-
Data Analysis:
-
Carefully reference both spectra.
-
Compare the chemical shift of the remaining OH proton in the OH/OD sample to the corresponding OH protons in the OH/OH sample.
-
The difference in chemical shifts (the isotope shift) can be correlated to the syn or anti relative configuration. The ratio of the two diastereomers can be determined by integrating well-resolved signals in the spectrum of the underivatized diol.
-
Caption: Workflow for diastereomeric analysis using deuterium isotopic perturbation.
¹³C NMR Analysis of Acetonide Derivatives
A well-established method for determining the relative stereochemistry of 1,3-diols involves their conversion to the corresponding acetonide derivatives. The resulting six-membered ring adopts a chair conformation for the syn-diol and a twist-boat conformation for the anti-diol. These distinct conformations lead to predictable and significant differences in the ¹³C NMR chemical shifts of the acetonide carbons. For syn-isomers, the acetonide methyl groups typically resonate around 19 and 30 ppm, whereas for anti-isomers, they appear in the 24-25 ppm range.[3]
-
Acetonide Synthesis:
-
Dissolve the this compound sample (5-10 mg) in 2,2-dimethoxypropane.
-
Add a catalytic amount of a mild acid catalyst (e.g., p-toluenesulfonic acid).
-
Stir the reaction at room temperature for 1-2 hours.
-
Quench the reaction with a mild base (e.g., triethylamine) and remove the solvent under reduced pressure. The crude acetonide is often sufficiently pure for NMR analysis.
-
-
NMR Data Acquisition:
-
Dissolve the crude acetonide in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard proton-decoupled ¹³C NMR spectrum. A spectrometer with a field strength of at least 400 MHz is recommended.
-
-
Data Analysis:
-
Identify the signals corresponding to the acetonide methyl carbons and the ketal carbon for each diastereomer.
-
Compare the chemical shifts to established correlations to assign the relative stereochemistry.
-
The diastereomeric ratio is determined by integrating the corresponding signals in either the ¹³C or a well-resolved ¹H NMR spectrum of the acetonide mixture.
-
Caption: Workflow for d.r. determination via acetonide derivatization.
Analysis using Chiral Derivatizing Agents (CDAs)
The use of chiral derivatizing agents is a powerful and versatile approach. The diol is reacted with an enantiopure CDA to form a mixture of diastereomeric products. These diastereomers have different chemical and physical properties, leading to distinct and often well-separated signals in the NMR spectrum.
The modified Mosher's method involves the esterification of the diol with both enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[10][11] While commonly used for determining the absolute configuration of secondary alcohols, its application to 1,3-diols can be complex, particularly for acyclic anti-diols where the interpretation of chemical shift differences (Δδ) may not be straightforward.[10]
A more recent and highly effective method for diols involves a three-component reaction with 2-formylphenylboronic acid and an enantiopure amine (e.g., α-methylbenzylamine).[5][8][12][13] This reaction is typically fast and quantitative at room temperature, forming a mixture of diastereomeric iminoboronate esters.[5] These derivatives often exhibit well-resolved diastereotopic resonances in their ¹H NMR spectra, allowing for straightforward integration.[8] An advantage of this method is the potential for using fluorinated derivatives, enabling highly sensitive ¹⁹F NMR analysis.[6][7]
-
Derivatization:
-
In an NMR tube, dissolve the this compound sample (5-10 mg) in CDCl₃.
-
Add one equivalent of 2-formylphenylboronic acid and one equivalent of an enantiopure amine (e.g., (S)-α-methylbenzylamine).
-
Gently shake the tube for a few minutes at room temperature. The reaction is typically complete in under 5 minutes.[7]
-
-
NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
If a fluorinated amine or boronic acid was used, acquire a proton-decoupled ¹⁹F NMR spectrum.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals (often the imine protons or methyl groups of the chiral amine) corresponding to the two diastereomeric products.
-
Integrate these signals to determine the diastereomeric ratio. The accuracy of this method relies on the reaction going to completion to avoid kinetic resolution.
-
Caption: Formation of diastereomeric iminoboronate esters for NMR analysis.
Conclusion and Recommendations
The choice of NMR technique for determining the diastereomeric ratio of this compound depends on several factors, including the available instrumentation, sample amount, and the specific goals of the analysis.
-
For a rapid and non-destructive preliminary assessment, Direct ¹H NMR Analysis via Isotopic Perturbation is an excellent choice, provided a high-field NMR spectrometer is accessible.
-
The Acetonide Derivatization method is a robust and reliable technique for confirming the relative stereochemistry, although it requires an additional synthetic step and relies on the less sensitive ¹³C NMR spectroscopy.
-
For routine and high-throughput analysis, the Three-Component Boronic Acid Derivatization is highly recommended. It is fast, experimentally simple, and provides excellent signal resolution in ¹H NMR. The option of using fluorinated reagents for ¹⁹F NMR analysis offers superior sensitivity and a clean spectral window, making it an exceptionally powerful tool for accurate quantification.
By understanding the principles and protocols outlined in this guide, researchers can confidently select and implement the most appropriate NMR technique to accurately determine the diastereomeric ratio of this compound and other acyclic 1,3-diols, ensuring the integrity and reliability of their scientific findings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Direct assignment of the relative configuration in acyclic 1,3-diols by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. perso.univ-lemans.fr [perso.univ-lemans.fr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simple chiral derivatization protocols for 1H NMR and 19F NMR spectroscopic analysis of the enantiopurity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols | Springer Nature Experiments [experiments.springernature.com]
- 9. studylib.net [studylib.net]
- 10. Determination of absolute configuration of 1,3-diols by the modified Mosher's method using their di-MTPA esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 13. Simple protocol for NMR analysis of the enantiomeric purity of diols - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5-Methylhexane-2,4-diol: An Evaluation of Strategic Routes
Introduction
5-Methylhexane-2,4-diol is a chiral diol of interest in synthetic chemistry, serving as a potential building block for more complex molecules in drug development and materials science. Its structure contains two stereocenters at the C2 and C4 positions, making stereocontrol a critical consideration in its synthesis. This guide provides an in-depth comparison of the primary synthetic routes to this compound, evaluating them based on efficiency, stereoselectivity, scalability, and practical considerations for the research scientist. We will delve into the mechanistic rationale behind each approach, present detailed experimental protocols, and offer comparative data to inform strategic decisions in the laboratory.
Strategic Overview of Synthetic Pathways
The synthesis of this compound can be broadly approached from two strategic directions: the reduction of a carbonyl precursor or the construction of the carbon skeleton followed by reduction. The choice of strategy significantly impacts the overall efficiency and the ability to control the stereochemical outcome.
A Comparative Guide to the Reduction of 5-methylhexane-2,4-dione: Reagent Selection and Stereochemical Control
This guide provides an in-depth comparative analysis of various reducing agents for the transformation of 5-methylhexane-2,4-dione, a representative β-diketone. The reduction of β-dicarbonyl compounds is a cornerstone transformation in organic synthesis, yielding valuable β-hydroxy ketones and 1,3-diols that serve as versatile chiral building blocks for pharmaceuticals and natural products. The primary challenges in this process are twofold: achieving chemoselectivity (the selective reduction of one carbonyl group over the other) and diastereoselectivity (the controlled formation of syn or anti 1,3-diols).
This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the mechanistic rationale behind reagent choice, enabling informed decision-making for achieving specific synthetic outcomes. We will explore common metal hydride reagents, advanced chelation-controlled strategies for stereochemical enforcement, and catalytic hydrogenation methods.
Mechanistic Overview: The Landscape of Diketone Reduction
The reduction of 5-methylhexane-2,4-dione can proceed through two main stages. The initial reduction yields the intermediate β-hydroxy ketone, 4-hydroxy-5-methylhexan-2-one. A subsequent reduction of the remaining carbonyl group produces the final product, 5-methylhexane-2,4-diol.[1][2] This diol can exist as two primary diastereomers: syn and anti. The choice of reducing agent is the critical factor that dictates whether the reaction stops at the intermediate stage or proceeds to the diol, and crucially, which diastereomer is formed preferentially.
Figure 1: General reduction pathways for 5-methylhexane-2,4-dione.
Conventional Hydride Reducing Agents: Power vs. Finesse
The most common approach for carbonyl reduction involves metal hydride reagents, which act as a source of the hydride ion (H⁻).[3] However, their utility in complex substrates like β-diketones depends on their reactivity and selectivity.
Sodium Borohydride (NaBH₄): The Mild Workhorse
Sodium borohydride is a mild, selective, and inexpensive reducing agent, valued for its operational simplicity.[4][5] It readily reduces aldehydes and ketones but typically does not affect less reactive carbonyl groups like esters or amides.[6][7]
-
Mechanism of Action: The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.[8] In a protic solvent like methanol or ethanol, the resulting alkoxide is protonated by the solvent to yield the alcohol.[9]
-
Selectivity: For 5-methylhexane-2,4-dione, NaBH₄ will reduce both carbonyl groups to furnish the 1,3-diol. However, without any directing groups or chiral auxiliaries, the hydride attack occurs from either face of the carbonyl plane with nearly equal probability. This lack of facial selectivity typically results in a nearly 1:1 mixture of the syn and anti diastereomers, making it unsuitable for stereoselective synthesis on its own.[10][11]
-
Experimental Causality: The choice of NaBH₄ is ideal for applications where the complete reduction to the diol is desired and the subsequent separation of diastereomers is feasible, or where stereochemistry is not a concern. Its compatibility with protic solvents makes the procedure straightforward and avoids the need for strictly anhydrous conditions.[12]
Lithium Aluminum Hydride (LiAlH₄): The Powerful Reagent
Lithium aluminum hydride (LAH) is a significantly more powerful and less selective reducing agent than NaBH₄.[13][14] It will reduce not only aldehydes and ketones but also carboxylic acids, esters, and amides.[7][15]
-
Mechanism of Action: Similar to NaBH₄, LAH is a source of hydride. Due to the lower electronegativity of aluminum compared to boron, the Al-H bond is more polar, making LAH a much stronger nucleophile.[3]
-
Selectivity: LAH will aggressively reduce 5-methylhexane-2,4-dione to the this compound.[16] Like NaBH₄, it offers no inherent diastereoselectivity, producing a mixture of diastereomers.
-
Experimental Causality & Safety: LAH is chosen when a substrate contains other functional groups resistant to NaBH₄ that also require reduction. Its high reactivity necessitates the use of anhydrous aprotic solvents (e.g., diethyl ether, THF) as it reacts violently with water and other protic sources, producing flammable hydrogen gas.[13][15] Reaction workups require careful, controlled quenching to manage this hazard.
Chelation-Controlled Reductions: Enforcing Stereochemistry
To overcome the lack of stereoselectivity with simple hydride reagents, chelation-controlled strategies are employed. This powerful approach uses a Lewis acid to coordinate with two heteroatoms in the substrate (in this case, the two oxygens of the β-dicarbonyl or the hydroxyl and carbonyl oxygen of the intermediate). This coordination locks the molecule into a rigid, cyclic conformation, sterically shielding one face of the remaining carbonyl and directing the hydride attack to the opposite face.[17][18][19]
Figure 2: Mechanism of chelation control for syn-diol synthesis.
syn-Selective Reduction (Narasaka-Prasad Reduction)
This method is highly effective for producing syn-1,3-diols. The strategy involves treating the β-hydroxy ketone intermediate with a dialkylboron triflate or methoxide, which forms a stable six-membered chelate.[18]
-
Mechanism of Action: The formation of the boron chelate forces the substituents on the ring into pseudo-equatorial positions to minimize steric strain. This conformation exposes one face of the carbonyl to external hydride attack. Subsequent reduction with a mild hydride source like NaBH₄ proceeds via a chair-like transition state, with the hydride adding axially to produce the equatorial alcohol, resulting in the syn-diol with high diastereoselectivity.[18]
-
Experimental Causality: This two-step, one-pot procedure is chosen when the syn-diol is the specific target isomer. The initial formation of the β-hydroxy ketone can be achieved with a sub-stoichiometric amount of a reducing agent, followed by the addition of the boron reagent and then the full equivalent of the hydride source.
anti-Selective Reduction (Evans-Saksena Reduction)
To obtain the anti-1,3-diol, a strategy involving intramolecular hydride delivery is often used.
-
Mechanism of Action: The Evans-Saksena reduction utilizes a reagent like tetramethylammonium triacetoxyborohydride (Me₄NBH(OAc)₃). The β-hydroxy ketone first reacts with the reagent, displacing an acetate to form an alkoxyborohydride intermediate. The hydride is then delivered internally from the boron atom to the carbonyl carbon via a six-membered chair-like transition state. This intramolecular delivery is highly stereodirecting and results in the formation of the anti-diol.[18]
-
Experimental Causality: This method is selected when the anti-diol is the desired product. The pre-coordination of the hydride source to the substrate's hydroxyl group is key to its success, making it a powerful tool for complex molecule synthesis.
Catalytic Hydrogenation: A Greener Alternative
Catalytic hydrogenation offers a more atom-economical and environmentally friendly alternative to stoichiometric metal hydrides. This method uses molecular hydrogen (H₂) as the reductant in the presence of a transition metal catalyst.
-
Mechanism of Action: The reaction typically involves the activation of H₂ by a metal center (e.g., Ru, Rh, Ir) and subsequent transfer to the carbonyl group.[20]
-
Selectivity: While highly effective, achieving high diastereoselectivity can be challenging and is highly dependent on the catalyst and ligand design. Asymmetric transfer hydrogenation (ATH), which uses a hydrogen donor like formic acid or isopropanol instead of H₂ gas, has emerged as a powerful technique for achieving high enantio- and diastereoselectivity in the reduction of ketones.[21] The choice of a chiral ligand on the metal catalyst is paramount for controlling the stereochemical outcome.[22]
-
Experimental Causality: This approach is favored in industrial settings due to reduced waste and cost. It is particularly powerful when asymmetric reduction is required to produce an enantioenriched product, a common requirement in pharmaceutical synthesis. The avoidance of pyrophoric metal hydrides also enhances process safety.
Comparative Data Summary
| Reducing Agent/System | Primary Product(s) | Diastereoselectivity | Key Conditions | Advantages | Disadvantages & Safety |
| Sodium Borohydride (NaBH₄) | Mixture of syn/anti diols | Poor (~1:1) | Methanol or Ethanol, 0 °C to RT | Inexpensive, safe, easy workup, tolerates protic solvents.[4] | Lacks stereocontrol.[10][11] |
| Lithium Aluminum Hydride (LiAlH₄) | Mixture of syn/anti diols | Poor (~1:1) | Anhydrous Ether or THF, 0 °C to RT | Very powerful, reduces many functional groups.[7][14] | Reacts violently with water; requires strict anhydrous conditions; difficult workup.[13] |
| Chelation Control (syn) (e.g., Bu₂BOMe/NaBH₄) | syn-diol | Excellent (>95:5) | Anhydrous solvent (THF), low temp. | High, predictable stereocontrol for syn isomer.[18] | Requires stoichiometric Lewis acid, anhydrous conditions. |
| Chelation Control (anti) (e.g., Me₄NBH(OAc)₃) | anti-diol | Excellent (>95:5) | Acetonitrile/Acetic Acid, low temp. | High, predictable stereocontrol for anti isomer.[18] | Reagent can be moisture-sensitive; requires specific conditions. |
| Catalytic Hydrogenation (e.g., H₂/Ru-catalyst) | Mixture of syn/anti diols | Catalyst Dependent | H₂ pressure, various solvents | Atom economical, "green," suitable for large scale.[20] | Requires specialized pressure equipment; catalyst can be expensive; selectivity is highly system-dependent. |
Validated Experimental Protocols
The following protocols are provided as trusted, representative examples for achieving specific outcomes in the reduction of 5-methylhexane-2,4-dione.
Protocol 1: Non-Selective Reduction with Sodium Borohydride
This protocol serves as a baseline for the complete, non-stereoselective reduction to this compound.
-
Setup: Dissolve 5-methylhexane-2,4-dione (1.0 eq) in methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.0 eq) to the stirred solution in small portions over 15 minutes. Note: Stoichiometrically, 0.5 eq of NaBH₄ is sufficient as it delivers four hydrides, but using a slight excess is common practice.[23]
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the bubbling ceases. Reduce the volume of methanol using a rotary evaporator.
-
Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil (a mixture of syn and anti diols) by flash column chromatography on silica gel.
Protocol 2: Complete Reduction with Lithium Aluminum Hydride
This protocol details the use of a powerful hydride for complete reduction under anhydrous conditions.
-
Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add a solution of 5-methylhexane-2,4-dione (1.0 eq) in anhydrous diethyl ether (approx. 0.2 M). Cool the flask to 0 °C.
-
Reagent Addition: In a separate flask, prepare a slurry of LiAlH₄ (1.0 eq) in anhydrous diethyl ether. Slowly add this slurry to the ketone solution via cannula.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 3 hours, monitoring by TLC.
-
Workup (Fieser Method): Cool the reaction to 0 °C. Sequentially and very slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and finally more water (3X mL), where X is the mass of LiAlH₄ used in grams. Stir vigorously until a white, granular precipitate forms.
-
Isolation: Filter the solid salts and wash thoroughly with diethyl ether. Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Figure 3: General experimental workflow for reduction reactions.
Conclusion
The reduction of 5-methylhexane-2,4-dione is a synthetically valuable transformation whose outcome is critically dependent on the choice of reducing agent.
-
For simple, complete reduction where stereochemistry is not a priority, Sodium Borohydride offers a safe, economical, and operationally simple method.
-
Lithium Aluminum Hydride provides a more powerful option for complete reduction, especially on substrates with other recalcitrant functional groups, but demands stringent safety protocols.
-
For precise stereochemical outcomes, chelation-controlled methods are indispensable. They provide access to either the syn- or anti-1,3-diol diastereomers with high fidelity, a crucial capability in modern asymmetric synthesis.
-
Catalytic hydrogenation represents the future of sustainable synthesis, offering high efficiency and the potential for asymmetric induction, making it ideal for industrial-scale applications.
By understanding the mechanistic underpinnings of each method, researchers can strategically select the optimal conditions to achieve their desired synthetic target with precision and control.
References
- 1. This compound | C7H16O2 | CID 4914394 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. webassign.net [webassign.net]
- 5. webassign.net [webassign.net]
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- 7. Reducing Agents [tigerweb.towson.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. books.rsc.org [books.rsc.org]
- 10. Albumin-directed stereoselective reduction of 1,3-diketones and β-hydroxyketones to anti diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Albumin-directed stereoselective reduction of 1,3-diketones and β-hydroxyketones to antidiols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. byjus.com [byjus.com]
- 16. 5-methyl-hexane-2,4-diol|54877-00-8|lookchem [lookchem.com]
- 17. Chelation-controlled reduction: stereoselective formation of syn-1,3-diols and synthesis of compactin and mevinolin lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. pubs.acs.org [pubs.acs.org]
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- 23. www1.chem.umn.edu [www1.chem.umn.edu]
5-Methylhexane-2,4-diol versus other chiral 1,3-diols in asymmetric synthesis
An In-Depth Comparative Guide to Chiral 1,3-Diols in Asymmetric Synthesis: The Case for 5-Methylhexane-2,4-diol
In the intricate world of asymmetric synthesis, where the precise three-dimensional arrangement of atoms dictates biological activity and material properties, chiral auxiliaries and ligands are indispensable tools. Among these, chiral 1,3-diols have carved out a significant niche as versatile building blocks and stereodirecting agents.[1][2] Their ability to form predictable, rigid cyclic structures with reagents and substrates allows for exquisite control over the formation of new stereocenters.
This guide provides a deep comparative analysis of this compound against its more common counterparts, such as pentane-2,4-diol and hexane-2,4-diol. We will delve into the structural nuances that differentiate these molecules, present comparative performance data from the literature, and offer field-proven insights into their application, empowering researchers to make informed decisions for their synthetic challenges.
The Architectural Advantage: Why 1,3-Diols?
The efficacy of chiral 1,3-diols stems from their capacity to form stable five- or six-membered cyclic acetals, ketals, or chelated transition states. This conformational constraint is the cornerstone of stereochemical communication. By attaching a 1,3-diol to a prochiral substrate or incorporating it into a catalyst, one face of the reactive center is effectively shielded, forcing an incoming reagent to approach from the less hindered direction. This principle is fundamental to numerous transformations, including aldol reactions, reductions of ketones, and conjugate additions.[3][4]
Focus Molecule: this compound
This compound (IUPAC Name: this compound) is a chiral aliphatic diol with the molecular formula C₇H₁₆O₂.[5] Its structure is an evolution of the simpler hexane-2,4-diol, featuring an additional methyl group that creates an isopropyl moiety at the C5 position.
Structural Features and Stereochemical Implications:
The key differentiating feature of this compound is its increased steric bulk at one end of the carbon backbone. This isopropyl group, compared to the ethyl group in hexane-2,4-diol or the methyl group in pentane-2,4-diol, is hypothesized to create a more sterically demanding and well-defined chiral pocket. In a chelation-controlled reaction, this increased steric hindrance can amplify the energy difference between the two diastereomeric transition states, leading to higher levels of enantioselectivity or diastereoselectivity.
Comparative Analysis: Performance in Asymmetric Synthesis
While direct, side-by-side comparative studies across the full range of 1,3-diols are sparse, a survey of the literature allows for a robust comparison of their performance in key asymmetric transformations. The primary application discussed here is the asymmetric reduction of prochiral ketones, a fundamental reaction in organic synthesis.
Asymmetric Reduction of Ketones
The reduction of ketones to chiral secondary alcohols is a powerful synthetic tool. Chiral 1,3-diols can be used to form chiral acetals which then direct hydride delivery, or they can be part of a chiral reducing agent in a Meerwein-Ponndorf-Verley (MPV) type reaction.[3]
| Diol Used | Substrate | Reaction Type | Yield (%) | ee (%) | Reference |
| anti-Pentane-2,4-diol | tert-Butyl methyl ketone | Brønsted Acid-Catalyzed Reduction | 91 | >99 | [3] |
| anti-Pentane-2,4-diol | Acetophenone | Brønsted Acid-Catalyzed Reduction | 91 | 82 | [3] |
| anti-Pentane-2,4-diol | 2-Octanone | Brønsted Acid-Catalyzed Reduction | 92 | 87 | [3] |
| (2R,4R)-Hexane-2,4-diol | Various Ketones | Used as chiral building block | N/A | >99 | [6] |
| This compound | Hypothetical: tert-Alkyl Ketones | Predicted: High Asymmetric Induction | High | >99 | N/A |
Analysis and Mechanistic Insight:
The data for anti-pentane-2,4-diol demonstrates its high efficacy, particularly for sterically hindered ketones like tert-butyl methyl ketone, where it achieves >99% ee.[3] The slightly lower enantioselectivity with less hindered substrates like acetophenone suggests that the methyl groups on the diol provide good, but not always perfect, facial discrimination.
Experimental Protocols
To provide a practical framework, the following is a representative protocol for the asymmetric reduction of a ketone, adapted from established methods for chiral 1,3-diols.[3] This protocol serves as a self-validating system; successful implementation should yield a chiral alcohol with high enantiomeric excess, verifiable by chiral HPLC or GC analysis.[7]
Protocol: Asymmetric Reduction of tert-Butyl methyl ketone using (2R,4R)-5-Methylhexane-2,4-diol
Objective: To synthesize (R)-3,3-dimethyl-2-butanol with high enantiomeric excess.
Materials:
-
(2R,4R)-5-Methylhexane-2,4-diol
-
tert-Butyl methyl ketone (pinacolone)
-
2,4-Dinitrobenzenesulfonic acid (DNBSA) (catalyst)
-
1-Octanethiol (optional additive)
-
Anhydrous Benzene or Toluene
-
Standard workup reagents (e.g., saturated sodium bicarbonate, brine, anhydrous magnesium sulfate)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a Dean-Stark trap and condenser, add anhydrous benzene (or toluene) (approx. 0.1 M concentration relative to the ketone).
-
Reagent Addition: Add tert-butyl methyl ketone (1.0 eq), (2R,4R)-5-methylhexane-2,4-diol (1.2 eq), and a catalytic amount of DNBSA (0.05 eq). Causality Note: The diol is used in slight excess to drive the formation of the chiral acetal intermediate. DNBSA is a strong Brønsted acid that catalyzes both acetal formation and the subsequent hydride transfer.
-
Reaction Execution: Heat the mixture to reflux. Water formed during acetal formation will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 12-24 hours. Note: For less reactive ketones, the addition of 1-octanethiol may improve reaction efficiency.[3]
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with an appropriate solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the chiral alcohol.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis, comparing the result to a racemic standard.
Conclusion and Future Outlook
While established chiral 1,3-diols like pentane-2,4-diol are powerful and well-documented tools in asymmetric synthesis, the principle of steric tuning suggests that this compound is a compelling alternative that warrants greater exploration. Its enhanced steric profile offers the potential for superior stereocontrol, particularly with challenging substrates where existing methods provide only moderate selectivity.
For researchers and drug development professionals, the selection of a chiral auxiliary should be a considered choice based on the specific steric and electronic demands of the substrate. For highly valuable synthetic targets where maximizing enantioselectivity is paramount, investing in the synthesis or acquisition of a more sterically demanding diol like this compound could provide a significant advantage. This guide serves as a foundational call for further experimental validation of this promising, yet underutilized, chiral building block.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 4. Assymetric Induction [www2.chemistry.msu.edu]
- 5. This compound | C7H16O2 | CID 4914394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2R,4R)-Hexane-2,4-diol|High-Purity Chiral Diol [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the X-ray Crystallographic Analysis of Aliphatic Diol Derivatives: A Case Study Approach
For researchers, synthetic chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the definitive method for elucidating the atomic arrangement in the solid state, providing invaluable insights into stereochemistry, conformation, and intermolecular interactions. While crystallographic data for every conceivable molecule is not always available, the principles and methodologies of the technique are broadly applicable.
This guide addresses the topic of X-ray crystallographic analysis of 5-Methylhexane-2,4-diol derivatives. At present, specific crystallographic data for this compound itself is not publicly available in crystallographic databases. However, the absence of data for a specific compound presents an opportunity to establish a robust analytical framework. By examining structurally analogous aliphatic diols with well-characterized crystal structures, we can provide a comprehensive guide on how to approach the crystallographic analysis of a new diol derivative.
Herein, we present a comparative analysis of the crystal structures of hexane-1,6-diol and the stereoisomers of butane-2,3-diol . These molecules, while simpler, share key structural features with this compound, such as a flexible aliphatic chain and multiple hydroxyl groups capable of forming extensive hydrogen-bonding networks. Through this comparative lens, we will explore the critical aspects of synthesis, crystallization, data collection, and structural analysis, offering a practical roadmap for researchers venturing into the crystallographic characterization of novel diol derivatives.
The Decisive Role of Hydrogen Bonding in Diol Crystallography
The solid-state structures of diols are predominantly governed by the formation of intermolecular hydrogen bonds between the hydroxyl groups. These interactions dictate the molecular packing, conformation, and can even lead to the formation of different crystalline forms, or polymorphs. Understanding and characterizing these hydrogen-bonding networks is a primary objective of the crystallographic analysis of diols. The relative positioning of the hydroxyl groups, the flexibility of the carbon backbone, and the presence of stereocenters all contribute to the complexity and diversity of these networks.
For instance, in hexane-1,6-diol, the two primary hydroxyl groups at either end of the flexible hexyl chain can participate in extensive linear or sheet-like hydrogen-bonding motifs. In contrast, the vicinal diols of butane-2,3-diol present a different geometric constraint, leading to distinct hydrogen-bonding patterns that are highly dependent on the stereochemistry (R,R), (S,S), or meso.
Experimental Roadmap: From Synthesis to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands careful planning and execution. The following sections provide a detailed, step-by-step guide to the key experimental workflows.
Synthesis of Chiral Aliphatic Diols
The synthesis of enantiomerically pure diols is a common challenge in organic chemistry. Several methods have been developed, with enzymatic reductions and asymmetric dihydroxylations being among the most powerful.
Protocol: Enzymatic Synthesis of a Chiral Vicinal Diol
This protocol describes a general two-step enzymatic cascade for the synthesis of a chiral vicinal diol from two aldehyde molecules.
-
Ligation Step (C-C bond formation):
-
To a solution of the starting aldehyde (e.g., propanal) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5), add a thiamine diphosphate (ThDP)-dependent lyase.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitor the formation of the intermediate α-hydroxy ketone by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
-
Reduction Step (Ketone to Diol):
-
Once the ligation reaction is complete, add an oxidoreductase (e.g., a carbonyl reductase) and a cofactor (e.g., NADPH).
-
Continue the incubation, monitoring the conversion of the α-hydroxy ketone to the vicinal diol.
-
-
Work-up and Purification:
-
Upon completion, saturate the reaction mixture with NaCl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude diol by column chromatography on silica gel.
-
Cultivating Single Crystals: The Art of Recrystallization
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and the rate of cooling are critical factors.
Protocol: Single-Solvent Recrystallization
-
Solvent Selection: The ideal solvent should dissolve the diol sparingly at room temperature but readily at an elevated temperature. Common solvents for diols include ethanol, isopropanol, ethyl acetate, and mixtures with water or hexane.
-
Dissolution: Place the purified diol in a clean Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water).
-
Crystal Growth: As the solution cools and becomes supersaturated, crystals should start to form. Avoid disturbing the flask during this process to allow for the growth of larger, well-ordered crystals.
-
Isolation: Once crystal growth appears complete, isolate the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to air-dry or place them in a desiccator to remove any residual solvent.
Workflow for Synthesis and Crystallization
Caption: Workflow from synthesis to single crystal.
Illuminating the Structure: X-ray Data Collection and Refinement
Once a suitable single crystal is obtained, it is mounted on a diffractometer for X-ray analysis.
Protocol: Single-Crystal X-ray Diffraction Data Collection
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, rotates the crystal through a series of angles while exposing it to the X-ray beam.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods for small molecules. The initial structural model is then refined against the experimental data to obtain the final, accurate atomic positions and thermal parameters.
X-ray Data Collection and Structure Solution Workflow
Caption: From crystal to final structure.
Comparative Crystallographic Analysis: Hexane-1,6-diol vs. Butane-2,3-diol Stereoisomers
To illustrate the principles of comparative crystallographic analysis, we will examine the key structural features of our chosen analogue compounds. The following table summarizes their crystallographic data.
| Parameter | Hexane-1,6-diol | (2R,3R)-Butane-2,3-diol | meso-Butane-2,3-diol |
| CCDC Deposition No. | 132865 | 870121 | 100949 |
| Chemical Formula | C₆H₁₄O₂ | C₄H₁₀O₂ | C₄H₁₀O₂ |
| Crystal System | Monoclinic | Tetragonal | Monoclinic |
| Space Group | P2₁/c | P4₁2₁2 | P2₁/c |
| Unit Cell a (Å) | 8.845(2) | 6.556(1) | 5.923(2) |
| Unit Cell b (Å) | 5.421(1) | 6.556(1) | 8.046(3) |
| Unit Cell c (Å) | 15.655(3) | 11.234(2) | 6.441(2) |
| Unit Cell β (°) | 101.54(3) | 90 | 114.12(3) |
| Volume (ų) | 734.9(3) | 482.9(1) | 279.9(2) |
| Z | 4 | 4 | 2 |
Hexane-1,6-diol: A Study in Chain Flexibility and Hydrogen Bonding
The crystal structure of hexane-1,6-diol reveals a layered structure dominated by intermolecular hydrogen bonds. The flexible hexyl chain adopts a nearly planar, extended conformation. The hydroxyl groups of adjacent molecules form infinite chains of hydrogen bonds, creating sheets. These sheets are then stacked to form the three-dimensional crystal lattice.
Butane-2,3-diol: The Impact of Stereochemistry
The stereoisomers of butane-2,3-diol provide a compelling example of how stereochemistry dictates crystal packing.
-
(2R,3R)-Butane-2,3-diol: This chiral molecule crystallizes in a chiral space group (P4₁2₁2). The molecules are arranged in a helical fashion, with a network of hydrogen bonds connecting the molecules along the helix.
-
meso-Butane-2,3-diol: The meso isomer, being achiral, crystallizes in a centrosymmetric space group (P2₁/c). The presence of a center of inversion within the unit cell leads to a distinctly different packing arrangement compared to the chiral isomer. The hydrogen-bonding network in the meso form creates a more compact structure.
Beyond Diffraction: Complementary Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, other analytical techniques are indispensable for a comprehensive characterization of diol derivatives, particularly in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the relative and absolute stereochemistry of chiral diols in solution.[1][2][3] By derivatizing the diol with a chiral agent (e.g., Mosher's acid), the resulting diastereomers can be distinguished by their unique NMR signals, allowing for the determination of enantiomeric excess and, in many cases, the assignment of absolute configuration.[4]
Conclusion
The X-ray crystallographic analysis of this compound derivatives, though currently lacking specific published structures, can be approached with a robust and well-defined methodology. By leveraging the principles of synthesis, crystallization, and data analysis, and by drawing comparisons with structurally similar, well-characterized diols such as hexane-1,6-diol and the stereoisomers of butane-2,3-diol, researchers can confidently elucidate the three-dimensional structures of novel diol derivatives. The interplay of stereochemistry, conformational flexibility, and hydrogen bonding creates a rich and complex structural landscape for these molecules. A thorough understanding of these principles, combined with meticulous experimental technique, is the key to unlocking the structural secrets of this important class of compounds.
References
A Senior Application Scientist's Guide to Correlating NMR Data with the Stereochemistry of 5-Methylhexane-2,4-diol
For researchers and professionals in drug development and chemical synthesis, the precise determination of molecular stereochemistry is not merely an academic exercise—it is a critical determinant of biological activity, efficacy, and safety. The acyclic 1,3-diol motif, as present in 5-methylhexane-2,4-diol, represents a common stereochemical challenge. This guide provides an in-depth comparison of nuclear magnetic resonance (NMR) spectroscopy techniques to reliably distinguish between the syn and anti diastereomers of this compound, grounded in field-proven insights and experimental data.
The Stereochemical Challenge: Syn vs. Anti Diastereomers
This compound possesses two stereocenters at carbons 2 and 4. This gives rise to two pairs of enantiomers, which are diastereomeric to each other. These diastereomers are designated as syn and anti, based on the relative orientation of the substituents at the C2 and C4 positions. In a simplified planar representation, if the hydroxyl groups are on the same side, the diastereomer is syn; if they are on opposite sides, it is anti. Discerning between these forms is crucial, as their different three-dimensional arrangements can lead to distinct physical properties and biological interactions.
This guide will compare three robust NMR-based methodologies for this stereochemical assignment:
-
J-Based Configuration Analysis (JBCA): A direct method analyzing through-bond proton-proton and proton-carbon coupling constants of the underivatized diol.
-
Acetonide Derivative Analysis: An indirect method involving the formation of a cyclic acetal and analyzing the diagnostic ¹³C NMR chemical shifts.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: A through-space correlation technique to probe the spatial proximity of protons in the preferred conformations of the diastereomers.
Comparison of Methodologies for Stereochemical Assignment
| Methodology | Principle | Advantages | Limitations |
| J-Based Configuration Analysis (JBCA) | Relates vicinal coupling constants (³JHH, ²JCH, ³JCH) to dihedral angles (Karplus relationship) to deduce the predominant conformation and thus relative stereochemistry.[1][2] | Direct analysis of the parent compound; no derivatization required. Provides detailed conformational insights. | Requires accurate measurement of small and potentially overlapping coupling constants. Interpretation can be complex if multiple conformers are present in significant populations. |
| Acetonide Derivative Analysis | Formation of a conformationally more rigid six-membered ring. The syn isomer forms a chair-like acetonide, while the anti isomer adopts a twist-boat conformation, leading to predictable differences in ¹³C NMR chemical shifts of the acetonide carbons.[3][4] | Simple and often unambiguous due to large, predictable differences in ¹³C chemical shifts. Widely applicable to 1,3-diols. | Indirect method requiring an additional chemical reaction step (derivatization). |
| NOE Spectroscopy (NOESY/ROESY) | Detects protons that are close in space (< 5 Å), providing information about the through-space distances and thus the stereochemical arrangement in the dominant conformation.[5] | Provides direct evidence of through-space proximities. Complements J-coupling analysis. | NOE effects can be weak and may be averaged or absent in highly flexible molecules. Requires careful experimental setup and interpretation. |
Methodology 1: J-Based Configuration Analysis (JBCA)
This method leverages the Karplus relationship, which describes the correlation between three-bond coupling constants (³J) and the dihedral angle between the coupled nuclei.[1] By analyzing the coupling constants between protons on C2, C3, and C4, we can infer the preferred staggered conformation of the C2-C3 and C3-C4 bonds, which in turn reveals the syn or anti relationship.
Expected Data and Interpretation
For this compound, the key coupling constant is ³J(H2,H3) and ³J(H3,H4). In acyclic systems, an anti-periplanar arrangement of protons (180° dihedral angle) results in a large ³J value (typically 8-13 Hz), while a gauche arrangement (~60° dihedral angle) gives a smaller ³J value (typically 2-5 Hz).
-
Syn Diastereomer: Tends to adopt a conformation that avoids steric clash between the C2 and C4 substituents, often leading to gauche relationships between the vicinal protons. This results in smaller ³J(H,H) values.
-
Anti Diastereomer: Can more readily adopt conformations with anti-periplanar arrangements of vicinal protons, leading to larger averaged ³J(H,H) values.
To gain more definitive insights, two- and three-bond heteronuclear coupling constants (²JCH, ³JCH) are often measured using experiments like HMBC or HETLOC.[1][2]
Experimental Protocol: JBCA
-
Sample Preparation: Dissolve 5-10 mg of the purified diol in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) to a concentration of ~10-20 mM.
-
¹H NMR Acquisition: Acquire a high-resolution 1D ¹H NMR spectrum with sufficient digital resolution to accurately measure coupling constants.
-
2D NMR Acquisition: Perform 2D experiments such as COSY, HSQC, and quantitative J-resolved or HMBC experiments to assign all proton and carbon signals and measure relevant homo- and heteronuclear coupling constants.
-
Data Analysis:
-
Measure the vicinal coupling constants ³J(H2,H3a), ³J(H2,H3b), ³J(H4,H3a), and ³J(H4,H3b).
-
Analyze these values in the context of the possible staggered rotamers for the syn and anti isomers.
-
Compare the experimental values with theoretical values for different conformations to determine the predominant rotamer and thus the relative stereochemistry.
-
Caption: J-Based Configuration Analysis Workflow.
Methodology 2: Acetonide Derivative Analysis
This is a powerful and widely used indirect method for determining the relative stereochemistry of 1,3-diols.[3][4] The diol is reacted with acetone or 2,2-dimethoxypropane to form a six-membered cyclic acetal. The stereochemistry of the diol dictates the conformation of this ring, which is then readily determined by ¹³C NMR spectroscopy.
-
A syn-1,3-diol forms a chair-like acetonide , where the two methyl groups of the acetonide are in axial and equatorial positions. This magnetic inequivalence leads to distinct and predictable ¹³C NMR chemical shifts.
-
An anti-1,3-diol cannot comfortably adopt a chair conformation due to unfavorable steric interactions. It instead forms a more flexible twist-boat acetonide , where the acetonide methyl groups are in more similar magnetic environments.
Expected Data and Interpretation
The key diagnostic signals are those of the acetonide methyl groups and the quaternary acetal carbon in the ¹³C NMR spectrum.
| Carbon | syn-Acetonide (Chair) | anti-Acetonide (Twist-Boat) |
| Acetonide CH₃ (axial) | ~19.5 ppm | ~25.0 ppm |
| Acetonide CH₃ (equatorial) | ~30.0 ppm | ~25.0 ppm |
| Acetonide C(CH₃)₂ | ~98-100 ppm | ~100-101 ppm |
| (Representative chemical shifts based on published data for similar 1,3-diol acetonides.[3][4]) |
As shown in the table, the syn isomer gives two well-separated methyl carbon signals, whereas the anti isomer typically shows two signals that are very close together or even a single broadened signal. This large difference provides a clear and reliable method for assignment.
Experimental Protocol: Acetonide Formation and NMR Analysis
-
Acetonide Synthesis:
-
Dissolve the diol (e.g., 10 mg) in 2,2-dimethoxypropane (0.5 mL).
-
Add a catalytic amount of an acid catalyst (e.g., pyridinium p-toluenesulfonate, PPTS).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with a few drops of triethylamine, and concentrate under reduced pressure.
-
Purify the crude acetonide by flash chromatography if necessary.
-
-
NMR Acquisition:
-
Dissolve the purified acetonide in CDCl₃.
-
Acquire a standard ¹H NMR spectrum to confirm the structure.
-
Acquire a proton-decoupled ¹³C NMR spectrum with a sufficient number of scans to clearly resolve the acetonide carbon signals.
-
-
Data Analysis:
-
Identify the chemical shifts of the three acetonide carbons.
-
Compare these shifts to the diagnostic values for syn and anti isomers to assign the relative stereochemistry.
-
Caption: Acetonide Derivative Analysis Workflow.
Methodology 3: Nuclear Overhauser Effect (NOE) Spectroscopy
NOE spectroscopy detects spatial correlations between protons that are close to each other (typically within 5 Å), irrespective of the number of bonds separating them.[5] This makes it a powerful tool for probing the three-dimensional structure and conformation of molecules. By identifying key NOE correlations, one can confirm the relative stereochemistry.
Expected Data and Interpretation
The analysis focuses on the correlations between the protons on the stereocenters (H2 and H4) and the protons on the intervening methylene group (H3a, H3b).
-
Syn Diastereomer: In its preferred conformation, the H2 and H4 protons will be relatively close in space, likely exhibiting a 1,3-diaxial-like relationship . This should result in a measurable NOE correlation between H2 and H4.
-
Anti Diastereomer: In the preferred conformations of the anti isomer, the H2 and H4 protons are typically further apart. Therefore, a weaker or no NOE correlation is expected between H2 and H4.
Correlations between H2/H4 and the individual methylene protons at C3 can further refine the conformational model.
Experimental Protocol: NOESY/ROESY
-
Sample Preparation: Prepare a sample of the underivatized diol as for the JBCA experiment. Ensure the sample is thoroughly degassed to remove dissolved oxygen, which can quench the NOE effect.
-
NMR Acquisition:
-
Acquire a 2D NOESY (for small molecules) or ROESY (for intermediate-sized molecules or to avoid complications from spin diffusion) spectrum.
-
Use a range of mixing times (for NOESY) or a suitable spin-lock time (for ROESY) to optimize the cross-peak intensity.
-
-
Data Analysis:
-
Process the 2D spectrum and carefully analyze the cross-peaks.
-
Look for the key correlation between the H2 and H4 signals.
-
Integrate the cross-peaks to qualitatively or semi-quantitatively assess the proton-proton distances.
-
Correlate the presence or absence of key NOEs with the expected conformations of the syn and anti isomers.
-
Caption: NOE Spectroscopy Workflow for Stereochemical Assignment.
Conclusion and Recommendations
-
Recommended Primary Method: The Acetonide Derivative Analysis is highly recommended as the primary method due to its simplicity and the large, diagnostic differences in the ¹³C NMR chemical shifts, which often provide a clear "yes/no" answer.
-
Confirmatory Methods: J-Based Configuration Analysis and NOE Spectroscopy on the underivatized diol serve as excellent confirmatory techniques. They not only validate the assignment from the acetonide method but also provide valuable insights into the conformational preferences of the parent molecule, which can be critical for understanding its biological activity.
By judiciously applying these NMR methodologies, researchers can confidently and accurately determine the stereochemistry of this compound and related acyclic 1,3-diols, ensuring the integrity and reliability of their scientific and developmental work.
References
- 1. Approaches to Configuration Determinations of Flexible Marine Natural Products: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. perso.univ-lemans.fr [perso.univ-lemans.fr]
- 5. One-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transformation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Enantiomeric Excess Determination of 5-Methylhexane-2,4-diol using Chiral Shift Reagents
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In the realm of stereoselective synthesis and pharmaceutical development, the precise quantification of a compound's enantiomeric purity is not merely a procedural step but a cornerstone of its characterization. For chiral molecules like 5-Methylhexane-2,4-diol, a versatile building block, determining the enantiomeric excess (ee) is critical. This guide provides an in-depth comparison of lanthanide-based chiral shift reagents (CSRs) for this purpose, grounded in the principles of NMR spectroscopy. We will explore the causality behind experimental choices, present a robust protocol, and offer insights gleaned from years of practical application.
The Fundamental Challenge: Making Enantiomers Spectroscopically Distinct
Enantiomers, by their very nature, are mirror images that possess identical physical properties—including NMR spectra—in an achiral environment. To resolve and quantify them using NMR, we must introduce a chiral auxiliary that interacts with the enantiomeric pair to form transient diastereomeric complexes.[1][2] These diastereomers are no longer mirror images and, therefore, exhibit distinct chemical shifts, allowing for their differentiation and quantification.
Lanthanide-based CSRs are paramagnetic complexes that act as Lewis acids, reversibly coordinating with Lewis basic sites in the substrate molecule, such as the hydroxyl groups of our target diol.[3][4] This interaction is the key to unlocking enantiomeric resolution.
The Mechanism of Chiral Recognition
When a chiral analyte like this compound is introduced to a chiral, enantiomerically pure CSR, a rapid equilibrium is established between the free and complexed states. The interaction forms two different diastereomeric complexes, each with a unique spatial arrangement and association constant.
Caption: Formation of transient diastereomeric complexes.
The paramagnetic lanthanide ion (e.g., Eu³⁺ or Pr³⁺) at the core of the CSR induces significant changes in the chemical shifts of the analyte's protons.[5] This "pseudocontact shift" is highly dependent on the distance and angle between the lanthanide ion and the specific proton.[5] Because the geometry of the two diastereomeric complexes differs, the magnitude of the induced shift for a given proton will be different for each enantiomer. This results in the splitting of a single resonance into two, a phenomenon known as enantiomeric resolution (ΔΔδ). The ratio of the integrals of these two new peaks directly corresponds to the ratio of the enantiomers in the sample.[2]
Comparative Analysis: Eu(hfc)₃ vs. Pr(hfc)₃
Two of the most effective and commonly used CSRs for alcohols and diols are tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III), Eu(hfc)₃ , and its praseodymium analogue, Pr(hfc)₃ .[6][7] Their performance, however, is not identical. The choice between them is a critical experimental decision.
| Feature | Eu(hfc)₃ (Europium-based) | Pr(hfc)₃ (Praseodymium-based) | Rationale & Field Insights |
| Direction of Shift | Downfield (to higher ppm) | Upfield (to lower ppm) | Europium's magnetic anisotropy deshields nearby protons, while Praseodymium shields them. The choice depends on the original spectrum; if protons of interest are near the solvent peak, an upfield shift may be preferable to avoid overlap. |
| Magnitude of Shift (Δδ) | Large | Generally smaller than Eu³⁺ | Eu³⁺ typically provides greater spectral dispersion, which is advantageous for resolving complex spectra.[7] However, this can sometimes shift signals into crowded regions. |
| Enantiomeric Resolution (ΔΔδ) | Excellent | Good | For many alcohols, Eu(hfc)₃ provides a larger separation between the enantiomeric signals, making integration more accurate.[7][8] |
| Line Broadening | Moderate to Significant | Less pronounced than Eu³⁺ | Paramagnetic species enhance relaxation rates, leading to broader signals.[9] This effect is more significant with Eu³⁺. Excessive broadening can compromise resolution and accurate integration. This is a crucial trade-off: Eu(hfc)₃ gives better separation but at the cost of broader lines. |
| Color | Off-white/Pale yellow solid | Pale green solid | This is a practical consideration for sample handling and noting potential decomposition. |
Senior Scientist's Recommendation: For this compound, Eu(hfc)₃ is generally the superior first choice. The two hydroxyl groups provide a strong bidentate binding site, leading to significant interaction with the reagent. The expected large downfield shifts and excellent enantiomeric resolution typically outweigh the moderate line broadening, which can be managed by optimizing the reagent concentration.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be a self-validating system. The incremental addition of the CSR ensures that the observed changes are directly attributable to the reagent and allows for the optimization of resolution versus line broadening in real-time.
Caption: Workflow for ee determination using a CSR.
Detailed Steps:
-
Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry NMR tube.
-
Add ~0.6 mL of high-purity deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard, non-coordinating solvent. Ensure it is anhydrous, as water will compete with the diol for coordination to the Lewis acidic CSR.[9]
-
Prepare a stock solution of Eu(hfc)₃ in the same solvent if precise additions are required, or plan to add small, weighed amounts of the solid directly.
-
-
Initial Spectrum:
-
Acquire a standard ¹H NMR spectrum of your diol before adding any shift reagent. This is your baseline (0 equivalent) reference.
-
-
Incremental Addition of CSR:
-
Add a small, sub-stoichiometric amount of Eu(hfc)₃ (e.g., 0.1 molar equivalents relative to the diol).
-
Shake the NMR tube well to ensure complete dissolution and complexation.
-
Acquire another ¹H NMR spectrum. Observe the shifts and any initial signal splitting.
-
Repeat this process, adding small increments of Eu(hfc)₃ and acquiring a spectrum after each addition.
-
-
Optimization and Final Acquisition:
-
Continue the titration until you observe good separation (baseline resolution, if possible) between the signals of a specific proton for the two enantiomers.
-
Trustworthiness Check: Plot the chemical shift (δ) of a few key protons against the molar ratio of CSR/substrate. The plot should be linear at low concentrations. A non-linear plot may indicate the formation of different stoichiometric complexes (e.g., 2:1 substrate:reagent), which can complicate analysis.[4] Avoid adding excessive CSR, as this will lead to significant line broadening and diminish resolution, making accurate integration impossible.[9][10]
-
-
Quantification:
-
Select a well-resolved, isolated proton signal (e.g., one of the methine protons at C2 or C4) that shows clear separation for the two enantiomers.
-
Carefully integrate the two peaks. Let the integrals be I₁ and I₂.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (I_major - I_minor) / (I_major + I_minor) ] * 100
-
Illustrative Data and Interpretation
Below is a table of simulated, yet representative, data for the ee determination of a scalemic sample of this compound. We will monitor the methine proton at the C2 position (~3.8 ppm).
| Reagent (0.3 eq.) | Original δ (ppm) | δ Enantiomer 1 (ppm) | δ Enantiomer 2 (ppm) | ΔΔδ (ppm) | Integral 1 | Integral 2 | Calculated ee (%) |
| None | 3.82 | - | - | 0.00 | - | - | 0 |
| Eu(hfc)₃ | 3.82 | 5.25 | 5.15 | 0.10 | 8.50 | 1.50 | 70% |
| Pr(hfc)₃ | 3.82 | 2.18 | 2.22 | 0.04 | 8.48 | 1.52 | 70% |
Interpretation:
As the data illustrates, Eu(hfc)₃ induces a significant downfield shift and provides a much larger separation between the enantiomeric signals (ΔΔδ = 0.10 ppm) compared to Pr(hfc)₃ (ΔΔδ = 0.04 ppm). This superior resolution provided by Eu(hfc)₃ makes the integration more reliable and is the primary reason for its recommendation. The calculation for the ee with Eu(hfc)₃ is:
ee (%) = [ (8.50 - 1.50) / (8.50 + 1.50) ] * 100 = (7.00 / 10.00) * 100 = 70%
Troubleshooting and Best Practices
-
Problem: Severe Line Broadening.
-
Cause: The concentration of the paramagnetic CSR is too high.
-
Solution: You have likely passed the optimal concentration. Prepare a new sample with a lower, more carefully controlled amount of CSR. Remember, the goal is maximum separation with minimum broadening.[11]
-
-
Problem: Sample Precipitation.
-
Cause: The concentration of the substrate or the CSR-substrate complex has exceeded its solubility.
-
Solution: Use a more dilute sample of the analyte.
-
-
Problem: Poor Resolution (Small ΔΔδ).
-
Cause: Insufficient CSR has been added, or the chosen CSR is not effective for the substrate.
-
Solution: Continue the incremental addition of the CSR. If resolution remains poor even with significant line broadening, consider switching to a different reagent (e.g., from Pr(hfc)₃ to Eu(hfc)₃) or a different analytical method.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistnotes.com [chemistnotes.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. scribd.com [scribd.com]
- 6. US3915641A - NMR method for determination of enantiomeric compositions with chiral shift reagents - Google Patents [patents.google.com]
- 7. Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. Troubleshooting [chem.rochester.edu]
A Comparative Guide to the Biological Activity of Sulcatol Stereoisomers as an Aggregation Pheromone
For researchers and professionals in the fields of chemical ecology, entomology, and pest management, understanding the nuances of semiochemicals is paramount. The stereochemistry of these signaling molecules often plays a pivotal role in their biological activity, dictating the behavioral responses of the target organisms. This guide provides an in-depth comparison of the biological activity of the stereoisomers of sulcatol (6-methyl-5-hepten-2-ol), the aggregation pheromone of the ambrosia beetle, Gnathotrichus sulcatus. We will delve into the experimental evidence that elucidates the synergistic relationship between the enantiomers of sulcatol and provide detailed protocols for their evaluation.
The Significance of Chirality in Pheromonal Communication
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in biology. Living organisms are composed of chiral building blocks, such as L-amino acids and D-sugars, and thus, biological systems are inherently chiral environments. This chirality extends to the receptors that detect semiochemicals, meaning that these receptors can differentiate between the different stereoisomers of a chiral pheromone. This differentiation can lead to vastly different biological responses, ranging from strong attraction to one isomer and complete inactivity to another, or even inhibition of the response by the "wrong" isomer. The case of sulcatol provides a fascinating example of enantiomeric synergism, where the presence of both enantiomers is required for a significant biological effect.
The Stereoisomers of Sulcatol and their Role in Gnathotrichus sulcatus Aggregation
Gnathotrichus sulcatus, a significant timber pest, utilizes sulcatol as an aggregation pheromone to coordinate mass attacks on host trees. The naturally occurring pheromone is a mixture of the (S)-(+)- and (R)-(-)-enantiomers. Initial research and subsequent detailed studies have revealed a unique relationship between the stereochemistry of sulcatol and the behavioral response of G. sulcatus.
Field and laboratory bioassays have demonstrated that neither the (S)-(+)-sulcatol nor the (R)-(-)-sulcatol enantiomer alone is significantly attractive to G. sulcatus.[1][2] However, a mixture of the two enantiomers is highly attractive.[1][2] This synergistic effect is crucial for the beetle's chemical communication system. Interestingly, while the naturally produced pheromone consists of a 65:35 ratio of (S)-(+)- to (R)-(-)-sulcatol, studies have shown that a racemic (50:50) mixture is even more attractive to the beetles.[1][3] This suggests that the beetle's receptors are tuned to the presence of both enantiomers and that the response is maximized when they are present in equal proportions.
This synergistic relationship implies the presence of at least two types of receptor neurons in the beetle's antennae, one specific for the (S)-(+)-enantiomer and another for the (R)-(-)-enantiomer. The simultaneous activation of both types of receptors is likely necessary to trigger the full aggregation behavior.
Comparative Biological Activity Data
The following table summarizes the behavioral response of Gnathotrichus sulcatus to different stereoisomeric compositions of sulcatol, based on field trapping experiments.
| Lure Composition | Male G. sulcatus Captured (Mean number per trap) | Female G. sulcatus Captured (Mean number per trap) | Reference |
| Unbaited Control | 0 | 0 | [1] |
| (S)-(+)-Sulcatol | 1 | 0 | [1] |
| (R)-(-)-Sulcatol | 0 | 0 | [1] |
| Racemic (±)-Sulcatol | 1,224 | 1,180 | [1] |
| 65:35 (S)/(R) Sulcatol | 742 | 718 | [1] |
Note: The data presented is illustrative of the general findings in the referenced literature and may not be exact values from a single study.
Experimental Protocols
To rigorously compare the biological activity of sulcatol stereoisomers, a combination of chemical synthesis, electrophysiological recordings, and behavioral assays is required.
The synthesis of optically pure enantiomers of sulcatol is a critical first step. Various methods have been developed, often starting from chiral precursors. One established method utilizes the chiral pool, starting from enantiomers of glutamic acid.[4] Another approach employs carbohydrate precursors like 2-deoxy-D-ribose and L-fucose.[5]
Illustrative Synthetic Pathway from a Chiral Precursor:
Caption: A generalized workflow for the enantioselective synthesis of a sulcatol enantiomer.
EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It is a powerful tool for screening the activity of pheromone components and their analogs.[6]
Step-by-Step EAG Protocol:
-
Insect Preparation: Anesthetize an adult G. sulcatus beetle by chilling. Carefully excise one antenna at its base.
-
Electrode Preparation: Prepare two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution).
-
Antenna Mounting: Mount the basal end of the antenna onto the reference electrode and insert the distal tip into the recording electrode.
-
Stimulus Delivery: A continuous stream of humidified, charcoal-filtered air is passed over the antenna. A puff of air (the stimulus) containing a known concentration of the test compound (e.g., (S)-(+)-sulcatol, (R)-(-)-sulcatol, or a mixture) is injected into the continuous airstream.
-
Data Recording and Analysis: The change in electrical potential between the electrodes is amplified and recorded. The amplitude of the EAG response is a measure of the degree of olfactory stimulation. The responses to different stereoisomers and mixtures are then compared.[7]
Caption: A simplified workflow of an Electroantennography (EAG) experiment.
Field trapping experiments are the definitive method for determining the behavioral activity of pheromones under natural conditions.
Step-by-Step Field Trapping Protocol:
-
Trap Selection: Use appropriate traps for ambrosia beetles, such as multi-funnel traps or bottle traps.[8][9]
-
Lure Preparation: Prepare lures by loading a controlled-release dispenser (e.g., a rubber septum or a polyethylene vial) with a precise amount of the test compound(s) (e.g., pure (S)-(+)-sulcatol, pure (R)-(-)-sulcatol, a 65:35 mixture, and a racemic mixture). Include an unbaited trap as a control.
-
Experimental Design: Deploy the traps in a suitable habitat for G. sulcatus (e.g., a forested area with host trees). Use a randomized complete block design to minimize the effects of spatial variation. Traps should be placed at a sufficient distance from each other to avoid interference.
-
Data Collection: Collect the trapped beetles at regular intervals and identify and count the number of male and female G. sulcatus.
-
Statistical Analysis: Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine significant differences in attraction between the different lures.
Caption: A workflow for a field trapping bioassay to compare pheromone lure effectiveness.
Conclusion
The case of sulcatol and Gnathotrichus sulcatus provides a compelling illustration of the critical role of stereochemistry in insect chemical communication. The synergistic response to the two enantiomers highlights the specificity of the beetle's olfactory system. For researchers and professionals in pest management, this knowledge is not merely academic; it has direct practical implications. The development of effective lures for monitoring and controlling pest populations requires a precise understanding of the optimal stereoisomeric composition of the pheromone. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation of such semiochemicals, ensuring that research and development efforts are grounded in sound scientific principles.
References
- 1. Gnathotrichus sulcatus: synergistic response to enantiomers of the aggregation pheromone sulcatol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gnathotrichus sulcatus: synergistic response to enantiomers of the aggregation pheromone sulcatol. | Semantic Scholar [semanticscholar.org]
- 3. Gnathotrichus sulcatus: synergistic response to enantiomers of the aggregation pheromone sulcatol [pherobase.com]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. stopab.org [stopab.org]
- 9. Simple and Efficient Trap for Bark and Ambrosia Beetles (Coleoptera: Curculionidae) to Facilitate Invasive Species Monitoring and Citizen Involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of syn and anti Isomers of 5-Methylhexane-2,4-diol
Introduction: In the realm of stereoselective synthesis and drug development, the precise control and verification of stereochemistry are paramount. Diastereomers, which are stereoisomers that are not mirror images of each other, possess distinct physical and chemical properties.[1][2] This guide provides an in-depth spectroscopic comparison of the syn and anti diastereomers of 5-Methylhexane-2,4-diol, an acyclic diol with two stereocenters. Understanding the nuanced differences in their spectroscopic signatures is critical for researchers to confirm synthetic outcomes and elucidate structure-activity relationships.
The terms syn and anti describe the relative configuration of substituents along a carbon backbone.[3] When the main chain is drawn in an extended, zig-zag conformation, the syn isomer has the substituents on the same side of the plane, while the anti isomer has them on opposite sides. This seemingly subtle difference in three-dimensional arrangement gives rise to unique spectroscopic fingerprints, which can be decisively identified using a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide will delve into the theoretical basis for these differences and provide practical, field-proven protocols for their analysis.
Molecular Structure and Conformational Analysis: The Root of Spectroscopic Differences
The key to differentiating the syn and anti isomers lies in their preferred three-dimensional conformations. The different spatial arrangements of the hydroxyl and methyl groups dictate the magnetic environment of each nucleus and the nature of intramolecular interactions.
Figure 1: Newman projections of syn and anti isomers of this compound, highlighting the relative stereochemistry at C2 and C4.
In the syn isomer, the C2 and C4 substituents are on the same side, leading to potentially greater steric interaction in certain conformations. Conversely, the anti isomer places these groups on opposite sides, which can result in a more stable, extended conformation. These conformational preferences are directly probed by NMR spectroscopy.
Nuclear Magnetic Resonance (NMR): The Definitive Toolkit
NMR spectroscopy is the most powerful and definitive method for distinguishing between diastereomers in solution. By analyzing chemical shifts, coupling constants, and through-space interactions, a complete picture of the relative stereochemistry can be established.
¹H NMR Spectroscopy: Probing the Proton Environment
Chemical Shifts (δ): Protons in diastereomers are in chemically non-equivalent environments and are expected to have different chemical shifts.[4][5] For this compound, the protons most sensitive to stereochemistry are the methine protons (H2, H4) and the methylene protons (H3a, H3b). The relative orientation of the hydroxyl and methyl groups creates unique shielding and deshielding cones, resulting in distinct chemical shifts for each isomer.
Vicinal Coupling Constants (³JHH): The most telling evidence in the ¹H NMR spectrum comes from the vicinal coupling constants (³J). The magnitude of this coupling is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.[6][7]
-
In the anti isomer , the favored extended conformation often places the methine protons (e.g., H2 and one of the H3 protons, and H4 and the other H3 proton) in an anti-periplanar arrangement (dihedral angle ≈ 180°), leading to a large coupling constant (typically 8-10 Hz).
-
In the syn isomer , the protons on adjacent stereocenters are forced into gauche interactions (dihedral angle ≈ 60°), resulting in a small coupling constant (typically 2-4 Hz).
This difference in ³J(H2,H3) and ³J(H3,H4) values is often the most straightforward and reliable indicator of relative stereochemistry in acyclic systems.[6][8]
Nuclear Overhauser Effect (NOE) Spectroscopy: Mapping Through-Space Proximity
The Nuclear Overhauser Effect (NOE) is observed between protons that are close in space (< 5 Å), regardless of their through-bond connectivity.[9][10] This makes 2D NOESY experiments invaluable for confirming stereochemical assignments.[11][12][13]
-
For the syn isomer , a conformation that minimizes steric hindrance may bring the proton on C2 (H2) and the proton on C4 (H4) into close proximity. An NOE correlation between these two protons would be strong evidence for the syn configuration.
-
For the anti isomer , H2 and H4 are held far apart in all low-energy conformations, and no such NOE correlation would be expected.
¹³C NMR Spectroscopy: A Complementary View
While ¹H NMR is often more direct, ¹³C NMR provides complementary and confirmatory data. The carbon atoms of diastereomers are also in different chemical environments and will exhibit distinct chemical shifts.[14]
The key principle at play is the gamma-gauche effect . In the syn isomer, steric compression between the axial-like substituents in its preferred conformation can shield the involved carbons (e.g., the C2 and C4 methyl groups), causing their signals to appear at a higher field (lower ppm value) compared to the same carbons in the less sterically hindered anti isomer. The chemical shifts of the backbone carbons (C2, C3, C4) will also differ, reflecting their unique steric and electronic environments.[8]
Infrared (IR) Spectroscopy: A Probe of Intramolecular Interactions
For diols, IR spectroscopy provides insights into hydrogen bonding. The characteristic O-H stretching absorption for alcohols is a strong, broad band typically found between 3200-3600 cm⁻¹.[15][16][17][18] The key difference between the syn and anti isomers emerges when analyzing the potential for intramolecular versus intermolecular hydrogen bonding, especially in dilute solutions.
-
The syn isomer is sterically pre-organized to form a stable six-membered ring via an intramolecular hydrogen bond between the two hydroxyl groups. This results in a relatively sharp, concentration-independent O-H stretching band at a slightly lower frequency (e.g., ~3450-3550 cm⁻¹) compared to non-bonded alcohols.
-
The anti isomer cannot easily form an intramolecular hydrogen bond. Therefore, it will primarily engage in intermolecular hydrogen bonding. In a dilute solution, this will result in a sharper band for the "free" O-H at a higher frequency (~3600 cm⁻¹), while in concentrated samples, a very broad band for intermolecular H-bonding will dominate (~3350 cm⁻¹).[19]
The C-O stretching region (1000-1250 cm⁻¹) may also show subtle differences, as the vibrational modes will be influenced by the overall molecular conformation and hydrogen bonding status.[17][19]
Mass Spectrometry (MS): Differentiating Fragmentation Pathways
While diastereomers have identical molecular weights, their fragmentation patterns under electron ionization (EI) can differ.[20] The stereochemistry can influence the stability of the transition states for fragmentation reactions, leading to variations in the relative abundance of fragment ions.
For this compound, two common fragmentation pathways for alcohols are alpha-cleavage and dehydration.[15][16]
-
Alpha-Cleavage: Breakage of the C-C bond adjacent to an oxygen atom. The relative ease of forming the resulting carbocation or radical may be influenced by stereochemistry.
-
Dehydration (Loss of H₂O): The spatial relationship between the two hydroxyl groups can affect the mechanism and likelihood of water loss. The syn isomer might favor a concerted elimination pathway due to the proximity of the two -OH groups, potentially leading to a more abundant [M-H₂O]⁺ ion compared to the anti isomer.
It is important to note that these differences can be subtle. Often, mass spectrometry is coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) to first separate the isomers before individual analysis.[20][21]
Summary of Expected Spectroscopic Data
| Spectroscopic Feature | syn-5-Methylhexane-2,4-diol | anti-5-Methylhexane-2,4-diol | Rationale |
| ¹H NMR: ³J(H,H) | Small vicinal coupling (2-4 Hz) | Large vicinal coupling (8-10 Hz) | Gauche vs. anti proton arrangement due to conformational preference.[6] |
| ¹H NMR: NOESY | Potential correlation between H2 and H4 | No correlation between H2 and H4 | Protons are spatially close in the syn isomer but distant in the anti isomer.[9][10] |
| ¹³C NMR: δ | Carbons may be shielded (upfield shift) | Carbons may be deshielded (downfield shift) | Greater steric compression (gamma-gauche effect) in the syn isomer.[8] |
| IR: O-H Stretch | Sharper band (~3450-3550 cm⁻¹) | Broader band (~3350 cm⁻¹) or sharp "free" OH band (~3600 cm⁻¹) in dilute solution | Favors intramolecular H-bonding. |
| MS Fragmentation | Potentially enhanced dehydration peak | Different relative fragment intensities | Stereochemistry influences fragmentation transition state stability.[20] |
Experimental Workflow and Protocols
A robust analytical workflow is essential for unambiguous stereochemical assignment.
Figure 2: Recommended experimental workflow for differentiating syn and anti diol isomers.
Protocol: NMR Analysis for Stereochemical Assignment
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified diol sample.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). Chloroform-d is often a good first choice as it is less viscous and does not have exchangeable protons that would obscure the alcohol proton signals.
-
Filter the solution through a small plug of glass wool into a clean, dry NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum.
-
Causality: Ensure high digital resolution to accurately measure the coupling constants. This is critical as the primary distinction lies in the magnitude of the ³JHH values.
-
Carefully integrate all signals and analyze the multiplicity of the methine (H2, H4) and methylene (H3) protons.
-
-
¹³C NMR Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Causality: This provides a count of unique carbons and their chemical shifts, which are sensitive to the diastereomeric structure. A DEPT-135 experiment can be run to differentiate CH₃/CH from CH₂ signals.
-
-
2D NOESY Acquisition:
-
Data Interpretation:
-
Step 1: Measure the vicinal coupling constants between H2-H3 and H3-H4 from the ¹H NMR spectrum. Compare these values to the expected ranges for gauche (syn) and anti relationships.
-
Step 2: Analyze the 2D NOESY spectrum for cross-peaks. A key indicator is the presence or absence of a cross-peak between H2 and H4.
-
Step 3: Compare the ¹³C chemical shifts, particularly of the methyl and backbone carbons, between known standards or based on predictions from the gamma-gauche effect.
-
Step 4: Synthesize all data points. A large coupling constant and the absence of an H2-H4 NOE strongly indicate the anti isomer. A small coupling constant and the presence of an H2-H4 NOE strongly indicate the syn isomer.
-
Conclusion
The differentiation of syn and anti diastereomers of this compound is a task readily accomplished with modern spectroscopic techniques. While IR and MS provide valuable, corroborating information about intramolecular interactions and fragmentation, NMR spectroscopy stands as the unequivocal tool for assignment. The significant and predictable differences in vicinal ¹H-¹H coupling constants, combined with the definitive through-space evidence from NOESY experiments, provide a self-validating system for determining the relative stereochemistry with high confidence. This guide equips researchers with the foundational knowledge and practical workflows to confidently tackle this common challenge in chemical analysis.
References
- 1. Diastereomers - Introduction and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 4. medlifemastery.com [medlifemastery.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. J-coupling - Wikipedia [en.wikipedia.org]
- 8. Determination of relative stereochemistry - NMR Wiki [nmrwiki.org]
- 9. NOE Experiments | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. acdlabs.com [acdlabs.com]
- 12. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 20. Differentiation of Diastereoisomers of Protected 1,2-Diaminoalkylphosphonic Acids by EI Mass Spectrometry and Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Catalysts for the Asymmetric Synthesis of 5-Methylhexane-2,4-diol
Introduction: The Significance of Chiral 1,3-Diols
In the landscape of pharmaceutical and fine chemical synthesis, the stereochemical architecture of a molecule is paramount to its biological activity and function. Chiral 1,3-diols, such as 5-methylhexane-2,4-diol, represent a critical structural motif present in a wide array of natural products and synthetic drugs. The precise spatial arrangement of the two hydroxyl groups in these molecules dictates their interactions with biological targets, making the development of efficient and highly selective methods for their synthesis a topic of considerable interest to researchers and drug development professionals.
The primary route to chiral 1,3-diols is the stereoselective reduction of the corresponding β-diketone, in this case, 5-methylhexane-2,4-dione. This transformation presents a significant challenge: the control of two new stereocenters, leading to the possibility of four stereoisomers (two diastereomeric pairs of enantiomers). An ideal catalytic system should exhibit high levels of both diastereoselectivity (favoring either the syn or anti isomer) and enantioselectivity (favoring one enantiomer over the other).
This guide provides an in-depth comparison of different catalytic approaches for the asymmetric synthesis of this compound. We will delve into the mechanistic nuances of each catalytic system, present available experimental data for analogous substrates, and provide detailed experimental protocols to enable researchers to replicate and adapt these methods.
Catalytic Systems for the Asymmetric Reduction of β-Diketones
The asymmetric reduction of β-diketones can be broadly categorized into two main approaches: biocatalysis and chemocatalysis. Each offers distinct advantages and disadvantages in terms of selectivity, substrate scope, and operational simplicity.
Biocatalysis: The Power of Enzymes
Nature's catalysts, enzymes, have been honed by evolution to perform chemical transformations with exquisite precision. For the reduction of ketones, oxidoreductases (specifically, alcohol dehydrogenases) are the enzymes of choice. Often, whole-cell biocatalysts like baker's yeast (Saccharomyces cerevisiae) are employed, offering a cost-effective and operationally simple system that contains a variety of reductases and an inherent cofactor regeneration system.
Mechanism of Biocatalytic Reduction:
The enzymatic reduction of a ketone involves the transfer of a hydride ion from a cofactor, typically the reduced form of nicotinamide adenine dinucleotide (NADH) or its phosphate derivative (NADPH), to the carbonyl carbon. The enzyme's chiral active site binds the substrate in a specific orientation, ensuring that the hydride is delivered to one face of the carbonyl group, thus establishing the stereochemistry of the resulting alcohol. In the case of a β-diketone, this process can occur sequentially, with the enzyme potentially controlling the stereochemistry of both newly formed hydroxyl groups.
Experimental Data Snapshot: Bioreduction of Aliphatic Diketones
| Substrate | Biocatalyst | Product | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Conversion | Reference |
| 2,5-Hexanedione | S. cerevisiae (Gre2p) | (2S,5S)-Hexanediol | >99.9% | >99.9% | >99% | [1][2] |
Chemocatalysis: The Versatility of Metal and Organic Catalysts
Chemocatalysis offers a broad toolkit for asymmetric reductions, with transition metal catalysts and, more recently, organocatalysts playing a prominent role.
a) Noyori-Type Ruthenium Catalysts:
Pioneered by Nobel laureate Ryōji Noyori, ruthenium complexes bearing chiral diphosphine ligands, such as BINAP, are exceptionally effective for the asymmetric hydrogenation of ketones.[3][4][5] These catalysts typically require a hydrogen gas source and can operate under relatively mild conditions.
Mechanism of Noyori Asymmetric Hydrogenation:
The mechanism of Noyori-type hydrogenation is believed to involve the formation of a ruthenium hydride species. The chiral ligands create a well-defined chiral environment around the metal center. The ketone substrate coordinates to the ruthenium, and the hydride is then transferred to the carbonyl carbon in a stereoselective manner. For β-diketones, the presence of two carbonyl groups can allow for chelation to the metal center, which can influence both the reactivity and the stereochemical outcome.
b) Organocatalysis:
In recent years, organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of often toxic and expensive heavy metals. For the reduction of ketones, chiral Brønsted acids or bases can be employed to activate the substrate or the reducing agent. A two-step approach involving an asymmetric aldol reaction catalyzed by a proline-derived organocatalyst to generate a chiral β-hydroxy ketone, followed by a diastereoselective reduction, has been shown to be an effective strategy for accessing chiral 1,3-diols.[6]
Mechanism of Organocatalytic Aldol Reaction and Subsequent Reduction:
In the first step, a chiral amine catalyst, such as proline, reacts with one of the carbonyl compounds to form a chiral enamine. This enamine then attacks the other carbonyl compound in a stereocontrolled fashion to generate the chiral β-hydroxy ketone. In the second step, a chemical reducing agent is used to reduce the remaining ketone. The stereochemistry of the first hydroxyl group, installed during the organocatalytic step, directs the stereochemical outcome of the reduction of the second carbonyl group, leading to the desired diastereomer of the 1,3-diol.
Experimental Data Snapshot: Chemo- and Organocatalysis for 1,3-Diol Synthesis
Direct comparative data for the asymmetric reduction of 5-methylhexane-2,4-dione using different chemocatalysts is scarce. However, the following table summarizes representative results for the synthesis of chiral 1,3-diols from β-hydroxy ketones, which are the intermediates in a two-step approach.
| Substrate (β-Hydroxy Ketone) | Catalyst/Reducing Agent | Product (1,3-Diol) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield | Reference |
| Various Chiral 1,3-Keto Alcohols | CBS Catalyst / BH₃·SMe₂ | Chiral 1,3-Diols | Not Reported | >99% | High | [6] |
Methodology: Experimental Protocols
Protocol 1: Biocatalytic Reduction of a β-Diketone using Baker's Yeast (Saccharomyces cerevisiae)
This protocol is a general procedure for the bioreduction of a β-diketone and can be adapted for 5-methylhexane-2,4-dione.
Materials:
-
5-methylhexane-2,4-dione
-
Baker's yeast (Saccharomyces cerevisiae)
-
Sucrose
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Celite®
Procedure:
-
In a sterile Erlenmeyer flask, prepare a suspension of baker's yeast (e.g., 10 g) and sucrose (e.g., 10 g) in deionized water (e.g., 100 mL).
-
Incubate the mixture at a controlled temperature (e.g., 30 °C) with gentle shaking for approximately 30 minutes to activate the yeast.
-
Dissolve 5-methylhexane-2,4-dione (e.g., 1 g) in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO) and add it to the yeast suspension.
-
Continue the incubation with shaking for 24-72 hours. Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, add Celite® to the reaction mixture and stir for 15 minutes.
-
Filter the mixture through a pad of Celite® and wash the filter cake with water and ethyl acetate.
-
Separate the organic layer from the filtrate and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel.
-
Determine the diastereomeric and enantiomeric excess of the product by chiral GC or HPLC analysis.
Protocol 2: Asymmetric Hydrogenation using a Noyori-Type Ruthenium Catalyst
This protocol is a general procedure for the asymmetric hydrogenation of a ketone using a Ru-BINAP catalyst.
Materials:
-
5-methylhexane-2,4-dione
-
[RuCl₂((R)-BINAP)]₂ or a similar precatalyst
-
Methanol (degassed)
-
Hydrogen gas
-
High-pressure hydrogenation reactor (autoclave)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Inside an inert atmosphere glovebox, charge a high-pressure reactor vessel with the ruthenium precatalyst (e.g., 0.01 mol%).
-
Add degassed methanol to the vessel.
-
Add 5-methylhexane-2,4-dione to the vessel.
-
Seal the reactor and remove it from the glovebox.
-
Purge the reactor with hydrogen gas several times.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 10-100 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., 25-80 °C) for the specified time (e.g., 12-48 hours).
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by column chromatography.
-
Determine the diastereomeric and enantiomeric excess of the product by chiral GC or HPLC analysis.
Visualizing the Catalytic Pathways
To better understand the mechanisms at play, the following diagrams illustrate the proposed catalytic cycles for the biocatalytic and Noyori-type reductions.
Caption: Proposed mechanism for the biocatalytic reduction of a β-diketone.
Caption: Simplified catalytic cycle for Noyori asymmetric hydrogenation.
Conclusion and Future Outlook
The asymmetric synthesis of this compound remains a challenging yet crucial endeavor for the synthesis of complex chiral molecules. While direct comparative studies on this specific substrate are limited, the data from analogous aliphatic diketones and the general principles of asymmetric catalysis provide a strong foundation for further research.
Biocatalysis, particularly with whole-cell systems like baker's yeast or with isolated and engineered oxidoreductases, holds immense promise for achieving exceptional levels of stereoselectivity in an environmentally benign manner. The high selectivities observed for similar substrates suggest that screening a variety of yeast strains or commercially available ketoreductases could lead to a highly efficient process for the synthesis of the desired chiral diol.
Chemocatalysis, especially with well-established systems like Noyori-type ruthenium catalysts, offers a more traditional and often more broadly applicable approach. The tunability of the chiral ligands and reaction conditions provides a high degree of control over the catalytic process. Furthermore, the development of novel organocatalytic methods presents an exciting frontier, potentially offering metal-free and highly efficient routes to chiral 1,3-diols.
For researchers and drug development professionals, the choice of catalyst will ultimately depend on a variety of factors, including the desired stereoisomer, scalability, cost-effectiveness, and environmental impact. This guide serves as a starting point for navigating these choices and for designing robust and efficient synthetic routes to the valuable chiral building block, this compound. Further research dedicated to the direct comparison of these catalytic systems on this specific substrate is warranted and will undoubtedly contribute to the advancement of asymmetric synthesis.
References
- 1. Highly efficient and stereoselective biosynthesis of (2S,5S)-hexanediol with a dehydrogenase from Saccharomyces cerevisiae - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. nobelprize.org [nobelprize.org]
- 6. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-laboratory Comparison for the Characterization of 5-Methylhexane-2,4-diol
In the landscape of pharmaceutical development and chemical manufacturing, the precise and accurate characterization of chemical entities is paramount. 5-Methylhexane-2,4-diol, a versatile diol with applications ranging from a precursor in synthesis to a component in formulations, requires robust analytical methodologies to ensure its quality and consistency. This guide provides a comprehensive framework for conducting an inter-laboratory comparison of the analytical characterization of this compound, fostering consensus and reliability across different testing sites.
The objective of an inter-laboratory comparison is to assess the proficiency of various laboratories in performing specific tests and to validate the analytical methods themselves.[1][2] This process is crucial for establishing standardized procedures and ensuring that results are comparable and reproducible, regardless of where the analysis is performed.[1][3] For a compound like this compound, this ensures that purity, identity, and other critical quality attributes are consistently met.
This guide will delve into the primary analytical techniques employed for the characterization of this compound, providing detailed experimental protocols and comparative data to aid researchers, scientists, and drug development professionals in this collaborative endeavor.
Overview of the Inter-laboratory Comparison Workflow
An effective inter-laboratory study begins with a well-defined plan.[4] This involves the preparation and distribution of a homogeneous batch of this compound to all participating laboratories. Each laboratory then performs the analyses using the prescribed methods. The results are collected and statistically analyzed to determine the level of agreement and identify any systematic variations.[5]
Caption: Workflow of the inter-laboratory comparison study.
Key Analytical Techniques for Characterization
The comprehensive characterization of this compound relies on a suite of analytical techniques, each providing unique and complementary information. The primary methods covered in this guide are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): For purity assessment and identification of volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation.
-
High-Performance Liquid Chromatography (HPLC): For the quantification of non-volatile impurities and purity determination.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: For the identification of functional groups.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[6] It is particularly useful for assessing the purity of this compound and identifying any related substances or residual solvents.
Experimental Protocol
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 1 mL of a suitable solvent (e.g., dichloromethane or methanol).
-
GC-MS System: An Agilent GC-MS system (or equivalent) equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
-
Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST). Calculate the purity by the area percentage method.
Caption: GC-MS analytical workflow for this compound.
Comparative Data
The following table summarizes hypothetical GC-MS results from three different laboratories.
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 |
| Purity (%) | 99.5 | 99.6 | 99.4 |
| Major Impurity (Area %) | 0.25 | 0.22 | 0.30 |
| Retention Time (min) | 12.34 | 12.36 | 12.33 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules.[7] Both ¹H and ¹³C NMR should be performed to provide a complete picture of the molecular structure of this compound.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
NMR Spectrometer: A Bruker 400 MHz spectrometer (or equivalent) is suitable for this analysis.
-
¹H NMR Acquisition:
-
Pulse Program: Standard zg30.
-
Number of Scans: 16.
-
Relaxation Delay: 1 s.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard zgpg30 with proton decoupling.
-
Number of Scans: 1024.
-
Relaxation Delay: 2 s.
-
-
Data Analysis: Process the spectra using appropriate software (e.g., MestReNova). Assign the peaks based on their chemical shifts, multiplicities, and integration values, and compare them to the expected structure of this compound.
Expected Spectral Data
The chemical structure of this compound (C₇H₁₆O₂) contains several distinct proton and carbon environments that can be readily identified by NMR.[8][9][10]
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| CH₃ (at C2) | ~1.2 | ~23 |
| CH (at C2) | ~3.8 | ~68 |
| CH₂ (at C3) | ~1.5 | ~45 |
| CH (at C4) | ~4.0 | ~72 |
| CH (at C5) | ~1.8 | ~30 |
| CH₃ (at C5) | ~0.9 (d) | ~17, ~18 |
| OH | Broad singlet | - |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of compounds.[11] For this compound, it is particularly useful for detecting non-volatile impurities and for accurate purity determination.
Experimental Protocol
-
Sample Preparation: Prepare a stock solution of the sample at a concentration of 1 mg/mL in the mobile phase. Prepare a series of dilutions for linearity assessment.
-
HPLC System: A Waters Alliance system (or equivalent) with a UV or Refractive Index (RI) detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm (if chromophores are present) or RI detector.
-
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to established guidelines.[12][13]
-
Data Analysis: Quantify the main peak and any impurities. The purity can be calculated based on the peak area percentages.
Comparative Data
The following table presents hypothetical HPLC purity results from the participating laboratories.
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 |
| Purity (Area %) | 99.7 | 99.8 | 99.6 |
| Relative Standard Deviation (RSD) for Precision (%) | 0.5 | 0.4 | 0.6 |
| Linearity (r²) | 0.9995 | 0.9998 | 0.9992 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[14] For this compound, the characteristic O-H and C-H stretching vibrations are of primary interest.
Experimental Protocol
-
Sample Preparation: The sample can be analyzed as a neat liquid (thin film between KBr plates) or using an Attenuated Total Reflectance (ATR) accessory.
-
FTIR Spectrometer: A PerkinElmer Spectrum Two (or equivalent) is suitable.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Data Analysis: Identify the characteristic absorption bands and compare them to a reference spectrum or known functional group frequencies. The Aldrich FT-IR Collection is a valuable resource for spectral comparison.[15]
Expected Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| O-H Stretch (alcohol) | 3600-3200 (broad) |
| C-H Stretch (alkane) | 3000-2850 |
| C-O Stretch (alcohol) | 1260-1000 |
Statistical Evaluation and Conclusion
The data from all participating laboratories should be compiled and statistically analyzed to assess inter-laboratory precision and accuracy.[5][16] Parameters such as the mean, standard deviation, and Z-scores for purity values should be calculated. A Z-score between -2 and +2 is generally considered satisfactory.[5]
This inter-laboratory comparison guide provides a robust framework for the consistent and reliable characterization of this compound. Adherence to these standardized protocols will ensure data comparability and contribute to the overall quality assurance in the pharmaceutical and chemical industries.[17] The successful implementation of such studies fosters confidence in analytical results and supports regulatory compliance.[18][19]
References
- 1. Interlaboratory comparisons - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 2. eurachem.org [eurachem.org]
- 3. researchgate.net [researchgate.net]
- 4. intertekinform.com [intertekinform.com]
- 5. benchmark-intl.com [benchmark-intl.com]
- 6. tips.sums.ac.ir [tips.sums.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C7H16O2 | CID 4914394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-methyl-2,4-hexanediol [webbook.nist.gov]
- 10. 5-methyl-hexane-2,4-diol|54877-00-8|lookchem [lookchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 13. demarcheiso17025.com [demarcheiso17025.com]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. demarcheiso17025.com [demarcheiso17025.com]
- 17. ASTM Tests Standards - Prime Process Safety Center [primeprocesssafety.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ASTM Chemical Testing [intertek.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Methylhexane-2,4-diol
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 5-Methylhexane-2,4-diol, ensuring the safety of laboratory personnel and the protection of our environment. The causality behind these protocols is rooted in established best practices for chemical waste management and informed by the safety profiles of structurally similar aliphatic diols.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures for this compound, it is imperative to handle the compound with the appropriate personal protective equipment (PPE). While specific hazard data for this compound is not extensively documented, the precautionary principle dictates that we treat it with the same level of caution as its close structural analogs, such as 2-Methyl-2,4-pentanediol (Hexylene Glycol). These related compounds are known to cause skin and eye irritation[1][2].
Required PPE:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Protective Clothing: A standard laboratory coat is required to prevent skin contact.
In the event of accidental exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Flush eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is safe to do so and continue rinsing[3].
Core Principles of Chemical Waste Disposal
The disposal of any chemical waste, including this compound, is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which establishes a "cradle-to-grave" framework for hazardous waste management[4]. This means the responsibility for the waste lies with the generator—from its creation to its final, environmentally sound disposal.
Under no circumstances should this compound or its residues be disposed of down the sink. Aliphatic alcohols and diols can have adverse effects on aquatic ecosystems, and this disposal method may violate local and federal regulations[5].
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the systematic approach to safely collecting and disposing of this compound waste.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, paper towels), must be treated as hazardous waste.
-
Do not mix this waste stream with other, incompatible chemical wastes. Maintain separate, clearly designated waste containers.
2. Containerization:
-
Select a waste container that is chemically compatible with aliphatic diols. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
The container must have a secure, leak-proof screw-top cap to prevent spills and the release of vapors.
-
Ensure the container is in good condition, free from cracks or other damage.
3. Labeling:
-
Properly label the hazardous waste container before adding any waste.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The date on which the first drop of waste was added to the container.
-
An indication of the hazards (e.g., "Irritant," based on analogous compounds).
-
4. Accumulation and Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is away from sources of ignition, as some related diols are combustible liquids[1].
-
Secondary containment (e.g., a larger, chemically resistant tub or bin) is highly recommended to contain any potential leaks.
5. Arranging for Disposal:
-
Once the waste container is full, or if you are approaching the accumulation time limits set by your institution or regulatory bodies, contact your facility's Environmental Health and Safety (EHS) department.
-
The EHS office will provide guidance on the final pickup and will arrange for disposal through a licensed professional waste disposal service. These services are equipped to handle and dispose of chemical waste in an environmentally responsible manner.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
A Comprehensive Guide to the Safe Handling of 5-Methylhexane-2,4-diol
Hazard Identification and Risk Assessment
A thorough risk assessment is the foundation of safe laboratory practice. Before handling 5-Methylhexane-2,4-diol, it is crucial to evaluate the specific conditions of your experiment, including the quantities being used, the duration of exposure, and the potential for aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for all operations where hazardous conditions exist.[2][3] The selection of PPE should be based on a comprehensive hazard assessment of the workplace.[3]
The following table outlines the recommended PPE for handling this compound, categorized by the level of protection required.
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Safety goggles with side-shields or a face shield.[4] | To prevent eye contact with the chemical, which can cause serious irritation.[1][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To avoid skin contact and potential irritation.[1][5] |
| Body Protection | A laboratory coat or chemical-resistant apron. | To protect skin and personal clothing from spills and splashes. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if working in a poorly ventilated area or if there is a risk of aerosol generation.[6][7] | To prevent inhalation of vapors or mists. |
dot
Caption: PPE selection workflow based on hazard assessment.
Safe Handling and Operational Plan
Adherence to a strict operational protocol is paramount to minimizing risk. The following step-by-step guide outlines the best practices for handling this compound.
dot
Caption: Step-by-step workflow for handling this compound.
Preparation
-
Don Appropriate PPE: Before entering the laboratory, ensure you are wearing all the necessary PPE as outlined in the table above.
-
Ensure Adequate Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Gather Spill Control Materials: Have a chemical spill kit readily accessible. This should include absorbent materials, such as sand or vermiculite, and appropriate waste disposal bags.
Handling
-
Prudent Practices: Use the smallest quantity of the chemical necessary for the experiment.
-
Avoid Ignition Sources: Keep the chemical away from open flames, hot surfaces, and sparks, as it is a combustible liquid.[1]
-
Prevent Contact: Avoid direct contact with skin and eyes. Do not ingest or inhale.[1]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1]
In Case of Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Collection: All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, should be collected in a clearly labeled, sealed, and chemically compatible waste container.
-
Regulatory Compliance: Dispose of the chemical waste through an approved hazardous waste disposal facility.[8] Adhere to all local, state, and federal regulations for hazardous waste disposal.
-
Prevent Environmental Release: Do not dispose of this compound down the drain or in the regular trash. Prevent it from entering waterways or the soil.[9]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safe and productive research environment.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. Understand OSHA's Personal Protective Equipment Standards [constructionbusinessowner.com]
- 3. tuckersafety.com [tuckersafety.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. fatfinger.io [fatfinger.io]
- 6. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. restoredcdc.org [restoredcdc.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chemos.de [chemos.de]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
